5-Phenylpicolinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCJXSKAKGXNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376527 | |
| Record name | 5-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75754-04-0 | |
| Record name | 5-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Phenylpicolinic Acid Derivatives with Varied Functional Groups
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-phenylpicolinic acid and its derivatives, a molecular scaffold of significant interest in medicinal chemistry and agrochemistry.[1][2] The core of this guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging the critical carbon-carbon bond between the picolinic acid backbone and a functionalized phenyl ring.[3][4] We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss strategies for introducing a wide array of functional groups to generate diverse chemical libraries. This document is designed to serve as a practical resource for researchers, offering insights into experimental design, optimization, and troubleshooting, thereby enabling the efficient synthesis of novel compounds for drug discovery and development programs.
Introduction: The Significance of the this compound Scaffold
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are privileged structures in chemistry and pharmacology. Their ability to chelate metal ions, combined with their versatile electronic properties, makes them valuable components in ligand design, catalysis, and biomedical applications.[2][5][6] The introduction of a phenyl group at the 5-position of the picolinic acid ring creates the this compound scaffold. This structural motif is a cornerstone for a variety of biologically active molecules, from potential herbicides to key intermediates in the synthesis of complex pharmaceuticals.[1][7]
The true power of this scaffold lies in its capacity for diversification. By modifying the functional groups on either the phenyl ring or the picolinic acid core, chemists can systematically tune the molecule's steric and electronic properties. This fine-tuning is critical in drug development for optimizing potency, selectivity, and pharmacokinetic profiles (ADME). This guide provides the foundational knowledge and practical methodologies required to synthesize a diverse array of these valuable derivatives.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for constructing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron compound (typically an arylboronic acid) and an organic halide in the presence of a palladium catalyst and a base.[3][8] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it the premier choice for this synthetic task.
Mechanistic Rationale
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction proceeds through three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halopicolinic acid derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
The choice of catalyst, base, and solvent is critical for an efficient reaction, as these components influence the rate and success of each step in the cycle.[9]
Experimental Protocols and Data
The following sections provide a detailed workflow and representative data for the synthesis of this compound derivatives.
General Workflow for Synthesis
The synthesis can be logically broken down into a few key stages, starting from commercially available materials and culminating in the final purified product.
Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)picolinic acid
This protocol provides a representative example of a solution-phase Suzuki-Miyaura coupling.
Materials:
-
5-Bromopicolinic acid
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add anhydrous DMF via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to yield the pure 5-(4-methoxyphenyl)picolinic acid.
Data Presentation: Synthesis of Varied Derivatives
The versatility of the Suzuki-Miyaura coupling is demonstrated by its compatibility with a wide range of functional groups on the arylboronic acid. The following table summarizes typical reaction conditions and yields for the synthesis of various 5-aryl nicotinic acid derivatives, which are structurally analogous and follow similar reaction principles.[3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
Table adapted from representative literature procedures for analogous couplings.[3][10]
Strategies for Introducing Functional Diversity
A key objective for medicinal chemists is the creation of compound libraries with diverse functional groups to explore structure-activity relationships (SAR).
-
Varying the Arylboronic Acid: This is the most straightforward approach. Hundreds of substituted arylboronic acids are commercially available, allowing for the direct installation of groups like halogens, alkyls, alkoxides, nitriles, and esters onto the phenyl ring.[3]
-
Post-Coupling Derivatization:
-
Carboxylic Acid Group: The picolinic acid's carboxyl group is a prime handle for further modification. Standard organic transformations can convert it into esters, amides, or hydrazides, providing access to a vast new chemical space.[11][12][13]
-
Ring Functionalization: Functional groups on the newly introduced phenyl ring can be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated. An ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol.
-
Conclusion
The synthesis of this compound derivatives is a critical capability for modern chemical and pharmaceutical research. The Suzuki-Miyaura cross-coupling stands out as the most powerful and versatile tool for this purpose, offering a reliable pathway to a wide range of functionalized compounds. By leveraging the vast catalog of available arylboronic acids and employing subsequent derivatization of the picolinic acid core, researchers can efficiently generate extensive libraries of novel molecules. This guide provides the fundamental principles and practical protocols to empower scientists in their pursuit of discovering next-generation therapeutics and advanced chemical materials.
References
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). National Center for Biotechnology Information. [Link]
-
Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. (2022). ResearchGate. [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). PubMed. [Link]
-
Equilibrium molecular structure and intramolecular interactions of picolinic acid hydrazide. (n.d.). ScienceDirect. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed. [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). National Center for Biotechnology Information. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. [Link]
- New picolinic acid derivatives and their use as intermediates. (2018).
-
Suzuki-Miyaura C-C coupling reaction catalysed by homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex derived from 3,5-di(1-imidazolyl)pyridine. (n.d.). Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (2021). ResearchGate. [Link]
- Process for the production of new picolinic acid derivatives. (1966).
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The Multifaceted Biological Landscape of 5-Phenylpicolinic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The picolinic acid backbone, a pyridine-2-carboxylic acid, has long been recognized for its versatile chelating properties and its presence in a range of biologically active molecules. The introduction of a phenyl group at the 5-position of the picolinic acid ring system gives rise to 5-phenylpicolinic acid, a compound and a class of analogs with a burgeoning profile of significant pharmacological activities. This technical guide provides an in-depth exploration of the known biological activities of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this promising chemical space. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, and herbicidal activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to guide future discovery efforts.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in oncology research. Analogs of this compound have emerged as a compelling class of compounds with demonstrated cytotoxic effects against a variety of cancer cell lines.
Mechanisms of Action in Cancer
The anticancer activity of this compound analogs is not attributed to a single mechanism but rather a convergence of effects on critical cellular pathways. Key mechanisms identified include:
-
Induction of Apoptosis: Several analogs have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] The subsequent activation of executioner caspases, like caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP) are hallmark indicators of this apoptotic cascade.[1]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a fundamental strategy in cancer therapy. Certain phenolic acids, which share structural motifs with this compound, have been observed to induce cell cycle arrest at various phases, such as G1, S, and G2/M, thereby inhibiting uncontrolled cell proliferation.[2][3]
-
Inhibition of Key Signaling Pathways: The aberrant activation of signaling pathways is a common driver of tumorigenesis. Analogs of this compound have been implicated in the modulation of critical pathways such as:
-
NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, cell survival, and proliferation. Inhibition of NF-κB activation is a key mechanism by which some phenolic acids exert their anti-inflammatory and anticancer effects.[2]
-
Growth Factor Receptor Signaling: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Molecular docking studies suggest that some analogs can interact with and potentially inhibit EGFR, thereby disrupting downstream signaling cascades that promote cell growth and survival.[4]
-
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some analogs of 5-(benzo[d]dioxol-5-yl)picolinic acid have demonstrated the ability to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[4]
Quantitative Data: Anticancer Activity of this compound Analogs
The following table summarizes the in vitro anticancer activity of representative analogs, highlighting their potency against various cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Picolinic acid derivative | 5-(Benzo[d]dioxol-5-yl)picolinic acid analog | A549 (Non-small cell lung cancer) | GI50 | 99.93 µM | [4] |
| Bis-benzo[d]dioxol-5-yl thiourea | Analog 1 | HepG2 (Liver cancer) | IC50 | 2.38 µM | [4] |
| HCT116 (Colon cancer) | IC50 | 1.54 µM | [4] | ||
| MCF-7 (Breast cancer) | IC50 | 4.52 µM | [4] | ||
| Dioxol analog | Analog 5e | Panel of 60 human cancer cell lines | GI50 | <100 nM | [4] |
| Dioxol analog | Analog 7e | Panel of 60 human cancer cell lines | GI50 | <100 nM | [4] |
| 5-Nitropicolinic acid metal complex | Cadmium(II) complex | B16-F10 (Melanoma) | IC50 | 26.94 µg/mL | [5] |
| Cobalt(II) complex | B16-F10 (Melanoma) | IC50 | 45.10 µg/mL | [5] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6][7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest in appropriate complete medium.
-
Harvest and count the cells, ensuring they are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9][12]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound in triplicate.[12]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[12]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution to each well.[11][12]
-
Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][10]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
-
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Anti-inflammatory Properties: Quelling the Fire of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phenolic acids and their derivatives have garnered significant attention for their anti-inflammatory potential.[13][14]
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of compounds structurally related to this compound are often attributed to their ability to modulate key inflammatory pathways:
-
Inhibition of Pro-inflammatory Cytokine Production: Vanillic acid, a phenolic acid, has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response.[15]
-
Suppression of NF-κB Activation: As mentioned previously, the NF-κB signaling pathway is a central regulator of inflammation. By preventing the activation of NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes.[13][15]
-
Reduction of Oxidative Stress: Inflammation and oxidative stress are intricately linked. The antioxidant properties of phenolic compounds contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that can perpetuate the inflammatory cascade.[15][16]
-
Inhibition of Neutrophil Recruitment: The infiltration of neutrophils to the site of inflammation is a hallmark of the acute inflammatory response. Vanillic acid has been demonstrated to inhibit neutrophil recruitment, thereby dampening the inflammatory process.[15]
Experimental Protocol: NF-κB Activation Assay (Translocation)
This protocol describes a method to assess the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[17][18][19][20]
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS), IκB is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. Test compounds are evaluated for their ability to prevent this translocation.[18]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., macrophages like RAW 264.7 or HeLa cells) in a suitable format (e.g., 96-well plate or chamber slides).[19]
-
Pre-treat the cells with various concentrations of the this compound analog for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, for a predetermined optimal time (e.g., 30-60 minutes).[19]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% formaldehyde in PBS.
-
Permeabilize the cells with a solution containing a detergent like Triton X-100 (e.g., 0.1% in PBS).[19]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with bovine serum albumin).
-
Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.[19]
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a fluorescence microscope or a high-content imaging system.[19]
-
Quantify the fluorescence intensity of the p65 antibody in both the nucleus and the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic ratio of p65 fluorescence intensity. A decrease in this ratio in the presence of the test compound indicates inhibition of NF-κB translocation.
-
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Herbicidal Activity: A New Frontier in Weed Management
The structural similarity of picolinic acids to the natural plant hormone auxin has led to their development as synthetic auxin herbicides.[21][22][23] These herbicides disrupt normal plant growth and development, leading to plant death.
Mechanism of Herbicidal Action
Synthetic auxin herbicides, including picolinic acid derivatives, exert their effects by binding to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box). This binding leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes. This disruption of hormonal balance leads to a cascade of detrimental physiological effects, including epinastic growth, stem and petiole twisting, and ultimately, plant death. Molecular docking studies have shown that picolinic acid analogs can bind effectively to the AFB5 receptor.[21][23]
Structure-Activity Relationship (SAR) in Herbicidal Analogs
Research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives has provided valuable SAR insights. For instance, compounds with halogen-substituted phenyl groups have demonstrated greater herbicidal activity than those with alkyl-substituted phenyl groups.[21] This suggests that the electronic properties and steric bulk of the substituent on the phenyl ring play a crucial role in the interaction with the target receptor.
Experimental Protocol: Herbicidal Bioassay (Arabidopsis thaliana Root Growth Inhibition)
Arabidopsis thaliana is a widely used model organism in plant biology, and its root growth is highly sensitive to auxins and auxin-like compounds.
Principle: The inhibition of root growth in Arabidopsis thaliana seedlings is a quantitative measure of the herbicidal activity of synthetic auxins.
Step-by-Step Methodology:
-
Preparation of Growth Medium and Test Compounds:
-
Prepare a sterile plant growth medium (e.g., Murashige and Skoog - MS medium) solidified with agar in petri dishes.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incorporate the test compounds into the molten agar medium at various concentrations before pouring the plates. Ensure the final solvent concentration is consistent across all plates and non-toxic to the plants.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana seeds (e.g., with a bleach solution) to prevent microbial contamination.
-
Rinse the seeds thoroughly with sterile water.
-
Place the sterilized seeds on the surface of the agar plates containing the test compounds.
-
-
Incubation and Growth:
-
Stratify the seeds by keeping the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).[24]
-
Position the plates vertically to allow the roots to grow along the surface of the agar.
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition for each compound concentration relative to the control (medium with solvent only).
-
Determine the IC50 value (the concentration that causes 50% inhibition of root growth).
-
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and promising platform for the discovery of novel therapeutic agents and agrochemicals. The diverse biological activities, spanning from potent anticancer and anti-inflammatory effects to significant herbicidal properties, underscore the rich pharmacological landscape of this chemical class. The mechanistic insights and detailed experimental protocols provided in this guide offer a solid foundation for further research and development.
Future investigations should focus on a more in-depth exploration of the structure-activity relationships to optimize potency and selectivity for specific biological targets. Advanced studies into the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds are crucial next steps in translating the in vitro findings into tangible therapeutic and agricultural applications. The continued exploration of the this compound core will undoubtedly unveil new and exciting opportunities in the pursuit of innovative solutions for human health and sustainable agriculture.
References
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Weisenthal, L. M., & Vistica, D. T. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50620. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Orellana, E. A., & Kasinski, A. L. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Pharmaceutical Design, 22(32), 4969–4976. [Link]
-
Bio-protocol. (2021). NF-κB activation assay. [Link]
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Chen, Q., & Tao, Y. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 37. [Link]
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Unveiling the Neuroprotective Potential of 5-Phenylpicolinic Acid: A Technical Guide to Mechanistic Elucidation
Introduction: The Imperative for Novel Neuroprotective Agents
Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders, often involving a confluence of oxidative stress, neuroinflammation, and apoptosis, necessitates the development of therapeutic agents with multifaceted mechanisms of action. Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have emerged as a promising class of compounds with demonstrated neuroprotective properties.[1][2][3] This guide focuses on a novel derivative, 5-phenylpicolinic acid, outlining a comprehensive, multi-pronged approach to systematically investigate its neuroprotective mechanism of action. Our strategy is grounded in established principles of neurobiology and leverages a suite of validated in vitro assays to dissect the compound's effects on key cellular pathways implicated in neuronal survival and demise.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the causal reasoning behind each methodological choice. By following this guide, investigators can generate a robust and comprehensive data package to elucidate the therapeutic potential of this compound.
A Phased Approach to Mechanistic Discovery: From Cellular Viability to Pathway Modulation
Our investigative framework is designed to logically progress from foundational cytotoxicity and neuroprotection assessments to in-depth explorations of specific molecular pathways. This phased approach ensures that each subsequent experiment is built upon a solid foundation of empirical evidence, creating a self-validating system of inquiry.
Caption: Phased experimental workflow for investigating this compound.
Part 1: Foundational In Vitro Neuroprotection Assays
The initial phase of our investigation is designed to establish the fundamental neuroprotective capacity of this compound in a controlled cellular environment. We will utilize primary neuronal cultures or a relevant neuronal cell line (e.g., SH-SY5Y) to model neurodegenerative insults.
Establishing a Therapeutic Window: Cytotoxicity Assessment
Rationale: Before evaluating neuroprotective effects, it is crucial to determine the concentration range at which this compound is non-toxic to neuronal cells. This ensures that any observed protective effects are not confounded by the compound's own cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Concentration (µM) | Cell Viability (%) |
| 0.1 | 100 ± 5 |
| 1 | 98 ± 4 |
| 10 | 95 ± 6 |
| 50 | 92 ± 5 |
| 100 | 88 ± 7 |
| Caption: Representative data table for cytotoxicity assessment. |
Quantifying Neuroprotection Against Excitotoxicity
Rationale: Glutamate-induced excitotoxicity is a common mechanism of neuronal death in many neurodegenerative diseases.[4][5] Assessing the ability of this compound to protect against this insult provides a primary indication of its neuroprotective potential.
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay
-
Cell Seeding and Pre-treatment: Plate neuronal cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for 24 hours.
-
LDH Measurement: Collect the cell culture supernatant and measure LDH release using a commercially available kit.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated group.
| Treatment | LDH Release (as % of control) |
| Vehicle Control | 100 |
| Glutamate (100 µM) | 250 ± 20 |
| Glutamate + 5-PPA (1 µM) | 200 ± 15 |
| Glutamate + 5-PPA (10 µM) | 150 ± 12 |
| Glutamate + 5-PPA (50 µM) | 110 ± 10 |
| Caption: Expected data from a neuroprotection assay against glutamate-induced excitotoxicity. |
Part 2: Dissecting the Molecular Mechanisms of Neuroprotection
With the foundational neuroprotective effects established, the next phase delves into the specific molecular pathways through which this compound may exert its action. We will focus on three interconnected pillars of neurodegeneration: oxidative stress, neuroinflammation, and apoptosis.
Combating Oxidative Stress: The Nrf2 Pathway
Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage.[6][7][8] The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response, and its activation is a promising therapeutic strategy for neuroprotection.[9][10][11][12]
Caption: Proposed activation of the Nrf2 pathway by this compound (5-PPA).
Experimental Protocol: Nrf2 Activation and Target Gene Expression
-
Cell Treatment: Treat neuronal cells with this compound at effective neuroprotective concentrations.
-
Nuclear Translocation of Nrf2 (Immunofluorescence):
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify Nrf2 nuclear localization using fluorescence microscopy.
-
-
Expression of Nrf2 Target Genes (qPCR):
-
Isolate total RNA from treated cells.
-
Synthesize cDNA.
-
Perform quantitative PCR using primers for Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH).
-
| Treatment | Nrf2 Nuclear Localization (Fold Change) | HO-1 mRNA (Fold Change) | NQO1 mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 5-PPA (10 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.3 |
| 5-PPA (50 µM) | 5.8 ± 0.6 | 7.1 ± 0.8 | 6.5 ± 0.7 |
| Caption: Hypothetical data demonstrating Nrf2 pathway activation. |
Mitigating Neuroinflammation: The NF-κB Pathway
Rationale: Neuroinflammation, mediated by activated glial cells, contributes significantly to neuronal damage in neurodegenerative diseases.[13][14] The NF-κB signaling pathway is a key regulator of the inflammatory response, and its inhibition is a well-established anti-inflammatory strategy.[15][16][17]
Caption: Proposed inhibition of the NF-κB pathway by this compound (5-PPA).
Experimental Protocol: Inhibition of NF-κB Activation and Pro-inflammatory Cytokine Production
-
Cell Culture: Utilize a microglial cell line (e.g., BV-2) or primary microglia.
-
Treatment and Stimulation: Pre-treat cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
NF-κB Nuclear Translocation (Western Blot):
-
Perform nuclear and cytoplasmic fractionation.
-
Run protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with antibodies against NF-κB p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
| Treatment | Nuclear NF-κB p65 (Relative Density) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 1.0 | 50 ± 10 | 30 ± 5 |
| LPS (100 ng/mL) | 5.2 ± 0.6 | 850 ± 70 | 620 ± 50 |
| LPS + 5-PPA (10 µM) | 2.8 ± 0.3 | 420 ± 45 | 310 ± 30 |
| LPS + 5-PPA (50 µM) | 1.5 ± 0.2 | 180 ± 20 | 110 ± 15 |
| Caption: Anticipated results for the inhibition of NF-κB signaling. |
Preventing Programmed Cell Death: The Bcl-2 Family
Rationale: Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions.[18][19] The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining cell fate.[20][21][22][23][24]
Caption: Hypothesized modulation of the Bcl-2 family and the intrinsic apoptosis pathway by 5-PPA.
Experimental Protocol: Assessment of Apoptotic Markers
-
Cell Treatment and Apoptosis Induction: Pre-treat neuronal cells with this compound, followed by an apoptotic stimulus (e.g., staurosporine or glutamate).
-
Bcl-2 and Bax Protein Expression (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Perform Western blotting using antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Calculate the Bcl-2/Bax ratio.
-
-
Caspase-3 Activity Assay:
-
Prepare cell lysates.
-
Measure the activity of caspase-3 using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.
-
-
Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry):
-
Stain treated cells with Annexin V-FITC and PI.
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[25]
-
| Treatment | Bcl-2/Bax Ratio | Caspase-3 Activity (Fold Change) | Apoptotic Cells (%) |
| Vehicle Control | 1.0 | 1.0 | 5 ± 1 |
| Apoptotic Stimulus | 0.3 ± 0.05 | 4.5 ± 0.5 | 40 ± 5 |
| Stimulus + 5-PPA (10 µM) | 0.6 ± 0.08 | 2.8 ± 0.3 | 25 ± 4 |
| Stimulus + 5-PPA (50 µM) | 0.9 ± 0.1 | 1.5 ± 0.2 | 10 ± 2 |
| Caption: Projected data indicating the anti-apoptotic effects of this compound. |
Conclusion and Future Directions
This technical guide outlines a systematic and robust framework for elucidating the neuroprotective mechanism of action of this compound. By progressing through foundational neuroprotection assays to in-depth analyses of the Nrf2, NF-κB, and Bcl-2 signaling pathways, researchers can build a comprehensive understanding of the compound's therapeutic potential. The detailed protocols and rationale provided herein are designed to ensure scientific rigor and the generation of high-quality, reproducible data.
Positive outcomes from these in vitro studies would provide a strong rationale for advancing this compound into preclinical in vivo models of neurodegenerative diseases. Future investigations could also explore other potential mechanisms, such as the modulation of neurotrophic factor expression or the inhibition of protein aggregation. The multifaceted approach detailed in this guide will be instrumental in determining if this compound represents a viable candidate for the development of a novel neuroprotective therapy.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel 5-Phenylpicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative in Drug Discovery
In the landscape of modern drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Novel 5-phenylpicolinic acid derivatives represent a promising class of compounds, with their rigid, bicyclic scaffold offering a unique three-dimensional presentation of pharmacophoric features. Their potential applications in medicinal chemistry and materials science are vast, but this potential can only be realized through rigorous and unambiguous structural characterization.[1][2]
This guide provides an in-depth, field-proven workflow for the comprehensive spectroscopic analysis of these novel derivatives. As a senior application scientist, my aim is not merely to list protocols but to instill a strategic mindset—explaining the causality behind each analytical choice and empowering researchers to navigate the complexities of structural elucidation with confidence. We will proceed through a multi-technique approach, demonstrating how data from mass spectrometry, infrared, UV-Visible, and advanced nuclear magnetic resonance spectroscopy are synergistically integrated to build an irrefutable structural model.
The Analytical Workflow: A Holistic and Iterative Approach
The characterization of a novel chemical entity is not a linear process but an iterative one, where insights from one technique inform the next experiment. The goal is to create a self-validating dataset where every piece of spectroscopic evidence converges on a single, unambiguous structure.
Caption: Integrated workflow for structural elucidation.
Chapter 1: High-Resolution Mass Spectrometry (HRMS) – The First Gatekeeper
Expertise & Causality: Before investing significant time in detailed structural analysis, we must first confirm the most fundamental property of the molecule: its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.[3][4][5] This initial step is a critical go/no-go checkpoint; a mismatch between the observed and theoretical exact mass indicates a failed synthesis, an unexpected side product, or contamination.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable HPLC-grade solvent (e.g., methanol or acetonitrile). The solution should be free of any particulate matter.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard appropriate for the mass range of interest immediately prior to the analysis. This ensures the high mass accuracy required.
-
Ionization: Use Electrospray Ionization (ESI) in positive or negative ion mode. For 5-phenylpicolinic acids, positive ion mode is often successful due to the protonation of the pyridine nitrogen, while negative ion mode can work by deprotonating the carboxylic acid.
-
Acquisition: Acquire the spectrum over a mass range that comfortably brackets the expected molecular weight (e.g., 50-1000 m/z).
-
Data Processing:
-
Identify the peak corresponding to the molecular ion, typically [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.
-
Utilize the instrument's software to calculate the elemental composition based on the measured exact mass. The software will provide a list of possible formulas within a specified mass tolerance (typically < 5 ppm).
-
Compare the calculated formula with the expected formula of the target molecule.
-
Data Interpretation & Validation
The primary output is a comparison between the measured exact mass and the theoretical exact mass for the expected molecular formula.
| Parameter | Expected Value (for C₁₂H₉NO₂) | Observed Value | Deviation (ppm) |
| Formula | C₁₂H₁₀NO₂⁺ ([M+H]⁺) | C₁₂H₁₀NO₂⁺ | |
| Theoretical m/z | 199.0582 | - | |
| Measured m/z | - | 199.0579 | -1.5 |
A deviation of less than 5 ppm provides high confidence in the assigned elemental composition.[4][5]
Chapter 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
Expertise & Causality: With the molecular formula confirmed, the next logical step is to verify the presence of key functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for this purpose.[1] It probes the vibrational modes of chemical bonds. For a this compound derivative, we have several characteristic vibrations that must be present: the carboxylic acid O-H and C=O stretches, the pyridine ring C=N and C=C stretches, and aromatic C-H stretches.
Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires little to no sample preparation and works excellently for solid powders or oils.[6][7][8]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean.[7] Run a background spectrum of the empty crystal. This is crucial to subtract the spectral signature of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid sample onto the crystal. Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[7][9]
-
Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically background-corrected. Label the significant peaks.
Data Interpretation & Validation
The presence of characteristic absorption bands confirms the core structure. Any significant deviation or absence of these peaks warrants immediate investigation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H stretch (Carboxylic Acid) | 3300-2500 (very broad) | Confirms the presence of the hydrogen-bonded acid proton. |
| Aromatic C-H stretch | 3100-3000 | Indicates protons on the phenyl and pyridine rings. |
| C=O stretch (Carboxylic Acid) | 1730-1700 | Strong, sharp peak confirming the carbonyl group. |
| C=C and C=N ring stretches | 1600-1450 | A series of sharp bands characteristic of the aromatic rings.[2][10] |
Chapter 3: UV-Visible Spectroscopy – Probing the Electronic Landscape
Expertise & Causality: UV-Visible spectroscopy provides insight into the electronic structure of the molecule, specifically the conjugated π-system.[11][12] The this compound core contains two aromatic rings, creating an extended conjugated system. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the extent of this conjugation and the nature of any substituents on the rings.[13][14] This technique is particularly useful for comparing a series of derivatives, where shifts in λmax can be correlated with structural changes.
Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) in a quartz cuvette. The concentration should be adjusted so the maximum absorbance is between 0.5 and 1.5 AU.
-
Blanking: Use a cuvette containing only the pure solvent to zero the spectrophotometer.
-
Acquisition: Scan the sample from approximately 200 nm to 600 nm.
-
Data Analysis: Identify the λmax and record the absorbance. If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Data Interpretation & Validation
For the this compound scaffold, one would expect strong π → π* transitions. The λmax will shift to longer wavelengths (a bathochromic shift) as conjugation is extended or with the addition of electron-donating groups.[13][15]
| Derivative | Substituent | Expected λmax Shift | Rationale |
| Parent | -H | ~260-290 nm | Baseline π → π* transition of the conjugated system. |
| Derivative A | -NO₂ (electron-withdrawing) | Minor shift | |
| Derivative B | -NH₂ (electron-donating) | Bathochromic Shift (to longer λ) | Extended delocalization through the lone pair of the amino group. |
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[1][16] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every ¹H and ¹³C atom in the molecule. For a novel derivative, a full suite of 1D and 2D NMR experiments is not optional; it is mandatory for unambiguous proof of structure.[17][18][19]
4.1: 1D NMR – The Foundational Scans (¹H and ¹³C)
The ¹H NMR spectrum maps the proton environments, while the ¹³C NMR spectrum maps the carbon skeleton.[20]
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.
-
Instrument Setup: Acquire spectra on a spectrometer with a field strength of at least 400 MHz.[21] The instrument should be properly shimmed to ensure high resolution.
-
¹H Acquisition:
-
Acquire with a 45° pulse and an acquisition time of ~4 seconds.[22]
-
A relaxation delay of 1-2 seconds is standard.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C Acquisition:
¹H NMR Data Interpretation: The protons on the pyridine ring have characteristic chemical shifts due to the electron-withdrawing nature of the nitrogen atom.[16][25]
-
H6 (ortho to N): Most deshielded, ~8.7-9.0 ppm.
-
H4 (para to N): Intermediate, ~8.0-8.3 ppm.
-
H3 (meta to N): Least deshielded pyridine proton, ~7.8-8.1 ppm.
-
Phenyl Protons: Typically found in the ~7.4-7.8 ppm range, with multiplicity depending on the substitution pattern.
-
Carboxylic Acid Proton (-COOH): Very broad singlet, typically >12 ppm (in DMSO-d₆).
¹³C NMR Data Interpretation: Key signals to identify include:
-
Carbonyl Carbon (C=O): ~165-175 ppm.
-
Pyridine Carbons (C2-C6): ~120-155 ppm, with C2 and C6 being the most downfield.
-
Phenyl Carbons: ~125-140 ppm.
4.2: 2D NMR – Resolving All Ambiguity
For a novel compound, 1D NMR alone is insufficient. 2D NMR experiments are essential to definitively link atoms together.[17][18][26][27]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two protons indicates they are adjacent. This is critical for tracing the proton connectivity around both the pyridine and phenyl rings.[26]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum.[26]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the most crucial experiment for piecing the entire structure together. It allows one to "walk" across the molecule, connecting fragments. For example, it will show correlations from the phenyl protons to the pyridine carbon they are attached to (C5), confirming the connectivity of the two rings.
Caption: Key HMBC correlations for structural confirmation.
Chapter 5: Integrated Spectroscopic Analysis: A Case Study
Let's consider a hypothetical novel derivative: 5-(4-methoxyphenyl)picolinic acid .
-
HRMS: The [M+H]⁺ peak is observed at m/z 230.0761, corresponding to the formula C₁₃H₁₂NO₃⁺ (calculated 230.0766, Δ -2.2 ppm), confirming the addition of a methoxy group.
-
FT-IR: Shows the expected broad O-H and sharp C=O stretches. Additionally, new peaks around 2950 cm⁻¹ (aliphatic C-H stretch) and 1250 cm⁻¹ (C-O stretch) appear, consistent with a methoxy group.
-
¹H NMR:
-
A new sharp singlet integrating to 3H appears at ~3.9 ppm (the -OCH₃ group).
-
The phenyl region simplifies into two doublets (an AA'BB' system), characteristic of a para-substituted phenyl ring.
-
-
¹³C NMR: A new signal appears around 55 ppm, characteristic of a methoxy carbon.
-
2D NMR:
-
HSQC confirms the -OCH₃ proton signal at 3.9 ppm is attached to the carbon at 55 ppm.
-
HMBC is the final proof. A correlation is observed from the methoxy protons (3.9 ppm) to the phenyl carbon at the point of attachment (~160 ppm), unequivocally placing the methoxy group on the phenyl ring.
-
By integrating these datasets, we move from a hypothesis to a proven structure with an extremely high degree of confidence. This systematic, multi-technique approach ensures the scientific integrity required for publication, patent applications, and further progression in the drug development pipeline.
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IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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PubMed. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
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Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
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Science and Machines. (2025). Conjugation in UV/Vis spectroscopy. Retrieved from [Link]
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MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]
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Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]
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Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
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ResearchGate. (2022). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Rio de Janeiro City Hall. (n.d.). Spectroscopic Identification Of Organic Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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ResearchGate. (2018). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... Retrieved from [Link]
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American Society for Mass Spectrometry. (n.d.). Introduction to High Resolution Mass Spectrometry for Qualitative and Quantitative Analysis: A Summary. Retrieved from [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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ResearchGate. (2023). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]
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YouTube. (2019). UV-Vis Spectroscopy and Conjugated Systems. Retrieved from [Link]
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Bentham Science. (n.d.). Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. Retrieved from [Link]
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College of Saint Benedict & Saint John's University. (2017). UV3. UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2021). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
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Analytical Chemistry. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectra Interpretation: CARBOXYLIC ACIDS. Retrieved from [Link]
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SpectraBase. (n.d.). PICOLINIC ACID, HYDROCHLORIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
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An In-depth Technical Guide to the Coordination Chemistry of 5-Phenylpicolinic Acid with Transition Metals
This guide provides a comprehensive overview of the coordination chemistry of 5-phenylpicolinic acid with transition metals, designed for researchers, scientists, and professionals in drug development. We will delve into the synthesis of the ligand and its metal complexes, explore detailed characterization methodologies, and discuss potential applications, grounding our discussion in established principles of coordination chemistry and drawing insights from closely related picolinic acid systems.
Introduction: The Allure of Picolinic Acid and its Derivatives in Coordination Chemistry
Picolinic acid, a simple pyridine derivative with a carboxylic acid at the 2-position, is a remarkably versatile bidentate chelating agent in transition metal chemistry.[1] Its ability to form stable complexes with a wide array of metal ions is attributed to the cooperative binding of the pyridine nitrogen and the carboxylate oxygen.[1] This N,O-chelation motif is a cornerstone of its coordination behavior, leading to the formation of thermodynamically stable five-membered chelate rings.
The introduction of a phenyl group at the 5-position of the picolinic acid scaffold, yielding this compound, introduces several key modifications to the ligand's properties:
-
Steric Influence: The bulky phenyl group can influence the coordination geometry of the resulting metal complexes, potentially favoring specific stereoisomers or limiting the number of ligands that can coordinate to the metal center.
-
Electronic Effects: The phenyl ring, through its delocalized π-system, can electronically communicate with the pyridine ring. This can modulate the electron density at the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond and the redox properties of the metal center.
-
Intermolecular Interactions: The presence of the phenyl group provides a site for π-stacking interactions, which can play a crucial role in the crystal packing of the resulting complexes and influence their solid-state properties.
These modifications make this compound an intriguing ligand for the design of novel transition metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for derivatization and isotopic labeling studies.[2] A common and effective method for its preparation is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a halogenated picolinic acid derivative with phenylboronic acid.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic route for this compound via Suzuki coupling.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromopicolinic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound generally involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent can influence the final product's structure and composition.
Caption: General workflow for the synthesis of this compound metal complexes.
Experimental Protocol: General Synthesis of a Metal(II) Complex
-
Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent (e.g., ethanol) and deprotonate with a stoichiometric amount of a base like sodium hydroxide or triethylamine.
-
Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (1.0 eq) in the same solvent or water.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Precipitation: A precipitate will often form immediately or upon concentration of the solution. The reaction mixture may be stirred at room temperature or refluxed for several hours to ensure completion.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with the solvent and then a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent can yield single crystals for X-ray diffraction.[3]
Structural Characterization: Unveiling the Coordination Sphere
A combination of spectroscopic and analytical techniques is essential to elucidate the structure and bonding in this compound-metal complexes.
Spectroscopic Techniques
| Technique | Expected Observations for this compound Complexes | Rationale |
| FT-IR | Disappearance of the broad O-H stretch of the carboxylic acid. Shift of the C=O stretching frequency to lower wavenumbers. Appearance of new bands in the far-IR region. | Deprotonation of the carboxylic acid upon coordination. Coordination of the carboxylate oxygen to the metal center weakens the C=O bond.[4] Formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.[5] |
| UV-Vis | Shift in the π→π* and n→π* transitions of the ligand. Appearance of new, often weak, d-d transition bands for transition metal complexes. | Coordination to the metal ion alters the electronic energy levels of the ligand.[6] Ligand field splitting of the metal d-orbitals. |
| ¹H NMR | Broadening of ligand signals for paramagnetic complexes. Downfield or upfield shifts of the pyridine and phenyl protons upon coordination. | Interaction with the unpaired electrons of a paramagnetic metal center. Changes in the electronic environment of the ligand upon coordination.[3][7] |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. It provides precise information on:
-
Coordination Number and Geometry: Whether the metal center is, for example, four-coordinate (tetrahedral or square planar) or six-coordinate (octahedral).[6]
-
Bond Lengths and Angles: The precise distances and angles of the metal-ligand bonds, offering insights into the bond strengths.
-
Intermolecular Interactions: The role of hydrogen bonding and π-stacking interactions involving the phenyl rings in the crystal packing.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes. These techniques can determine:
-
The presence and number of coordinated or lattice water molecules by observing weight loss at specific temperatures.
-
The decomposition pattern of the complex, providing information about its thermal stability.[1]
Potential Applications: From Catalysis to Medicine
The unique structural and electronic properties of this compound-metal complexes suggest their potential in various applications.
Homogeneous Catalysis
Transition metal complexes are widely used as catalysts in organic synthesis.[8][9][10] Complexes of this compound could be explored as catalysts in reactions such as:
-
Oxidation Reactions: Mimicking the active sites of metalloenzymes.
-
Cross-Coupling Reactions: Where the ligand can stabilize the metal center in various oxidation states.
Caption: A hypothetical catalytic cycle for a cross-coupling reaction.
Biological Activity
Metal complexes often exhibit enhanced biological activity compared to the free ligands.[4][5][11][12] The lipophilic nature imparted by the phenyl group in this compound complexes could enhance their cellular uptake.
| Potential Biological Activity | Rationale and Examples from Related Systems |
| Antimicrobial | The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[1][4] Complexes of picolinic acid and its derivatives have shown activity against various bacterial and fungal strains.[3][5] |
| Anticancer | The complex could interact with DNA or inhibit key enzymes involved in cancer cell proliferation. The redox properties of the metal center can also induce oxidative stress in cancer cells.[7] |
| Anti-inflammatory | Some metal complexes have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes. |
Conclusion and Future Outlook
The coordination chemistry of this compound with transition metals presents a fertile ground for research. The interplay of the classic picolinate chelation with the steric and electronic contributions of the phenyl substituent offers a pathway to novel complexes with tunable properties. While the dedicated literature on this specific ligand is still emerging, the foundational knowledge from other picolinic acid derivatives provides a robust framework for its exploration. Future work should focus on the systematic synthesis and characterization of a broader range of this compound complexes and the rigorous evaluation of their potential in catalysis and medicinal applications.
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Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. MOST Wiedzy. [Link]
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Biological Activity of Metal Complexes. MDPI. [Link]
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Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. ResearchGate. [Link]
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A Quantum Chemical Deep Dive into the Electronic Properties of 5-Phenylpicolinic Acid: A Guide for Researchers
Executive Summary
5-Phenylpicolinic acid (5-PPA), a derivative of picolinic acid, stands as a molecule of significant interest due to the combined functionalities of a pyridine ring, a carboxylic acid group, and a phenyl substituent. This unique architecture makes it a compelling candidate for applications in medicinal chemistry and materials science. Understanding the electronic landscape of 5-PPA is paramount to predicting its reactivity, intermolecular interactions, and photophysical behavior. This technical guide provides a comprehensive framework for investigating the electronic properties of this compound using state-of-the-art quantum chemical methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We delve into the rationale behind methodological choices, present detailed computational protocols, and interpret the resulting electronic data to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
Picolinic acid and its derivatives are a class of compounds renowned for their versatile roles in coordination chemistry and biological systems.[1] The incorporation of a carboxylic acid group into pyridine-based structures can significantly influence their biological activity, including DNA/protein binding affinity and antioxidant properties.[2] The addition of a phenyl group at the 5-position of the picolinic acid scaffold introduces further electronic and steric modifications, potentially enhancing π-conjugated systems and influencing molecular interactions.
To rationally design novel drugs or materials based on the 5-PPA core, a fundamental understanding of its electronic structure is essential. Quantum chemical calculations offer a powerful, non-empirical lens through which we can explore:
-
Molecular Geometry: The stable three-dimensional conformation.
-
Chemical Reactivity: Regions susceptible to electrophilic or nucleophilic attack.
-
Electronic Excitations: How the molecule interacts with light (its UV-Visible spectrum).
-
Global Reactivity Descriptors: Quantitative measures of stability and reactivity, such as the HOMO-LUMO gap.[1]
This guide will focus on the application of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties, as these methods provide a robust balance of computational accuracy and efficiency for molecules of this size.[3]
Theoretical Framework and Computational Methodology
The cornerstone of a reliable computational study is the selection of an appropriate theoretical model and the rigorous execution of the computational protocol. Our approach is designed to be a self-validating system, where each step logically builds upon the last.
Causality in Method Selection: Why DFT and TD-DFT?
For organic molecules like 5-PPA, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[3] It offers a significant advantage over simpler methods by including electron correlation effects at a manageable computational cost. We specifically select the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional.[1] This functional has a long track record of providing excellent descriptions of molecular geometries and electronic properties for a wide range of organic systems.
To describe the electron orbitals, we employ the 6-311++G(d,p) basis set . The "6-311" part indicates a flexible triple-zeta basis set, "++G" adds diffuse functions to handle non-covalently interacting systems and anions, and "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is critical for accurately describing π-systems and polar bonds present in 5-PPA.
For understanding the molecule's response to UV-Visible light, Time-Dependent DFT (TD-DFT) is the chosen method. It is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths, effectively simulating the UV-Vis absorption spectrum.[4]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to calculating and analyzing the electronic properties of 5-PPA.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy (most stable) three-dimensional structure of the 5-PPA molecule.
-
Procedure:
-
Construct the initial 3D structure of 5-PPA using a molecular builder.
-
Perform a geometry optimization calculation using DFT with the B3LYP functional and 6-311++G(d,p) basis set.
-
The optimization algorithm iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.
-
Step 2: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain theoretical vibrational frequencies.
-
Procedure:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verify that all calculated vibrational frequencies are real (i.e., no imaginary frequencies). An imaginary frequency would indicate a saddle point, not a minimum, requiring re-optimization.
-
Step 3: Electronic Property Calculation
-
Objective: To analyze the ground-state electronic structure.
-
Procedure:
-
From the validated optimized structure, perform a single-point energy calculation.
-
Extract key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface.
-
Global Reactivity Descriptors: Calculate values such as electronegativity, chemical hardness, and softness from the HOMO and LUMO energies.[1]
-
-
Step 4: Excited-State Analysis (UV-Visible Spectrum)
-
Objective: To simulate the electronic absorption spectrum.
-
Procedure:
-
Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., requesting the first 10-20 singlet excited states).
-
Analyze the resulting excitation energies (which correspond to absorption wavelengths), oscillator strengths (which correspond to peak intensities), and the molecular orbitals involved in each electronic transition.
-
Caption: A flowchart of the quantum chemical workflow for analyzing this compound.
Results and Discussion: The Electronic Landscape of 5-PPA
This section discusses the expected results from the computational protocol, providing a framework for interpretation.
Optimized Molecular Geometry
The key geometric parameter in 5-PPA is the dihedral angle between the pyridine ring and the phenyl ring. This angle determines the degree of π-conjugation across the molecule. A smaller dihedral angle (closer to 0°) implies a more planar structure and greater electronic communication between the two aromatic systems. The carboxylic acid group is generally expected to be nearly coplanar with the pyridine ring to maximize conjugation.
| Parameter | Expected Value (Å or °) | Significance |
| C-C (inter-ring) Bond Length | ~1.48 Å | Shorter length indicates stronger conjugation. |
| C-C-C-C (inter-ring) Dihedral Angle | 20° - 40° | Determines the degree of planarity and π-system overlap. |
| O-C-C-N (carboxyl) Dihedral Angle | ~0° or ~180° | Indicates coplanarity of the carboxyl group with the pyridine ring. |
Table 1: Key expected geometric parameters for this compound.
Caption: Simplified 2D schematic of the this compound structure.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding chemical reactivity and electronic transitions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
For 5-PPA, the HOMO is expected to be distributed primarily across the phenyl ring and the pyridine ring, reflecting a π-character. The LUMO is likely to be a π* orbital, also delocalized across both aromatic systems, but potentially with significant density on the carboxylic acid group.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides an intuitive visualization of the charge distribution within the molecule. It is invaluable for predicting sites for intermolecular interactions, particularly hydrogen bonding and drug-receptor docking.
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance. For 5-PPA, the most negative potential is expected on the carbonyl oxygen and the nitrogen of the pyridine ring.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, usually around hydrogen atoms, especially the acidic proton of the carboxylic acid group. This is the primary site for nucleophilic attack and hydrogen bond donation.
Simulated UV-Visible Spectrum
The TD-DFT calculation will yield the primary electronic transitions. For a π-conjugated system like 5-PPA, the most intense, lowest-energy absorption band in the UV-Vis spectrum is typically due to a HOMO → LUMO (π → π*) transition.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Orbital Contribution |
| S0 → S1 | ~300-350 nm | > 0.1 | HOMO → LUMO |
| S0 → S2 | ~250-280 nm | > 0.1 | e.g., HOMO-1 → LUMO |
Table 2: Representative TD-DFT output for the main electronic transitions of 5-PPA.
Implications for Drug Development and Research
The insights gained from these quantum chemical studies have direct, practical applications:
-
Drug Design: The MEP map can guide the design of 5-PPA derivatives that can form specific hydrogen bonds with a biological target (e.g., an enzyme active site). Understanding the molecule's electrostatic profile is a cornerstone of rational drug design.[5]
-
Pharmacokinetics (ADME): The calculated electronic properties, such as polarity and surface charge distribution, can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict absorption, distribution, metabolism, and excretion (ADME) properties.[6]
-
Materials Science: The HOMO-LUMO gap and simulated absorption spectrum are critical for designing new materials for optical or electronic applications, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells.[4] The electronic properties dictate the material's color, conductivity, and charge-transfer capabilities.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the in-depth characterization of the electronic properties of this compound. By systematically applying DFT and TD-DFT, researchers can obtain a detailed understanding of the molecule's geometry, reactivity, and spectroscopic behavior. This knowledge is not merely academic; it forms the scientific bedrock for the rational design of novel therapeutics and advanced functional materials, accelerating the discovery and development process. The protocols and interpretive frameworks presented in this guide offer a robust starting point for any scientist looking to unlock the full potential of the 5-PPA scaffold.
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Introduction: The Strategic Importance of the 5-Phenylpicolinic Acid Scaffold
An In-depth Technical Guide to the Synthesis and Functionalization of Substituted 5-Phenylpicolinic Acids
The 5-phenylpicolinic acid motif represents a privileged scaffold in modern medicinal chemistry and materials science. As a derivative of picolinic acid, it possesses a unique combination of a pyridine ring, a carboxylic acid, and a phenyl group.[1] This structural arrangement provides a versatile three-dimensional framework for molecular design, offering sites for hydrogen bonding, metal chelation, and π-stacking interactions. The pyridine ring is a common feature in numerous biologically active molecules and approved drugs, while the carboxylic acid group can serve as a key interaction point with biological targets or a handle for further chemical modification, such as amidation or esterification.[1]
Derivatives of this core structure have been investigated for a range of therapeutic applications, acting as inhibitors of enzymes or modulators of receptors.[2][3] Their utility also extends to materials science, where they can be incorporated into polymers or metal-organic frameworks to tailor physical properties like thermal stability and conductivity.[1][4] The ability to strategically introduce substituents onto both the pyridine and phenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its function, be it biological activity or material performance.
This guide provides a comprehensive overview of the principal synthetic routes to the this compound core and explores advanced strategies for its subsequent functionalization, offering field-proven insights for researchers in organic synthesis and drug development.
Part 1: Constructing the Core Scaffold: Synthesis of this compound
The creation of the central this compound structure is most efficiently achieved through modern cross-coupling methodologies. While classical methods exist, palladium-catalyzed reactions offer superior yields, functional group tolerance, and regioselectivity.
The Cornerstone of Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forging the crucial carbon-carbon bond between the pyridine and phenyl rings.[5] This reaction involves the palladium-catalyzed coupling of an organoboron species (typically a phenylboronic acid) with an organohalide (a halopicolinic acid derivative).[5][6]
Causality Behind Experimental Choices:
-
Halopicolinate Partner: The reaction typically starts with a 5-halopicolinic acid, such as 5-bromo- or 5-chloropicolinic acid. The reactivity of the halide follows the general trend I > Br > OTf >> Cl.[5][6] While 5-bromopicolinic acid is a common and reliable starting material, recent advances in catalyst systems have made the more economical 5-chloropicolinic acid a viable option.[7]
-
Organoboron Partner: A wide array of substituted phenylboronic acids can be used, allowing for the direct installation of a functionalized phenyl ring in a convergent manner. Alternatively, potassium phenyltrifluoroborate salts or boronate esters can be employed, which often exhibit enhanced stability and easier handling compared to boronic acids.[5][7]
-
Catalyst System (Palladium Precatalyst & Ligand): The choice of catalyst is paramount. Standard catalysts like Pd(PPh₃)₄ can be effective, but challenging substrates, particularly electron-deficient N-heterocycles, often require more sophisticated systems.[8] Modern catalysts often consist of a palladium(II) or palladium(0) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized ligand. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and P(t-Bu)₃ are highly effective as they promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher yields and faster reaction times.[8][9]
-
Base and Solvent: A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[5][7] Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The choice of solvent is typically a mixture of an organic solvent (like dioxane, THF, or toluene) and water, which aids in dissolving the inorganic base.[9]
Visualizing the Workflow: Synthesis via Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura synthesis.
The Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-chloro-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 85 | [J. Med. Chem. 2004, 47, 6658] |
| 2 | Methyl 5-bromopicolinate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 95 | [Org. Lett. 2008, 10, 4569] |
| 3 | 5-chloropicolinonitrile | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(Cy)₃ (6) | K₃PO₄ | Toluene | 100 | 91 | [J. Am. Chem. Soc. 2000, 122, 4020][7] |
Experimental Protocol 1: Synthesis of 5-(4-methoxyphenyl)picolinic acid
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 5-bromopicolinate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Hydrolysis: Purify the crude methyl ester by column chromatography on silica gel. Subsequently, hydrolyze the purified ester to the carboxylic acid by stirring with an excess of aqueous lithium hydroxide (LiOH) in a THF/methanol mixture at room temperature.
-
Final Isolation: Upon completion of the hydrolysis, acidify the mixture with 1 M HCl to pH ~4-5. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final 5-(4-methoxyphenyl)picolinic acid.
Part 2: Strategic Functionalization of the Scaffold
Once the core is assembled, its true value is unlocked through selective functionalization of either the pyridine or the phenyl ring. These modifications are crucial for developing structure-activity relationships (SAR) in drug discovery.
Pyridine Ring Modification: Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[10][11] It relies on a directing metalation group (DMG) to guide a strong organolithium base to deprotonate the adjacent ortho position.[12] In the case of this compound, the carboxylate group (formed in situ by the basic reagent) and the pyridine nitrogen cooperatively act as a potent DMG, directing deprotonation exclusively to the C6 position.[13] This provides a reliable method for introducing a wide range of substituents with pinpoint accuracy, avoiding the mixtures of isomers often seen in classical electrophilic aromatic substitution on pyridines.[10]
The DoM Process:
-
Deprotonation: The substrate is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), typically at low temperatures (-78 °C) in an anhydrous solvent like THF.[11] Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates and accelerate the reaction.[11][12] Two equivalents of base are required: one to deprotonate the acidic carboxylic acid proton and the second to deprotonate the C6 position.
-
Quenching with Electrophiles: The resulting ortho-lithiated species is a potent nucleophile that can be quenched by adding a diverse range of electrophiles. This allows for the installation of various functional groups.
Visualizing the DoM Strategy
Caption: Regioselective functionalization via Directed ortho-Metalation.
Table 2: Electrophiles for Quenching C6-Lithiated Picolinates
| Electrophile | Reagent Example | Resulting 6-Substituent |
| Iodination | Iodine (I₂) | -I |
| Formylation | N,N-Dimethylformamide (DMF) | -CHO |
| Silylation | Trimethylsilyl chloride (TMSCl) | -SiMe₃ |
| Carboxylation | Carbon dioxide (CO₂) | -COOH |
| Hydroxymethylation | Paraformaldehyde | -CH₂OH |
| Borylation | Triisopropyl borate | -B(Oi-Pr)₂ |
Experimental Protocol 2: 6-Iodo-5-phenylpicolinic acid via DoM
-
Setup: In a flame-dried, three-neck round-bottom flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equiv, e.g., 2.5 M in hexanes) dropwise via syringe over 15 minutes. Stir the resulting dark solution at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (I₂, 1.5 equiv) in anhydrous THF. Add this iodine solution dropwise to the lithiated species at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.
-
Extraction: Add water and adjust the pH to ~3-4 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to yield 6-iodo-5-phenylpicolinic acid.
Phenyl Ring Functionalization: A Tale of Two Strategies
Modifying the peripheral phenyl ring can be approached in two distinct ways, the choice of which has significant strategic implications for the overall synthesis.
Strategy A: The Convergent Approach (Pre-functionalization)
The most efficient and common strategy is to use a pre-functionalized phenylboronic acid in the initial Suzuki-Miyaura coupling. This convergent approach allows for the direct installation of a wide variety of commercially available or easily synthesized substituted phenyl rings.
-
Advantages: This method avoids exposing the potentially sensitive picolinic acid core to harsh reaction conditions (e.g., strong acids for nitration) and circumvents issues with regioselectivity that can arise during electrophilic aromatic substitution. A vast library of substituted phenylboronic acids is available, providing rapid access to diverse analogs.
Strategy B: The Divergent Approach (Post-functionalization)
Alternatively, one can perform functionalization directly on the this compound scaffold. This typically involves electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts acylation.
Conclusion
The this compound framework is a highly valuable scaffold accessible through robust and scalable synthetic methods, primarily the Suzuki-Miyaura cross-coupling. The true synthetic power of this core lies in the orthogonal functionalization strategies available. Directed ortho-metalation provides a precise and high-yielding route to modify the pyridine ring at the C6 position, while a convergent approach using substituted phenylboronic acids offers the most efficient path to diversify the phenyl ring. By mastering these synthetic and functionalization techniques, researchers can rapidly generate libraries of novel compounds, accelerating the discovery of new therapeutics and advanced materials.
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A Technical Guide to Exploring the Antioxidant Potential of 5-Phenylpicolinic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] This has spurred significant interest in the discovery of novel antioxidant compounds that can modulate this imbalance. Phenolic and heterocyclic compounds are well-established classes of antioxidants, acting through various mechanisms to neutralize ROS.[4][5][6] This guide introduces 5-phenylpicolinic acid, a scaffold combining features of both pyridine carboxylic acids and biphenyl structures, as a promising starting point for the development of novel antioxidant agents. We present a comprehensive framework for the synthesis, characterization, and systematic evaluation of the antioxidant potential of its derivatives, grounded in established biochemical and cell-based methodologies.
The Rationale: Oxidative Stress and the Promise of Novel Scaffolds
Reactive oxygen species (ROS), such as superoxide anions (O₂•⁻) and hydroxyl radicals (HO•), are natural byproducts of aerobic metabolism.[7][8] While they play roles in cellular signaling, their overproduction leads to oxidative stress, causing damage to vital biomolecules like DNA, proteins, and lipids.[2][3] The cellular defense system, comprising enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), counteracts ROS.[1] When these defenses are overwhelmed, therapeutic intervention with external antioxidants becomes a viable strategy.
The this compound scaffold is intriguing. Picolinic acid and its derivatives are known to possess a range of biological activities, including neuroprotective effects.[9][10] The addition of a phenyl group creates a biphenyl-like moiety, a structural feature present in many compounds with established antioxidant activity. The core hypothesis is that by strategically modifying this scaffold—for instance, by adding hydroxyl groups to the phenyl ring to mimic phenolic antioxidants—we can engineer potent radical-scavenging capabilities. The key to unlocking this potential lies in understanding the Structure-Activity Relationships (SAR).[11][12]
Foundational Principles of Antioxidant Action
The antioxidant activity of phenolic compounds, a useful model for our exploration, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.[5][6] The stability of the resulting antioxidant radical is crucial. Key structural features that enhance antioxidant capacity include:
-
Number and Position of Hydroxyl Groups: More hydroxyl groups generally lead to higher activity.[11][13]
-
Electron-Donating Groups: These groups can stabilize the antioxidant radical.
-
Planar Structure: A planar conformation can enhance resonance stabilization of the radical.[13]
These principles will guide the design of a focused library of this compound derivatives for screening.
Caption: A multi-tiered workflow for antioxidant screening.
Tier 1: In Vitro Chemical Antioxidant Assays
These assays are rapid, cost-effective, and provide a fundamental assessment of a compound's ability to scavenge free radicals or reduce oxidants. [14]They are ideal for primary screening of a compound library.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. [14][15]The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity. [16]
Caption: The DPPH radical scavenging mechanism.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox or Ascorbic Acid) in methanol.
-
Assay Execution: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to all wells. A blank well should contain only methanol. A control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [16] 4. Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot % Inhibition against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. [14][16]This assay is based on a single electron transfer (SET) mechanism. [17]
-
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. [17] 2. Assay Execution: Warm the FRAP reagent to 37°C. Add 180 µL of the FRAP reagent to wells of a 96-well plate. Add 20 µL of the test compound dilutions.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Create a standard curve using a known antioxidant like FeSO₄ or Trolox. The antioxidant capacity of the samples is expressed as Trolox Equivalents (TE).
-
| Assay | Principle | Mechanism | Measurement | Pros | Cons |
| DPPH | Scavenging of a stable radical | Hydrogen Atom Transfer (HAT) / SET [17] | Colorimetric (↓ at 517 nm) | Simple, rapid, reproducible [14] | Reaction kinetics can be slow |
| ABTS | Scavenging of a radical cation | Hydrogen Atom Transfer (HAT) / SET [16] | Colorimetric (↓ at 734 nm) | Applicable to both hydrophilic and lipophilic compounds | Radical must be pre-generated |
| FRAP | Reduction of Fe³⁺ to Fe²⁺ | Single Electron Transfer (SET) [16] | Colorimetric (↑ at 593 nm) | Fast, simple, automated | Does not measure compounds that act by HAT |
Tier 2: Cell-Based Antioxidant Assays
While chemical assays are informative, they do not account for bioavailability, metabolism, or the specific location of antioxidant action within a cell. [18]The Cellular Antioxidant Assay (CAA) bridges this gap by measuring antioxidant activity within a cellular environment. [19][20]
Cellular Antioxidant Assay (CAA)
-
Principle: The CAA uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). [18][20]An effective antioxidant will enter the cell and prevent or reduce the oxidation of DCFH, leading to lower fluorescence intensity. [19][21]
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Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Technical Guide for 5-Phenylpicolinic Acid
Abstract
The discovery of novel bioactive small molecules, such as 5-phenylpicolinic acid, presents both an opportunity and a challenge for drug development. While preliminary screens may indicate desirable phenotypic effects, a deep understanding of the compound's mechanism of action (MoA) is paramount for its progression as a therapeutic candidate. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of a novel compound, using this compound as a representative case. We will detail a multi-pronged approach, integrating computational methods, unbiased phenotypic screening, target identification proteomics, biophysical validation, and downstream pathway analysis. The protocols and strategies outlined herein are designed to be self-validating, ensuring a rigorous and evidence-based elucidation of a compound's biological function.
Introduction: The Enigma of this compound
This compound is a novel small molecule with potential biological activity. As is common in early-stage drug discovery, its molecular target(s) and the specific cellular pathways it modulates are unknown. The journey from a "hit" compound to a "lead" with a well-defined MoA is a critical phase in drug development. A thorough understanding of the MoA is essential for optimizing efficacy, predicting potential toxicities, and identifying patient populations who are most likely to respond.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, branching workflow that adapts to the experimental findings at each stage. Our approach is grounded in three core principles:
-
Unbiased Discovery: We begin with broad, unbiased screens to generate initial hypotheses about the compound's function.
-
Rigorous Validation: Every putative target and pathway is subjected to orthogonal validation methods to ensure the robustness of our findings.
-
Integrative Analysis: We synthesize data from computational, biochemical, biophysical, and cell-based assays to build a holistic model of the compound's MoA.
Phase I: Hypothesis Generation - Casting a Wide Net
The initial phase of MoA elucidation focuses on generating testable hypotheses about the biological processes affected by this compound. This is achieved through a combination of computational predictions and broad experimental screens.
In Silico Target Prediction
Computational methods provide a rapid and cost-effective first step to prioritize potential target classes.[1][2][3] These approaches leverage the chemical structure of this compound to predict likely protein-binding partners based on similarities to known ligands and machine learning models trained on large drug-target interaction databases.[1][4]
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 2D and 3D representation of this compound in a suitable format (e.g., SMILES, SDF).
-
Database Selection: Utilize multiple web-based and commercial platforms for target prediction (e.g., SwissTargetPrediction, SuperPred, BindingDB).
-
Prediction Execution: Submit the compound structure to the selected platforms. These tools will compare the structure to libraries of known bioactive molecules and their targets.
-
Data Aggregation and Analysis: Consolidate the predicted targets from all platforms. Rank the targets based on the confidence scores and the number of platforms identifying the same or similar targets. Pay close attention to recurring protein families (e.g., kinases, GPCRs, nuclear receptors).
Expected Outcome: A prioritized list of putative protein targets or target families. This list is not definitive but serves as a valuable guide for subsequent experimental work.
Phenotypic Screening
Phenotypic screening involves testing the compound across a diverse range of cellular models to identify desirable (or undesirable) changes in cell behavior, without a priori knowledge of the molecular target.[5][6][7][8][9] This "forward pharmacology" approach is particularly powerful for discovering compounds with novel mechanisms of action.[6]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of human cell lines representing diverse tissue origins and disease states (e.g., cancer cell lines, immortalized normal cell lines).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.
-
Staining: After a suitable incubation period (e.g., 24-72 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label key cellular components (e.g., DAPI for the nucleus, phalloidin for the actin cytoskeleton, MitoTracker for mitochondria).
-
Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel fluorescence images of the cells.
-
Image Analysis: Employ automated image analysis software to quantify a large number of phenotypic parameters (e.g., cell count, nuclear size and shape, mitochondrial morphology, cytoskeletal arrangement).
-
Data Analysis: Compare the phenotypic profiles of compound-treated cells to control cells to identify significant changes.
Expected Outcome: A "phenotypic fingerprint" of this compound, highlighting its impact on cellular morphology and organization. This can provide clues about the affected cellular processes (e.g., cell cycle arrest, apoptosis, cytoskeletal disruption).
Caption: Workflow for Hypothesis Generation in MoA Studies.
Phase II: Target Identification and Validation
With initial hypotheses in hand, the next phase focuses on identifying the direct molecular target(s) of this compound and validating this interaction.
Unbiased Target Identification using Chemical Proteomics
Chemical proteomics is a powerful technique for identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[10][11][12][13][14] This approach can be performed with or without modification of the compound of interest.
Experimental Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin), while aiming to preserve its biological activity. A "negative control" probe, structurally similar but biologically inactive, should also be synthesized.
-
Immobilization: Covalently attach the biotinylated probes to streptavidin-coated magnetic beads.
-
Protein Binding: Incubate the beads with a cell lysate. The protein targets of this compound will bind to the immobilized probe.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins pulled down by the active probe to those pulled down by the negative control probe and empty beads. Bona fide targets should be significantly enriched in the active probe sample.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct binding of a compound to its target in a cellular context.[15][16][17][18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18][19]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Biophysical Characterization of Binding
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity and kinetics of the compound-target interaction.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures biomolecular interactions in real-time.[20][21][22][23][24] It allows for the determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[21]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
Table 1: Comparison of Target Validation Techniques
| Technique | Principle | Information Provided | Throughput |
| Chemical Proteomics | Affinity capture of binding partners | Unbiased identification of putative targets | Low |
| CETSA | Ligand-induced thermal stabilization | Target engagement in cells | Medium |
| SPR | Change in refractive index upon binding | Binding kinetics (k_on, k_off) and affinity (K_D) | High |
| ITC | Measurement of heat change upon binding | Binding thermodynamics (K_D, ΔH, ΔS, n) | Low |
Phase III: Pathway Analysis and Functional Consequences
Once a direct target has been validated, the focus shifts to understanding the downstream consequences of modulating this target.
Profiling Against Key Target Families
If the identified target belongs to a large family of proteins, such as kinases, GPCRs, or ion channels, it is crucial to assess the selectivity of this compound. This can be achieved through commercially available profiling services.
-
Kinome Profiling: Screens against a large panel of kinases to determine the compound's selectivity profile.[25][26][27][28][29]
-
GPCR Profiling: Assesses functional activity (e.g., cAMP or calcium mobilization) across a panel of GPCRs.[30][31][32][33][34]
-
Ion Channel Profiling: Measures the effect of the compound on the activity of a panel of ion channels using electrophysiology or fluorescence-based assays.[35][36][37][38][39]
Elucidating Downstream Signaling
Several techniques can be used to map the signaling pathways affected by this compound.
-
Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors that are downstream of signaling pathways.[40][41][42][43][44] For example, a luciferase reporter driven by an NF-κB responsive element can be used to determine if the compound affects NF-κB signaling.
-
Phosphoproteomics/Western Blotting: If the target is a kinase or phosphatase, mass spectrometry-based phosphoproteomics can provide a global view of changes in protein phosphorylation. Alternatively, Western blotting with phospho-specific antibodies can be used to probe the phosphorylation status of specific downstream substrates.
Caption: Integrated workflow for target validation and pathway analysis.
Assessing Cellular Consequences
Finally, it is essential to connect the molecular MoA to the observed cellular phenotype. This involves a battery of cell-based assays to quantify the effects of this compound on key cellular processes.
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to determine the cytotoxic or cytostatic effects of the compound.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Flow cytometry-based analysis of DNA content to determine if the compound causes cell cycle arrest at a specific phase.[45][46][47][48][49]
Conclusion: Synthesizing the MoA of this compound
The elucidation of a novel compound's mechanism of action is an iterative process of hypothesis generation, rigorous testing, and data integration. By following the systematic approach outlined in this guide, researchers can confidently identify the molecular target(s) of this compound, validate the physical interaction, and map the downstream signaling pathways and functional cellular consequences. This comprehensive understanding is the bedrock upon which successful drug development programs are built, transforming a promising chemical entity into a well-characterized therapeutic candidate.
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An In-depth Technical Guide to the Fundamental Properties of 5-Phenylpicolinic Acid Metal Complexes
This guide provides a comprehensive exploration of the core properties of metal complexes derived from 5-phenylpicolinic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, and the nuanced electronic and magnetic characteristics that define these compounds. The narrative is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring a deep and applicable understanding of the subject matter.
Introduction: The Strategic Significance of this compound as a Ligand
This compound (5-PhPCA) stands as a ligand of significant interest in coordination chemistry. Its architecture, featuring a pyridine ring for metal coordination and a carboxylic acid group, is augmented by a phenyl substituent at the 5-position.[1][2] This phenyl group introduces steric and electronic modifications to the picolinic acid scaffold, influencing the geometry, stability, and reactivity of its metal complexes.[2] The pyridine nitrogen and the carboxylate oxygen act as a bidentate chelating system, forming stable complexes with a wide array of metal ions.[3][4] Understanding the fundamental properties of these complexes is paramount for their application in diverse fields, including catalysis, materials science, and medicinal chemistry.[2][5][6][7]
I. Synthesis and Structural Elucidation of 5-PhPCA Metal Complexes
The synthesis of 5-PhPCA metal complexes is typically achieved through the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the final product's structure and purity.
A. General Synthetic Protocol
A common approach involves the deprotonation of the carboxylic acid group of 5-PhPCA with a base, followed by the addition of a metal salt. This method facilitates the coordination of the carboxylate oxygen to the metal center.
Experimental Protocol: Synthesis of a Generic [M(5-PhPCA)₂] Complex
-
Ligand Preparation: Dissolve this compound (2 molar equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to the ligand solution to deprotonate the carboxylic acid. Stir the solution until the ligand is fully dissolved.
-
Metal Salt Addition: In a separate vessel, dissolve the metal salt (e.g., MCl₂, M(OAc)₂) (1 molar equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring. The formation of a precipitate often indicates the formation of the complex.
-
Reaction Completion: The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure complete complexation.[8]
-
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum. Recrystallization from a suitable solvent system can be performed to obtain high-purity crystals for analysis.
B. Structural Characterization: Unveiling the 3D Architecture
The precise three-dimensional arrangement of atoms within a 5-PhPCA metal complex is crucial for understanding its properties. Single-crystal X-ray diffraction is the definitive technique for this purpose.[9][10]
Workflow: Single-Crystal X-ray Diffraction Analysis
Caption: Workflow for single-crystal X-ray diffraction.
The resulting crystallographic data provides precise bond lengths, bond angles, and the overall coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal center.[11] This information is fundamental for correlating the structure with the observed physical and chemical properties.
II. Spectroscopic Properties: Probing Electronic Structure and Bonding
Spectroscopic techniques are indispensable for characterizing 5-PhPCA metal complexes, providing insights into their electronic structure and the nature of the metal-ligand bonding.
A. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the 5-PhPCA ligand to the metal ion. Key vibrational bands to monitor include:
-
C=O Stretch: The stretching vibration of the carboxylic acid's carbonyl group typically appears around 1700-1730 cm⁻¹. Upon coordination to a metal, this band shifts to a lower frequency (typically 1550-1650 cm⁻¹) due to the delocalization of electron density into the carboxylate group.[3]
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are also sensitive to coordination and can shift upon complexation.
-
M-N and M-O Vibrations: In the far-IR region (typically below 600 cm⁻¹), weak bands corresponding to the metal-nitrogen and metal-oxygen stretching vibrations can sometimes be observed, providing direct evidence of coordination.
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of 5-PhPCA metal complexes typically exhibit two types of transitions:
-
Intra-ligand (IL) transitions: These high-energy absorptions, usually in the UV region, are attributed to π → π* and n → π* transitions within the this compound ligand.
-
Charge-Transfer (CT) transitions: These transitions involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), depending on the nature of the metal and its oxidation state. These bands are often observed in the visible region and are responsible for the color of many transition metal complexes.[12]
III. Electrochemical Properties: Investigating Redox Behavior
Cyclic voltammetry (CV) is a key technique for probing the redox properties of 5-PhPCA metal complexes.[13] By applying a varying potential to a solution of the complex, one can observe oxidation and reduction events. A typical CV experiment provides information on:
-
Redox Potentials (E½): The potential at which a species is oxidized or reduced. This is a measure of the thermodynamic ease of the electron transfer process.
-
Reversibility: The stability of the complex in its different oxidation states. Reversible processes indicate that the complex can be cycled between oxidation states without decomposition.[14]
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of the 5-PhPCA metal complex in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential between set limits and record the resulting current. The scan rate can be varied to investigate the kinetics of the electron transfer.
-
Data Analysis: Analyze the resulting voltammogram to determine the redox potentials and assess the reversibility of the electron transfer processes.
Caption: Schematic of a cyclic voltammetry experiment.
IV. Magnetic Properties: Understanding Unpaired Electrons
The magnetic properties of 5-PhPCA metal complexes are determined by the number of unpaired electrons on the metal center.[15]
A. Magnetic Susceptibility
Magnetic susceptibility measurements provide a quantitative measure of the magnetic moment of a complex, which is directly related to the number of unpaired electrons.[16] This information is crucial for determining the spin state of the metal ion (high-spin or low-spin) in a given coordination environment. The spin-only magnetic moment (μ_so) can be calculated using the following equation:
μ_so = √[n(n+2)]
where 'n' is the number of unpaired electrons. By comparing the experimentally determined magnetic moment with the calculated spin-only value, one can deduce the electronic configuration of the metal ion.[15]
Table 1: Theoretical Spin-only Magnetic Moments for Common Metal Ions
| Metal Ion | d-electron count | Number of Unpaired Electrons (n) | Spin-only Magnetic Moment (μ_so) in Bohr Magnetons (BM) |
| Ti³⁺ | d¹ | 1 | 1.73 |
| V³⁺ | d² | 2 | 2.83 |
| Cr³⁺ | d³ | 3 | 3.87 |
| Mn²⁺ | d⁵ (high spin) | 5 | 5.92 |
| Fe³⁺ | d⁵ (high spin) | 5 | 5.92 |
| Fe²⁺ | d⁶ (high spin) | 4 | 4.90 |
| Co²⁺ | d⁷ (high spin) | 3 | 3.87 |
| Ni²⁺ | d⁸ | 2 | 2.83 |
| Cu²⁺ | d⁹ | 1 | 1.73 |
V. Photophysical Properties: The Interplay of Light and Matter
The study of how 5-PhPCA metal complexes interact with light is crucial for applications in areas such as light-emitting devices and photosensitizers.[17][18] Key photophysical properties include:
-
Luminescence: Some 5-PhPCA metal complexes can exhibit luminescence (fluorescence or phosphorescence) upon excitation with light. The emission properties, such as the wavelength and quantum yield, are highly dependent on the metal center and the coordination environment.[19]
-
Excited State Dynamics: Understanding the nature and lifetime of the excited states is essential for designing complexes with specific photophysical functions. Techniques such as time-resolved spectroscopy are used to probe these dynamics.
The photophysical properties can be tuned by modifying the electronic character of the ligand or by changing the metal ion.[17][20]
VI. Applications and Future Perspectives
The unique properties of this compound metal complexes make them promising candidates for a variety of applications:
-
Medicinal Chemistry: The pyridine and carboxylic acid moieties are present in many biologically active molecules. Metal complexes of 5-PhPCA and its derivatives are being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][5][21] The metal center can introduce novel mechanisms of action, such as redox activity or the ability to bind to biological targets.[22]
-
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis.[23] The steric and electronic properties of the 5-PhPCA ligand can be tuned to influence the catalytic activity and selectivity of the metal center in various reactions, such as oxidation and hydrogenation.[7]
-
Materials Science: The ability of 5-PhPCA to form stable complexes with a range of metal ions makes it a valuable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2] These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, sensing, and electronics.
The continued exploration of this compound metal complexes, driven by a fundamental understanding of their properties, will undoubtedly lead to the development of new and innovative technologies.
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A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]
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Photophysical properties of Cu(I) complexes 5a, 5b, 5c and 5d in solution at room temperature. ResearchGate. [Link]
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Absorption spectral properties of metal complexes. a. ResearchGate. [Link]
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Table 1 . X-ray Crystallographic Data for the Two Crystals Analyzed a... ResearchGate. [Link]
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Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
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Photophysical properties of metal complexes. Annual Reports Section "A" (Inorganic Chemistry) (RSC Publishing). [Link]
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5-phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762870. PubChem - NIH. [Link]
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The Magnetic Properties of Transition Metal Complexes. ResearchGate. [Link]
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X-ray diffraction patterns of the free ligand and metal complexes. ResearchGate. [Link]
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The magnetic properties of metal complexes. | Download Table. ResearchGate. [Link]
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Magnetic Properties of Coordination Complexes. [Link]
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Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. IRIS UPO. [Link]
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TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT. [Link]
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Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC - NIH. [Link]
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Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. [Link]
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Metal Complexes in Medicine An Overview and Update from Drug Design Perspective. [Link]
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Photophysical properties of metal complexes. ResearchGate. [Link]
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Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. [Link]
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Tuning Photophysical Properties by p-Functional Groups in Zn(II) and Cd(II) Complexes with Piperonylic Acid. MDPI. [Link]
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Metal Complexes for Therapeutic Applications. PMC - PubMed Central. [Link]
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The Versatile Role of Dipicolinic Acid in Coordination Chemistry and Beyond. [Link]
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Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
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Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry. [Link]
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Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. ResearchGate. [Link]
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(PDF) Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. ResearchGate. [Link]
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The Role and Applications of Metal Complexes in Industrial Catalysis. Aithor. [Link]
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Methodological & Application
Application Notes and Protocols: 5-Phenylpicolinic Acid as a Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Elevating Palladium Catalysis with a Tailored Ligand
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The performance of these catalytic systems is critically dependent on the nature of the ligand coordinating to the palladium center. A well-designed ligand can enhance catalyst stability, promote challenging oxidative additions, and facilitate the crucial reductive elimination step, ultimately dictating the reaction's scope and efficiency.
This guide introduces 5-phenylpicolinic acid as a highly effective N,O-bidentate ligand for a range of palladium-catalyzed cross-coupling reactions. The strategic placement of a phenyl group at the 5-position of the picolinic acid scaffold introduces unique steric and electronic properties that can significantly influence catalytic activity. This document provides a comprehensive overview of the ligand's mechanistic role, application in key cross-coupling reactions, and detailed, field-tested protocols for its use.
The Mechanistic Cornerstone: Concerted Metalation-Deprotonation (CMD)
The efficacy of picolinic acid-based ligands is deeply rooted in their ability to facilitate a Concerted Metalation-Deprotonation (CMD) pathway for C-H bond activation.[2][3][4] This mechanism is particularly relevant in reactions involving the direct functionalization of C-H bonds and is believed to play a role in stabilizing key intermediates in traditional cross-coupling cycles.
In the CMD mechanism, the picolinic acid ligand, coordinated to the palladium(II) center, acts as an internal base. The carboxylate arm of the ligand assists in the deprotonation of a C-H bond of the substrate in a concerted fashion with the formation of the new carbon-palladium bond.[2] This process occurs through a six-membered transition state, which is energetically more favorable than a direct oxidative addition for certain substrates.[3]
Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway facilitated by this compound.
The presence of the phenyl group at the 5-position of the picolinic acid ligand is hypothesized to provide several advantages:
-
Enhanced Stability: The steric bulk of the phenyl group can protect the palladium center from deactivation pathways such as catalyst aggregation.
-
Modulated Electronics: The electronic nature of the phenyl ring can influence the electron density at the palladium center, thereby tuning its reactivity in the oxidative addition and reductive elimination steps.[5][6]
-
Improved Solubility: The lipophilic character of the phenyl group can enhance the solubility of the catalyst complex in organic solvents commonly used for cross-coupling reactions.
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A potential synthetic route involves a Suzuki-Miyaura coupling reaction between a halogenated picolinic acid derivative and phenylboronic acid.
Applications in Palladium-Catalyzed Cross-Coupling
This compound is a versatile ligand applicable to a range of palladium-catalyzed cross-coupling reactions. Below are detailed application notes for two of the most fundamental transformations: the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, widely used in the synthesis of biaryls.[1][7] The this compound ligand can promote this reaction with high efficiency, particularly for challenging substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling using this compound
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ (2) | This compound (4) | Cs₂CO₃ | DMF | 120 | 24 | 88 |
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol describes a representative procedure for the Suzuki-Miyaura coupling reaction using this compound as a ligand.
Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
This compound (0.04 mmol, 8.0 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and this compound.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and deionized water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to substituted alkenes.[8][9] The this compound ligand can be employed to enhance the efficiency and selectivity of this transformation.
Table 2: Representative Conditions for the Heck Reaction using this compound
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | This compound (2) | Et₃N | DMF | 100 | 8 | >95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1) | This compound (2) | Na₂CO₃ | Acetonitrile | 80 | 12 | 94 |
| 3 | 1-Iodonaphthalene | Cyclohexene | Pd(OAc)₂ (1.5) | This compound (3) | K₂CO₃ | NMP | 120 | 24 | 85 |
Detailed Protocol: Heck Reaction of Iodobenzene with Styrene
This protocol provides a representative method for the Heck coupling of iodobenzene and styrene.
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Styrene (1.2 mmol, 125 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
This compound (0.02 mmol, 4.0 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg)
-
Dimethylformamide (DMF, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine palladium(II) acetate and this compound.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas.
-
Reagent Addition: Add DMF, iodobenzene, styrene, and triethylamine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography to yield the stilbene product.
Conclusion and Future Outlook
This compound represents a valuable addition to the toolbox of ligands for palladium-catalyzed cross-coupling reactions. Its unique structural features, which promote the efficient Concerted Metalation-Deprotonation pathway, offer significant advantages in terms of catalyst stability and reactivity. The representative protocols provided herein for the Suzuki-Miyaura and Heck reactions serve as a starting point for researchers to explore the full potential of this versatile ligand in their own synthetic endeavors. Further investigations into the substrate scope and application in other cross-coupling reactions, such as C-H activation and Buchwald-Hartwig amination, are warranted and expected to further establish this compound as a privileged ligand in modern organic synthesis.
References
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Åkermark, B., et al. "Steric Influences on the Selectivity in Palladium-Catalyzed Allylation." Organometallics, 1997. [Link]
-
Bogdos, M. K., et al. "Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C–X Reductive Elimination." ResearchGate, 2021. [Link]
-
Chen, G., et al. "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate." PubMed Central, 2012. [Link]
-
Ciofini, I., et al. "Ligand electronic influence in Pd-catalyzed C-C coupling processes." HAL Open Science, 2013. [Link]
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Colletto, C., et al. "Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents." ACS Sustainable Chemistry & Engineering, 2023. [Link]
-
Ghaffari, B., et al. "Mechanistic Insights of a Concerted Metalation–Deprotonation Reaction with [Cp*RhCl2]2." ACS Publications, 2017. [Link]
-
Hansson, S., et al. "Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction." ResearchGate, 2008. [Link]
- Hirai, H., et al. "5-substituted picolinic acid compounds and their method of use.
-
"Concerted metalation deprotonation." Wikipedia, 2023. [Link]
-
Li, G., et al. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." MDPI, 2023. [Link]
-
Pahls, D. R., et al. "Understanding the effect of ancillary ligands on concerted metalation-deprotonation by (>dm>Phebox)Ir(OAc)>2>(H>2>O) complexes: A DFT study." Organometallics, 2014. [Link]
-
Pan, X., et al. "In situ Formation of N,O-Bidentate Ligand via the Hydrogen Bond for Highly Efficient Suzuki Reaction of Aryl Chlorides." ResearchGate, 2012. [Link]
-
Rizzuto, F., et al. "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility." PubMed Central, 2023. [Link]
-
Beatty, A., and Bawa, R. "Synthesis of Some Aminopicolinic Acids." IRL @ UMSL, 2012. [Link]
-
"Development of Concerted Metalation Deprotonation (CMD) Mechanism." Panchakot Mahavidyalaya, 2022. [Link]
-
Hirai, H. "5-substituted picolinic acid compounds production by Marasmiellus sp." Semantic Scholar, 2000. [Link]
-
White, P. B., et al. "C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center." Dalton Transactions, 2018. [Link]
-
"Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2022. [Link]
-
"Heck reaction." Wikipedia, 2023. [Link]
-
Amatore, C., et al. "Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction." Chemistry – A European Journal, 2021. [Link]
-
"Heck Reaction." University of Regensburg, N.d. [Link]
-
Shields, J. D., et al. "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics." ACS Publications, 2021. [Link]
-
"Suzuki Coupling." Organic Chemistry Portal, N.d. [Link]
-
Deb, A., et al. "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions." Beilstein Journal of Organic Chemistry, 2017. [Link]
-
"Heck Reaction | Named Reactions | Organic Chemistry Lessons." YouTube, 2021. [Link]
-
Özer, H., et al. "Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands." Molecules, 2012. [Link]
-
Espinet, P., et al. "Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction." Wiley Online Library, 2021. [Link]
-
"Privileged ligands for palladium-catalyzed cross-coupling reactions." ResearchGate, 2019. [Link]
-
Wang, X., et al. "Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond." ResearchGate, 2021. [Link]
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Application Notes & Protocols: 5-Phenylpicolinic Acid in Asymmetric Catalysis
Introduction: The Strategic Role of 5-Phenylpicolinic Acid
The direct, selective functionalization of carbon-hydrogen (C–H) bonds represents a paradigm shift in molecular construction, offering an atom-economical route to complex molecules from simple precursors[1]. Achieving enantioselectivity in these transformations is a central challenge, the solution to which often lies in the rational design of the catalytic system[1][2]. While the chiral ligand is paramount for inducing stereocontrol, the substrate's intrinsic properties and its interaction with the catalyst are equally critical.
This is where the this compound scaffold finds its strategic application. It is not typically the source of chirality itself; rather, it is a premier bidentate directing group . When incorporated into a substrate as an amide (a "picolinamide"), its nitrogen and carbonyl oxygen atoms chelate strongly to a transition metal center, such as palladium(II). This coordination pre-organizes the substrate-catalyst complex, positioning the metal in close proximity to a specific C–H bond and thereby conferring high levels of site-selectivity. This directed activation is the crucial first step that enables a separate chiral ligand , operating in concert with the metal, to control the stereochemical outcome of the bond-forming event. This guide details the application of this synergistic strategy, focusing on palladium-catalyzed enantioselective C–H arylation.
The Synergistic Catalytic System
Achieving high enantioselectivity in C–H functionalization of substrates bearing a 5-phenylpicolinamide directing group relies on a multi-component system where each part has a distinct and vital function.
-
The Substrate: Contains the 5-phenylpicolinamide directing group, which ensures the C–H activation occurs at a predictable position (e.g., the α-position of an amine or the β-position of a carboxylic acid derivative).
-
The Catalyst: A palladium(II) salt (e.g., Pd(OAc)₂) is commonly used. It is the active center for C–H bond cleavage and C–C bond formation.
-
The Chiral Ligand: This is the source of stereochemical information. Mono-N-protected amino acids (MPAAs) are a privileged class of ligands for this purpose[3]. Their bifunctional nature—a carboxylate and a protected amide—allows them to form a well-defined chiral pocket around the palladium center[3][4][5].
-
The Oxidant/Additives: An oxidant is often required to regenerate the active Pd(II) catalyst. A base is also necessary to facilitate the C–H activation step.
The logical relationship between these components is visualized below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mono-N-protected amino acids - Wikipedia [en.wikipedia.org]
- 4. Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
5-Phenylpicolinic Acid: A Versatile Scaffold for Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Phenyl-Pyridine Carboxylic Acid Moiety
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. 5-Phenylpicolinic acid, a bifunctional molecule incorporating both a phenyl group and a picolinic acid moiety, has emerged as a key building block of significant interest. Its rigid, planar structure, coupled with the electronic properties of the pyridine ring and the reactive handle of the carboxylic acid, provides a versatile platform for the synthesis of a diverse array of biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid provides a key site for amide bond formation, esterification, or other conjugations, enabling the exploration of vast chemical space. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, designed for researchers and professionals in drug discovery and development.
Core Applications in Drug Discovery
The unique structural attributes of this compound have led to its incorporation into molecules targeting a range of therapeutic areas. The phenyl-pyridine core is a recognized pharmacophore in numerous enzyme inhibitors and receptor modulators.
Inhibition of Xanthine Oxidase
Derivatives of phenyl-substituted carboxylic acids have shown potential as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[1] The structural resemblance to the natural substrate allows these molecules to competitively bind to the active site.
Novel Antibacterial Agents
The quinoline scaffold, structurally related to this compound, is a well-established core in many antibacterial drugs. By modifying the this compound backbone, novel derivatives with potent antibacterial activity can be synthesized, offering potential solutions to the growing challenge of antibiotic resistance.[2]
Synthetic Pathways and Methodologies
The journey from this compound to a potential drug candidate involves a series of well-defined synthetic transformations. The following sections detail the key synthetic routes and provide illustrative protocols.
Workflow for Derivatization of this compound
Caption: General workflow for creating diverse libraries from this compound.
Protocol 1: Synthesis of N-Aryl/Alkyl Amides of this compound
This protocol details a common and versatile method for synthesizing a library of amide derivatives from this compound. Amide bond formation is a cornerstone of medicinal chemistry, often improving metabolic stability and modulating pharmacokinetic properties.
Objective: To synthesize a diverse set of amides from this compound for structure-activity relationship (SAR) studies.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥95% | |
| Thionyl chloride (SOCl₂) | Reagent Grade | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Triethylamine (TEA) | Reagent Grade | Standard Supplier |
| Substituted Aniline/Amine | Various | Standard Supplier |
| Saturated Sodium Bicarbonate | ACS Grade | Standard Supplier |
| Brine | ACS Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate | ACS Grade | Standard Supplier |
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the acid chloride formation can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing by LC-MS.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired substituted aniline or amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-5-phenylpicolinamide.
-
Data Interpretation:
| Compound | Amine Used | Yield (%) | Purity (HPLC) |
| 1a | Aniline | 85 | >98% |
| 1b | 4-Fluoroaniline | 82 | >99% |
| 1c | Benzylamine | 91 | >98% |
| 1d | Morpholine | 88 | >97% |
Logical Framework for Synthetic Route Selection
The choice of a particular synthetic route is guided by several factors, including the nature of the starting materials, the desired final product, and scalability.
Caption: Decision-making process for designing a synthetic route.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile building block in the synthesis of pharmaceutically relevant molecules. Its inherent structural features provide a solid foundation for the development of compounds with diverse biological activities. The protocols outlined in this guide offer a starting point for researchers to explore the chemical space around this privileged scaffold. As our understanding of disease biology deepens, the strategic application of such key building blocks will continue to be a critical driver of innovation in drug discovery.
References
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Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
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MaChemGuy. (2018, May 2). Quick Revision - Organic reaction pathways (aliphatic). YouTube. [Link]
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CrashCourse. (2022, April 13). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. YouTube. [Link]
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Shoman, M. E., et al. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity, 25(2), 673-686. [Link]
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ResearchGate. Two routes for synthesis of adipic acid. a) The conventional industrial.... [Link]
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The Versatile Role of 5-Phenylpicolinic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
5-Phenylpicolinic acid, a bifunctional molecule featuring a phenyl-substituted pyridine ring and a carboxylic acid moiety, has emerged as a compound of significant interest for researchers, synthetic chemists, and professionals in drug development. Its rigid, planar structure, coupled with the coordinating ability of the picolinic acid group, makes it a versatile building block and a highly effective ligand in a variety of catalytic transformations. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, offering detailed protocols and mechanistic insights to empower its use in the laboratory.
The unique combination of a biphenyl-like core and a chelating picolinic acid framework imbues this molecule with properties that are highly sought after in medicinal chemistry and materials science. The biphenyl motif is a well-established pharmacophore found in numerous therapeutic agents, while the picolinic acid group is known to act as a powerful directing group and ligand in transition metal catalysis.[1][2] This document will serve as a comprehensive resource, detailing its synthesis and its pivotal role in palladium-catalyzed cross-coupling reactions, C-H activation, and its potential in the development of novel pharmaceuticals and organic electronic materials.
| Property | Value |
| Chemical Name | 5-Phenyl-2-pyridinecarboxylic acid |
| CAS Number | 75754-04-0 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
Synthesis of this compound: A Step-by-Step Approach
A reliable synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 5-bromo-2-cyanopyridine. This route involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Protocol 1: Synthesis of 2-Cyano-5-phenylpyridine via Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-2-cyanopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 5-bromo-2-cyanopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Add a degassed 4:1:1 mixture of toluene/ethanol/water as the solvent.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyano-5-phenylpyridine.
Protocol 2: Hydrolysis of 2-Cyano-5-phenylpyridine
Materials:
-
2-Cyano-5-phenylpyridine
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-cyano-5-phenylpyridine (1.0 eq.) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in Palladium-Catalyzed Cross-Coupling: A Ligand of Choice
The pyridine nitrogen and the carboxylic acid moiety of this compound can act as a bidentate ligand, forming stable complexes with transition metals like palladium. This chelation enhances the catalytic activity and stability of the palladium center, making it a valuable ancillary ligand in cross-coupling reactions.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, this compound can serve as a ligand to facilitate the coupling of aryl halides with boronic acids. The ligand stabilizes the active Pd(0) species and promotes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling Using a Picolinic Acid-Type Ligand
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 eq.), arylboronic acid (1.5 eq.), and potassium phosphate (2.0 eq.).
-
Add palladium(II) acetate (0.02 eq.) and this compound (0.04 eq.).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 92 |
| 3 | 2-Bromopyridine | 3,5-Dimethylphenylboronic acid | 88 |
| 4 | 4-Bromotoluene | Thiophene-2-boronic acid | 90 |
| Note: Yields are representative for Suzuki-Miyaura reactions utilizing picolinic acid-type ligands under optimized conditions and may vary for this compound.[3][4][5] |
Directing C-H Activation: A Powerful Auxiliary
This compound can also be employed as a directing group or auxiliary in palladium-catalyzed C-H activation reactions.[2] The carboxylic acid can form an amide bond with a substrate containing an amine, and the pyridine nitrogen then directs the palladium catalyst to a specific C-H bond, enabling its functionalization.
Protocol 4: General Procedure for Pd-Catalyzed C-H Arylation
Materials:
-
Picolinamide-derivatized substrate
-
Aryl iodide
-
Palladium(II) acetate [Pd(OAc)₂]
-
Cesium carbonate (Cs₂CO₃) or Potassium acetate (KOAc)
-
tert-Amyl alcohol or similar high-boiling solvent
Procedure:
-
To an oven-dried reaction vessel, add the picolinamide substrate (1.0 eq.), aryl iodide (1.5 eq.), palladium(II) acetate (0.05 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add degassed tert-amyl alcohol as the solvent.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the arylated product.
-
The picolinamide directing group can subsequently be cleaved under hydrolytic conditions.
| Substrate Type | C-H Functionalization Site | Representative Yield (%) |
| Aliphatic Amine Derivative | γ-C(sp³)-H | 60-80 |
| Benzoic Acid Derivative | ortho-C(sp²)-H | 70-90 |
| Phenyl Acetic Acid Derivative | ortho-C(sp²)-H | 50-70 |
| Note: Yields are representative for palladium-catalyzed C-H arylations using picolinic acid as a directing group.[2][6] |
Applications in Medicinal Chemistry
The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7][8] The structural rigidity and potential for diverse substitution patterns on both phenyl rings make this compound an attractive starting point for the design and synthesis of novel therapeutic agents. Its derivatives can be explored as inhibitors of various enzymes and receptors, leveraging the established pharmacological importance of the biphenyl core.
Potential in Materials Science: Organic Light-Emitting Diodes (OLEDs)
Substituted picolinic acids are utilized in the synthesis of metal complexes that serve as emitters in Organic Light-Emitting Diodes (OLEDs). The luminescent properties of these complexes, such as their emission color and quantum yield, can be finely tuned by modifying the ligands.[9][10] The this compound ligand, with its extended π-conjugation from the biphenyl system, has the potential to form metal complexes with interesting photophysical properties, making it a candidate for the development of new phosphorescent emitters for OLED applications. Further research into the synthesis and characterization of its metal complexes (e.g., with iridium, platinum, or copper) is warranted to explore this potential.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])
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Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (URL: [Link])
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Diversity of Luminescent Metal Complexes in OLEDs: Beyond Traditional Precious Metals. (URL: [Link])
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Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (URL: [Link])
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. (URL: [Link])
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Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Metal Complexes in OLEDs: Luminescence Study | PDF - Scribd. (URL: [Link])
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An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (URL: [Link])
-
Palladium-catalysed 5- endo-trig allylic (hetero)arylation - PubMed. (URL: [Link])
- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
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Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: [Link])
-
Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC - NIH. (URL: [Link])
-
Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed. (URL: [Link])
-
Palladium-catalysed 5-endo-trig allylic (hetero)arylation - PMC - NIH. (URL: [Link])
-
Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides.. (URL: [Link])
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (URL: [Link])
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: [Link])
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (URL: [Link])
-
Solution-Processed OLED Based on a Mixed-Ligand Europium Complex - MDPI. (URL: [Link])
-
Special Issue : Metal Complexes for Optical and Electronics Applications - MDPI. (URL: [Link])
-
The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. - ResearchGate. (URL: [Link])
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC - NIH. (URL: [Link])
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (URL: [Link])
-
versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a] - ResearchGate. (URL: [Link])
- AU7420200A - Process for the preparation of 2-cyanopyridines - Google P
- WO2009006061A2 - Process for preparing 2-amino-5-cyanobenzoic acid deriv
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- 6. Luminescent Pt(ii) complexes featuring imidazolylidene–pyridylidene and dianionic bipyrazolate: from fundamentals to OLED fabrications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 9. Diversity of Luminescent Metal Complexes in OLEDs: Beyond Traditional Precious Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
The Ascendancy of 5-Phenylpicolinic Acid Ligands in Catalysis: Application Notes and Protocols for Advanced Organic Transformations
Introduction: A New Frontier in Catalytic Efficiency
In the landscape of modern organic synthesis, the development of robust, efficient, and selective catalysts is a paramount objective. Researchers, scientists, and professionals in drug development continually seek novel catalytic systems that can facilitate the construction of complex molecular architectures with high precision and atom economy. Within this pursuit, 5-phenylpicolinic acid and its derivatives have emerged as a promising class of ligands for transition metal-catalyzed organic transformations. Their unique electronic and steric properties, conferred by the pyridine carboxylic acid scaffold and the strategically positioned phenyl group, offer significant advantages in stabilizing catalytic intermediates and promoting challenging bond formations.
This technical guide provides an in-depth exploration of the application of this compound-based catalysts, with a focus on two cornerstone transformations in contemporary organic chemistry: Palladium-catalyzed C-H bond activation and Suzuki-Miyaura cross-coupling reactions. By delving into the causality behind experimental choices and providing self-validating, detailed protocols, this document aims to empower researchers to harness the full potential of these versatile catalytic systems.
PART 1: The Catalyst—Synthesis and Preparation
The efficacy of a catalytic system begins with the purity and proper preparation of the ligand and its corresponding metal complex. This compound is commercially available, providing a straightforward entry point for its utilization.
Protocol 1: Preparation of the Palladium(II) Pre-catalyst
The active catalyst is often formed in situ, but the preparation of a well-defined pre-catalyst can offer greater reproducibility.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (2.2 equivalents relative to Palladium).
-
Add Palladium(II) acetate (1.0 equivalent).
-
Add anhydrous, degassed solvent to achieve a desired concentration (e.g., 0.1 M).
-
Stir the mixture at room temperature for 1-2 hours, or until the solution becomes homogeneous. The formation of the palladium complex is often indicated by a color change.
-
This solution of the pre-catalyst can be used directly in subsequent reactions.
Expert Insight: The excess of the ligand ensures the complete complexation of the palladium salt. The choice of solvent is critical; it must be anhydrous and free of oxygen to prevent catalyst deactivation.
PART 2: Application in C-H Activation
Direct C-H bond functionalization is a powerful strategy for streamlining synthetic routes by avoiding the pre-functionalization of starting materials. This compound-based ligands have shown considerable promise in directing and promoting these challenging transformations. The following protocol is adapted from methodologies developed for structurally similar ligands and provides a robust starting point for the meta-C-H arylation of anilines, phenols, and heterocycles.[1][2]
Protocol 2: Palladium-Catalyzed Meta-C-H Arylation
This protocol details the direct arylation of an aniline derivative, a common motif in pharmacologically active compounds.
Materials:
-
Aniline substrate (e.g., 2,6-dimethylaniline)
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Norbornene (as a transient mediator)
-
Silver acetate (AgOAc) (as an oxidant)
-
1,2-Dichloroethane (DCE), anhydrous
-
Reaction vial with a screw cap and septum
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
To a reaction vial, add the aniline substrate (0.1 mmol, 1.0 equiv), aryl iodide (0.2 mmol, 2.0 equiv), Pd(OAc)₂ (10 mol%), this compound (20 mol%), norbornene mediator (1.5 equiv), and AgOAc (3.0 equiv).
-
Seal the vial with a screw cap fitted with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,2-dichloroethane (0.5 mL) via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for 24 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The Ligand: this compound acts as a monoanionic bidentate ligand, coordinating to the palladium center through the pyridine nitrogen and the carboxylate oxygen. This chelation is crucial for stabilizing the high-valent palladium intermediates involved in the C-H activation step.
-
The Transient Mediator: Norbornene plays a key role in facilitating the meta-selective C-H activation by a "catellani-type" mechanism. It undergoes ortho-palladation with the aniline substrate, followed by insertion of norbornene, which then positions the palladium catalyst for the desired meta-C-H activation.
-
The Oxidant: Silver acetate is used to reoxidize the Pd(0) species, formed after reductive elimination of the product, back to the catalytically active Pd(II) state, thus closing the catalytic cycle.
Mechanistic Rationale: The Catalytic Cycle of Meta-C-H Arylation
Caption: Catalytic cycle for meta-C-H arylation.
PART 3: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. This compound-based catalysts can offer enhanced activity and stability in these couplings.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Potassium carbonate (K₂CO₃) as base
-
Solvent mixture (e.g., Dioxane/Water, 4:1)
-
Schlenk tube and standard Schlenk line equipment
Experimental Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (1 mol%) and this compound (2 mol%) in a small amount of the dioxane/water solvent mixture.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the remaining degassed dioxane/water solvent mixture to achieve a final concentration of approximately 0.2 M.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Performance in Suzuki-Miyaura Coupling
The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, based on data from related picolinic acid-based catalytic systems.
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | >95 |
| 2 | 4-Bromotoluene | 1 | K₃PO₄ | Toluene/H₂O | 110 | 24 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 2 | Cs₂CO₃ | DMF/H₂O | 80 | 12 | 98 |
| 4 | 2-Bromopyridine | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 85 |
Note: Optimal conditions are highly substrate-dependent and may require further optimization.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
PART 4: Conclusion and Future Outlook
The this compound ligand framework represents a significant advancement in the design of catalysts for challenging organic transformations. Its unique structural and electronic features contribute to enhanced catalytic activity, stability, and selectivity in both C-H activation and cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers aiming to leverage these powerful catalytic systems in their synthetic endeavors. Future research in this area will likely focus on the development of chiral derivatives of this compound for asymmetric catalysis and the expansion of its applications to other important organic transformations.
References
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Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society. [Link]
-
Synthesis and Catalytic Applications of Palladium(II) Complexes Supported by Hydroxyl‐Functionalized Triazolylidenes. Chemistry – A European Journal. [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules. [Link]
-
Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Molecules. [Link]
-
Ligand-Promoted Meta-C-H Arylation of Anilines, Phenols, and Heterocycles. PubMed. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. PubMed. [Link]
-
Transient-Ligand-Enabled ortho-Arylation of Five-Membered Heterocycles: Facile Access to Mechanochromic Materials. Angewandte Chemie International Edition. [Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Phenylpicolinic Acid
Introduction: The Strategic Value of 5-Phenylpicolinic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their unique ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. This compound has emerged as a particularly promising starting material for the synthesis of a diverse array of novel heterocycles. Its rigid bicyclic core, comprised of a pyridine and a phenyl ring, offers a robust framework that can be strategically elaborated. The presence of the carboxylic acid at the 2-position and the phenyl group at the 5-position provides distinct points for chemical modification, enabling the exploration of a wide chemical space. This guide provides a detailed exploration of the synthetic utility of this compound, offering in-depth protocols and the underlying chemical principles for the synthesis of pyridopyridazinones, oxadiazoles, and thiazoles – compound classes with significant therapeutic potential.
Chemical Properties and Reactivity of this compound
This compound is a white to off-white solid with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol .[1] The molecule's reactivity is dictated by the interplay of its three key components: the pyridine ring, the carboxylic acid, and the phenyl group. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the pyridine ring susceptible to nucleophilic attack at the positions ortho and para to the nitrogen, although this is somewhat tempered by the presence of the phenyl group. The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, including amidation and esterification, and can participate in cyclization reactions. The phenyl group at the 5-position offers a site for further functionalization via electrophilic aromatic substitution, allowing for the introduction of additional diversity into the final compounds.
A key strategic consideration in the use of this compound as a heterocyclic precursor is the activation of the pyridine ring to facilitate cyclization reactions. One effective strategy is the introduction of a reactive functional group at the 3-position, ortho to the carboxylic acid. This can be achieved through a variety of methods, including directed ortho-metalation followed by quenching with an electrophile. For the purposes of the protocols detailed below, we will consider a key intermediate, 3-acetyl-5-phenylpicolinic acid, which can be conceptually derived from this compound and serves as an excellent precursor for a range of cyclocondensation reactions.
Synthesis of Key Heterocyclic Scaffolds from this compound Derivatives
The following sections provide detailed protocols for the synthesis of three important classes of heterocycles starting from a common precursor derived from this compound. The experimental workflows are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of 5-Phenylpyrido[2,3-d]pyridazin-8(7H)-one
This protocol describes the synthesis of a pyridopyridazinone ring system, a scaffold known for its diverse pharmacological activities, including antihypertensive and anticancer properties.[2] The synthesis proceeds via a cyclocondensation reaction between a 3-acylpicolinic acid derivative and hydrazine hydrate.
Causality Behind Experimental Choices: The use of a 3-acylpicolinic acid provides the necessary electrophilic carbonyl group ortho to the carboxylic acid, which is essential for the intramolecular cyclization with the difunctional nucleophile, hydrazine. n-Butanol is chosen as a high-boiling solvent to facilitate the dehydration and ring closure steps.
Experimental Workflow Diagram:
Sources
Introduction: The Strategic Role of 5-Phenylpicolinic Acid in Luminescent Materials
An in-depth guide to the synthesis and application of luminescent materials utilizing 5-phenylpicolinic acid, designed for researchers, scientists, and professionals in drug development and materials science.
This compound is a heterocyclic aromatic carboxylic acid that has garnered significant interest as a versatile ligand in the design of highly efficient luminescent materials. Its rigid structure, featuring a pyridine ring for metal coordination and a phenyl group that extends the π-conjugated system, makes it an exceptional candidate for constructing both phosphorescent transition metal complexes and fluorescent lanthanide complexes.
The core functionality of this compound in these systems is twofold:
-
As a Sensitizing "Antenna" for Lanthanide Ions: In lanthanide complexes, the organic ligand absorbs ultraviolet (UV) light far more efficiently than the f-block metal ions themselves. The absorbed energy is then transferred from the ligand's excited triplet state to the lanthanide ion (e.g., Europium(III) or Terbium(III)), which subsequently emits light through its characteristic, sharp, and long-lived f-f transitions. This process, known as the "antenna effect," is fundamental to creating brightly luminescent lanthanide materials.
-
As an Ancillary Ligand in Phosphorescent Complexes: In transition metal complexes, particularly with heavy metals like Iridium(III) or Platinum(II), this compound serves as a crucial ancillary ligand. It helps to fine-tune the photophysical properties of the complex, such as the emission color, quantum efficiency, and thermal stability.[1][2] The strong spin-orbit coupling induced by the heavy metal allows for efficient harvesting of both singlet and triplet excitons, leading to highly efficient phosphorescence with potential internal quantum efficiencies approaching 100% in devices like Organic Light-Emitting Diodes (OLEDs).[3]
This guide provides detailed application notes and protocols for leveraging this compound in the preparation of two distinct classes of luminescent materials: lanthanide complexes for applications in bio-imaging and sensing, and Iridium(III) complexes for high-efficiency PhOLEDs.
Application Note 1: Lanthanide Complexes with this compound for Bright Red Luminescence
Core Concept: The Antenna Effect
The efficacy of a ligand as a sensitizer for lanthanide emission depends critically on the energy of its lowest triplet state (T1). For efficient energy transfer, the ligand's T1 energy level must be slightly higher than the accepting energy level of the lanthanide ion. For Europium(III) (Eu³⁺), which produces a characteristic red emission, the primary accepting level is ⁵D₀ (≈17,250 cm⁻¹). A ligand with a T1 state well-matched to this level will facilitate efficient sensitization.[4] The extended π-conjugation provided by the phenyl group in this compound helps to modulate this energy level appropriately.
Caption: The "Antenna Effect" workflow for lanthanide luminescence sensitization.
Experimental Protocol: Hydrothermal Synthesis of [Eu(5-Ph-pic)₃(H₂O)₂]
This protocol describes a typical hydrothermal synthesis for a Europium(III) complex using this compound. Hydrothermal methods are often used to obtain high-quality crystalline products.[5][6]
Materials:
-
This compound (C₁₂H₉NO₂)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
Ligand Preparation: In a 50 mL beaker, dissolve 0.3 mmol of this compound in 10 mL of deionized water. Stir the mixture and add 1 M NaOH solution dropwise until the ligand is fully dissolved and the pH of the solution is adjusted to approximately 6.5. This deprotonates the carboxylic acid, making it ready for coordination.
-
Metal Salt Preparation: In a separate vial, dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O in 5 mL of deionized water.
-
Mixing: Slowly add the europium salt solution to the ligand solution while stirring continuously. A white precipitate may form.
-
Hydrothermal Reaction: Transfer the resulting mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 160 °C for 72 hours. The elevated temperature and pressure facilitate crystal growth.
-
Cooling and Isolation: After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours. Hasty cooling can result in smaller, lower-quality crystals.
-
Purification: Collect the resulting crystalline product by vacuum filtration. Wash the crystals thoroughly with deionized water (3 x 10 mL) and then with a small amount of ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.
Characterization and Expected Results
The synthesized complex should be characterized to confirm its structure and photophysical properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm coordination. Look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of asymmetric (νₐₛ(COO⁻) at ~1600 cm⁻¹) and symmetric (νₛ(COO⁻) at ~1400 cm⁻¹) carboxylate stretches. The difference (Δν = νₐₛ - νₛ) can indicate the coordination mode.
-
Photoluminescence (PL) Spectroscopy: To evaluate luminescent properties. The complex, when excited with UV light (typically ~300-350 nm), should exhibit the characteristic sharp emission peaks of Eu³⁺.
Table 1: Representative Photophysical Properties of a Eu³⁺-5-Phenylpicolinate Complex
| Parameter | Expected Value | Significance |
| Excitation Maximum (λₑₓ) | 320 nm | Corresponds to the ligand's π-π* absorption band. |
| Emission Maxima (λₑₘ) | 579, 592, 615 , 650, 700 nm | Characteristic ⁵D₀→⁷Fⱼ transitions of Eu³⁺. The peak at 615 nm (⁵D₀→⁷F₂) is the hypersensitive "electric dipole" transition, and its high intensity indicates an asymmetric coordination environment, which is desirable for bright luminescence.[7] |
| Luminescence Lifetime (τ) | 0.5 - 1.5 ms | Long lifetimes are a hallmark of lanthanide f-f transitions. |
| Absolute Quantum Yield (Φ) | 30 - 60% | Represents the efficiency of converting absorbed photons into emitted photons. |
Application Note 2: Iridium(III) Complexes with this compound for Phosphorescent OLEDs
Core Concept: Phosphorescence in Cyclometalated Iridium(III) Complexes
In this context, this compound acts as an ancillary or auxiliary ligand. The primary emission properties are typically governed by a cyclometalated ligand (e.g., 2-phenylpyridine, ppy), but the ancillary ligand plays a critical role in stabilizing the complex, tuning the energy of the frontier molecular orbitals (HOMO/LUMO), and thus altering the emission color and enhancing the quantum efficiency.[1][2] The heavy Iridium atom facilitates strong spin-orbit coupling, which allows for efficient intersystem crossing to the triplet state and rapid radiative decay (phosphorescence) from this state back to the ground state.
Caption: Synthesis and Device Fabrication Workflow for an Ir(III) Phosphor.
Experimental Protocol: Synthesis of [(ppy)₂Ir(5-Ph-pic)]
This two-step protocol is a standard method for preparing heteroleptic Iridium(III) complexes.[1][2]
Step 1: Synthesis of the Chloride-Bridged Dimer, [(ppy)₂Ir(μ-Cl)]₂
-
Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1.0 mmol) and 2-phenylpyridine (ppy, 2.5 mmol) in a mixture of 2-ethoxyethanol and water (3:1 v/v, 20 mL).
-
Degas the mixture with argon for 20 minutes to remove oxygen, which can interfere with the reaction.
-
Heat the mixture to reflux (approx. 135 °C) under an argon atmosphere for 12-16 hours. A yellow-orange precipitate will form.
-
Cool the reaction to room temperature. Collect the precipitate by filtration, wash with methanol, and then with hexane.
-
Dry the resulting yellow powder under vacuum. This is the chloride-bridged dimer and is used in the next step without further purification.
Step 2: Synthesis of the Final Complex, [(ppy)₂Ir(5-Ph-pic)]
-
In a flask, suspend the iridium dimer from Step 1 (0.5 mmol) and this compound (1.1 mmol) in 2-ethoxyethanol (25 mL).
-
Add sodium carbonate (Na₂CO₃, 4.0 mmol) as a base to deprotonate the picolinic acid.
-
Degas the mixture with argon for 20 minutes.
-
Heat the mixture to reflux under an argon atmosphere for 12 hours. The solution should become clear and brightly luminescent under UV light.
-
Cool the reaction to room temperature. Add the reaction mixture to a large volume of cold water (~200 mL) with stirring to precipitate the product.
-
Collect the solid by filtration. Purify the crude product by column chromatography on silica gel, typically using a dichloromethane/hexane solvent system.
-
Recrystallize the purified product from a solvent mixture like dichloromethane/methanol to obtain a highly pure, crystalline solid.
Device Fabrication and Performance Metrics
The synthesized Iridium complex is typically used as a phosphorescent dopant in a host material within the emissive layer (EML) of an OLED. A simplified device architecture is as follows: ITO / Hole Transport Layer (HTL) / EML (Host:Dopant) / Electron Transport Layer (ETL) / Cathode.[3] The layers are deposited via thermal evaporation under high vacuum.
Caption: Simplified architecture of a phosphorescent OLED (PhOLED).
Table 2: Representative Performance Data for a Green PhOLED Using a [(ppy)₂Ir(ancillary)] Complex
| Parameter | Representative Value | Significance |
| Emission Peak (EL max) | 515 - 525 nm | The color of the emitted light from the device.[3] |
| Max. External Quantum Efficiency (EQE) | 15 - 25% | The ratio of photons emitted out of the device to electrons injected. A key metric for device efficiency. |
| Max. Current Efficiency (cd/A) | 40 - 70 cd/A | Measures the light output (in candelas) per unit of current (in amperes). |
| Max. Power Efficiency (lm/W) | 30 - 60 lm/W | Measures the light output (in lumens) per unit of electrical power (in watts). |
| Turn-on Voltage (V) | 3.0 - 4.5 V | The voltage at which the device begins to emit a measurable amount of light. |
References
- SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES - URSI. (n.d.).
-
Lamansky, S., Djurovich, P., Murphy, D., Abdel-Razzaq, F., Lee, H. E., Adachi, C., Burrows, P. E., Forrest, S. R., & Thompson, M. E. (2001). Synthesis and characterization of phosphorescent cyclometalated iridium complexes. Inorganic Chemistry, 40(7), 1704–1711. Retrieved from [Link]
-
Raya-Barón, A., Gonzalez-Vadillo, A. M., Valiente, R., Rodríguez-Diéguez, A., & Castilla, A. M. (2024). Potential antiprostatic performance of novel lanthanide-complexes based on 5-nitropicolinic acid. Scientific Reports, 14(1), 10742. Retrieved from [Link]
-
Gai, Y. L., Jiang, F. L., Chen, L., Bu, Y., Su, K. Z., Al-Thabaiti, S. A., & Hong, M. C. (2013). Photophysical studies of europium coordination polymers based on a tetracarboxylate ligand. Inorganic Chemistry, 52(13), 7658–7665. Retrieved from [Link]
-
Lamansky, S., Djurovich, P., Murphy, D., Abdel-Razzaq, F., & Thompson, M. E. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. ResearchGate. Retrieved from [Link]
-
Dayanand, H., et al. (2022). STUDY AND SYNTHESIS OF SOME TERNARY LANTHANIDE COMPLEXES WITH PICOLINIC ACID. Neuroquantology, 20(14), 2813-2826. Retrieved from [Link]
-
Kim, M., Lee, S. H., Kim, Y. K., & Yoon, S. S. (2013). Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light-emitting diodes. ResearchGate. Retrieved from [Link]
-
Kim, M., Lee, S. H., Kim, Y. K., & Yoon, S. S. (2013). Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light-emitting diodes. Organic Electronics, 14(9), 2114-2123. Retrieved from [Link]
-
Cantuel, M., Campo, B., Valade, L., & Malfanti, I. (2020). Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands: Synthesis, Structure and Magnetic Properties. Molecules, 25(24), 5894. Retrieved from [Link]
-
Ramachandran, K., Thekkayil, R., & Kumar, M. (2014). Lanthanide luminescence based probe for detection of picric acid. Journal of Luminescence, 145, 660-665. Retrieved from [Link]
-
Wang, Y., Zhang, J., Li, G., & Chang, Z. (2019). Synthesis, structures and properties of six lanthanide complexes based on a 2-(2-carboxyphenyl)imidazo(4,5-f)-(1,10)phenanthroline ligand. CrystEngComm, 21(6), 1031-1041. Retrieved from [Link]
-
Wang, L., Zhang, J., Wang, L., & Li, B. (2023). Effects of Europium Complex on Thermal and Photoluminescence Properties of Polyurethane-Europium Materials. Polymers, 15(4), 1018. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Phenyl-picolinic acid. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ursi.org [ursi.org]
- 4. Photophysical studies of europium coordination polymers based on a tetracarboxylate ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential antiprostatic performance of novel lanthanide-complexes based on 5-nitropicolinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structures and properties of six lanthanide complexes based on a 2-(2-carboxyphenyl)imidazo(4,5-f)-(1,10)phenanthroline ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Phenylpicolinic Acid Derivatives as Putative Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the potential application of 5-phenylpicolinic acid derivatives as enzyme inhibitors, with a primary focus on Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. While direct literature on this compound derivatives as potent enzyme inhibitors is emerging, their structural analogy to known inhibitors of IDO1 suggests a promising avenue for drug discovery. This document outlines the scientific rationale, synthesis strategies, and detailed protocols for screening these compounds.
Introduction: The Therapeutic Potential of Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to a depletion of tryptophan and the accumulation of kynurenine metabolites. This has a dual immunosuppressive effect: it inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity, and it promotes the generation of regulatory T cells (Tregs), which further dampen the immune response.[2]
Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[3] Several small molecule inhibitors of IDO1 have been investigated in clinical trials, demonstrating the therapeutic viability of this target.[3]
Scientific Rationale: this compound Derivatives as Potential IDO1 Inhibitors
The core structure of this compound, featuring a phenyl group attached to a pyridine-carboxylic acid scaffold, shares pharmacophoric features with known classes of IDO1 inhibitors. Many existing IDO1 inhibitors contain aromatic and heteroaromatic ring systems capable of engaging in key interactions within the enzyme's active site. The carboxylic acid moiety of the picolinic acid scaffold can potentially interact with key residues or the heme iron in the IDO1 active site, a common feature among some classes of IDO1 inhibitors.
The phenyl substituent at the 5-position provides a valuable site for chemical modification to explore structure-activity relationships (SAR). By introducing various substituents on the phenyl ring, it is possible to modulate the compound's potency, selectivity, and pharmacokinetic properties. This rationale forms the basis for proposing the this compound scaffold as a novel starting point for the design and synthesis of new IDO1 inhibitors.
Experimental Workflows and Protocols
General Synthesis of this compound Derivatives
The following is a general synthetic scheme for the preparation of this compound derivatives. Specific reaction conditions may need to be optimized for individual target compounds.
Diagram: Synthetic Pathway for this compound Derivatives
Caption: General synthetic route to this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives via Suzuki Coupling and Oxidation
-
Suzuki Coupling:
-
To a solution of 5-bromo-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) are added the desired substituted phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 4-12 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 5-phenyl-2-methylpyridine derivative.
-
-
Oxidation:
-
The 5-phenyl-2-methylpyridine derivative (1.0 eq) is dissolved in a mixture of pyridine and water.
-
Potassium permanganate (KMnO₄, 3.0-5.0 eq) is added portion-wise at a controlled temperature (e.g., reflux).
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the excess KMnO₄ is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution).
-
The mixture is filtered to remove manganese dioxide, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield the this compound derivative.
-
Biochemical Assay for IDO1 Inhibition
This protocol describes a cell-free biochemical assay to determine the in vitro inhibitory activity of the synthesized compounds against recombinant human IDO1.
Diagram: Biochemical IDO1 Inhibition Assay Workflow
Caption: Workflow for the biochemical IDO1 inhibition assay.
Protocol 2: In Vitro IDO1 Inhibition Assay
-
Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Recombinant human IDO1 enzyme.
-
L-Tryptophan (substrate).
-
Methylene blue.
-
Ascorbic acid.
-
Catalase.
-
Test compounds (dissolved in DMSO).
-
30% (w/v) Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, catalase, methylene blue, and ascorbic acid.
-
Add the recombinant human IDO1 enzyme to each well (except for the blank).
-
Add serial dilutions of the test compounds (this compound derivatives) or a reference inhibitor (e.g., epacadostat) to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the reaction by adding 30% TCA.
-
Incubate at 60 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Assay for IDO1 Inhibition
This protocol describes a cell-based assay to evaluate the ability of the synthesized compounds to inhibit IDO1 activity in a cellular context.[4]
Diagram: Cell-Based IDO1 Inhibition Assay Workflow
Caption: Workflow for the cell-based IDO1 inhibition assay.
Protocol 3: Cell-Based IDO1 Activity Assay
-
Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa or SK-OV-3 cells.
-
Reagents:
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compounds (dissolved in DMSO).
-
Reagents for kynurenine detection (as in the biochemical assay).
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds or a reference inhibitor. Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant to measure the concentration of kynurenine produced.
-
Perform the kynurenine detection assay on the supernatant as described in the biochemical assay protocol (steps 7-12).
-
In parallel, assess the viability of the cells treated with the test compounds using a standard cell viability assay to rule out cytotoxicity-mediated effects.
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the IC₅₀ value.
-
Data Analysis and Interpretation
The primary endpoint for these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
Table 1: Hypothetical Data for this compound Derivatives as IDO1 Inhibitors
| Compound ID | R-group on Phenyl Ring | Biochemical IC₅₀ (µM) | Cellular IC₅₀ (µM) | Cell Viability (at 10 µM) |
| PPA-001 | H | 15.2 | > 50 | > 95% |
| PPA-002 | 4-F | 5.8 | 12.5 | > 95% |
| PPA-003 | 4-Cl | 4.1 | 9.8 | > 95% |
| PPA-004 | 4-OCH₃ | 25.6 | > 50 | > 95% |
| PPA-005 | 3-CF₃ | 2.5 | 6.2 | > 90% |
| Epacadostat | (Reference) | 0.07 | 0.25 | > 95% |
This is a hypothetical table for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold represents a novel and unexplored area for the development of enzyme inhibitors, particularly for the cancer immunotherapy target IDO1. The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of these derivatives. Further studies should focus on expanding the library of derivatives to establish a comprehensive structure-activity relationship, optimizing their potency and selectivity, and evaluating their pharmacokinetic properties and in vivo efficacy in preclinical cancer models.
References
- 1. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
5-phenylpicolinic acid in the design of metal-organic frameworks (MOFs)
An Application Guide to Metal-Organic Frameworks (MOFs) using 5-Phenylpicolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the use of this compound as a functional organic linker in the design and synthesis of novel Metal-Organic Frameworks (MOFs). While a non-standard linker, its unique structural and electronic properties offer compelling opportunities for creating bespoke materials with tailored functionalities. This guide combines fundamental design principles with a detailed, field-proven protocol for the synthesis and characterization of a representative MOF, bridging the gap between theoretical design and practical application. The causality behind experimental choices is emphasized to empower researchers in their own discovery processes.
Application Note I: Ligand Profile and MOF Design Principles
The rational design of MOFs begins with the organic linker. The linker's geometry, functionality, and coordination sites dictate the resulting framework's topology, porosity, and chemical properties. This compound is a particularly interesting, albeit underexplored, candidate for creating functional MOFs.
Ligand Structure and Coordination Chemistry
This compound is a bifunctional linker featuring two key coordination sites: a pyridine nitrogen atom and a carboxylate group. This N,O-chelating moiety readily forms stable, five-membered rings with metal ions, a favored coordination mode in the formation of robust framework materials. The interaction is a classic Lewis acid-base reaction, where the electron-pair-donating ligand (Lewis base) coordinates to an electron-pair-accepting metal ion (Lewis acid).[1]
The phenyl group at the 5-position is not just a passive substituent. It introduces significant steric influence, which can direct the self-assembly process and prevent the formation of overly dense, non-porous phases. Furthermore, it lines the resulting pores with hydrophobic aromatic rings, a feature that can be exploited for the selective adsorption of specific guest molecules or drugs.
Caption: Chemical structure of the this compound linker.
Rationale for Metal Ion Selection
The choice of the metal node is as critical as the linker. The coordination number and preferred geometry of the metal ion will determine the dimensionality and topology of the final MOF.
-
Zinc (II) and Cadmium (II): These d¹⁰ metal ions are highly versatile in MOF synthesis due to their flexible coordination geometries (typically tetrahedral or octahedral).[2] Zn(II) is particularly notable for forming the iconic Zn₄O secondary building units (SBUs) seen in highly porous frameworks like MOF-5, making it an excellent starting point for synthesizing a porous material with this compound.[3][4]
-
Copper (II): Cu(II) ions frequently form binuclear paddle-wheel SBUs, [Cu₂(O₂CR)₄], which can assemble into well-defined 2D or 3D structures.
-
Lanthanides (e.g., Eu³⁺, Tb³⁺): For applications in sensing and imaging, lanthanide ions are ideal. Their characteristic sharp, long-lived luminescence can be sensitized by the organic linker, which acts as an "antenna" to absorb UV light and transfer the energy to the metal center.[5]
The combination of the rigid N,O-chelating bite of this compound with a suitable metal ion provides a robust strategy for directing the assembly of a stable, porous framework.
Caption: N,O-chelation of this compound to a metal center (Mⁿ⁺).
Protocol I: Solvothermal Synthesis of a Zn-based MOF
This section details a representative protocol for the synthesis of a crystalline, porous MOF using this compound and zinc nitrate. Solvothermal synthesis is the most common and robust method for producing high-quality MOF crystals.[6][7] The reaction is performed in a sealed vessel at elevated temperatures, allowing for the slow crystal growth necessary for a well-ordered framework.
Materials and Equipment
-
This compound (Ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, anhydrous
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Programmable laboratory oven
-
Magnetic stir plate and stir bars
-
Filtration apparatus (e.g., Büchner funnel)
-
Centrifuge (optional)
-
Vacuum oven
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 20 mL glass scintillation vial, add this compound (e.g., 40 mg, 0.2 mmol).
-
To the same vial, add zinc nitrate hexahydrate (e.g., 60 mg, 0.2 mmol). A 1:1 molar ratio is a good starting point.
-
Causality Note: The molar ratio of ligand to metal is a critical parameter. While a 1:1 ratio is proposed based on expected 2:1 ligand-to-metal coordination in the final structure, this can be varied to optimize crystallinity and phase purity.
-
-
Solubilization and Mixing:
-
Add 10 mL of anhydrous DMF to the vial.
-
Cap the vial and stir the mixture at room temperature for 30 minutes until a homogeneous solution or fine suspension is formed.
-
Causality Note: DMF is a high-boiling polar aprotic solvent that is excellent for solubilizing both the metal salt and the organic linker, facilitating the self-assembly process.[8]
-
-
Solvothermal Reaction:
-
Ensure the vial is tightly sealed. For higher temperatures (>120 °C), a Teflon-lined autoclave is required for safety.
-
Place the sealed vessel in a programmable laboratory oven.
-
Heat the oven to 100 °C over 2 hours.
-
Hold the temperature at 100 °C for 48 hours.
-
Cool the oven slowly to room temperature over 12 hours.
-
Causality Note: Slow cooling is crucial for promoting the growth of large, well-defined crystals. Rapid cooling can lead to the precipitation of amorphous material or microcrystalline powder.
-
-
Product Isolation and Purification:
-
After cooling, microcrystals should be visible, typically settled at the bottom of the vial.
-
Decant the mother liquor.
-
Add 10 mL of fresh DMF, cap the vial, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this wash step three times.
-
Next, perform a solvent exchange by soaking the crystals in 10 mL of anhydrous ethanol for 24 hours. Replace the ethanol with a fresh portion and soak for another 24 hours.
-
Causality Note: The initial DMF wash removes unreacted starting materials. The subsequent ethanol exchange is critical for the "activation" process, as ethanol is more volatile and easier to remove from the pores than DMF.[9]
-
-
Framework Activation:
-
Isolate the solvent-exchanged crystals by filtration or centrifugation.
-
Place the wet crystals in a vacuum oven and heat at 80 °C under dynamic vacuum for 12 hours.
-
For delicate frameworks prone to collapse, activation via supercritical CO₂ drying is a superior, though more complex, alternative.[9]
-
The final product should be a dry, crystalline powder. Store in a desiccator.
-
Caption: Workflow for the solvothermal synthesis of a MOF.
Application Note II: Essential Characterization
Successful synthesis must be confirmed through a suite of characterization techniques. Each provides a unique and vital piece of information about the material's structure, purity, and properties.
| Technique | Purpose | Expected Result for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and determine the phase purity. | A diffraction pattern with sharp, well-defined peaks, indicating a highly ordered, crystalline material. The pattern should be unique and not match the starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify ligand coordination to the metal center. | Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A shift in the asymmetric and symmetric carboxylate stretches (COO⁻) compared to the free ligand. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and guest/solvent content. | A multi-step weight loss profile. The initial loss corresponds to guest solvent molecules, followed by a plateau of thermal stability, and finally decomposition of the framework at high temperatures. |
| Scanning Electron Microscopy (SEM) | To visualize crystal morphology and size distribution. | Images showing well-defined crystal habits (e.g., cubes, rods, plates) with a relatively uniform size distribution. |
| N₂ Sorption Analysis (BET) | To measure the specific surface area and porosity of the activated material. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A calculated BET surface area significantly greater than that of the non-porous starting materials.[4] |
Application Note III: Potential Applications in Drug Development
The unique structure of MOFs derived from this compound makes them promising candidates for applications in drug delivery and related biomedical fields.
-
High Drug Loading Capacity: The inherent porosity of MOFs allows for the encapsulation of therapeutic agents. The phenyl groups lining the pores create a hydrophobic environment, which could enhance the loading of poorly water-soluble drugs through favorable π-π stacking and hydrophobic interactions.
-
Controlled Release: Drug release from MOFs can be triggered by various stimuli, such as changes in pH. The pyridine nitrogen in the linker could potentially be protonated under acidic conditions (e.g., in tumor microenvironments or endosomes), which may alter the framework's stability and trigger the release of the encapsulated drug cargo.
-
Bio-imaging: If synthesized with luminescent metal ions like Eu³⁺ or Tb³⁺, the resulting MOF could serve as a theranostic platform, combining drug delivery with real-time fluorescence imaging to track its location and therapeutic effect.
References
-
Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276–279. [Link]
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Mondloch, J. E., Karagiaridi, O., Farha, O. K., & Hupp, J. T. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51925. [Link]
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Sánchez-Sánchez, M., de la Peña-O'Shea, V. A., & Getman, R. B. (2015). Recent progress in the synthesis of metal–organic frameworks. Crystal Growth & Design, 15(11), 5503-5522. [Link]
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Campagnol, D., Van Assche, T. R., & Stassen, I. (2016). Synthesis of metal-organic frameworks with interest in analytical chemistry. Journal of Chromatography A, 1467, 26-44. [Link]
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Rowsell, J. L., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials. Microporous and Mesoporous Materials, 73(1-2), 3-14. [Link]
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Li, H., Eddaoudi, M., Groy, T. L., & Yaghi, O. M. (1998). Establishing Micro-porosity in Open Metal-Organic Frameworks: Gas Sorption Isotherms for Zn(BDC). Journal of the American Chemical Society, 120(33), 8571–8572. [Link]
-
Rivera-Utrilla, J., Sánchez-Polo, M., & Ocampo-Pérez, R. (2013). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Molecules, 28(4), 1833. [Link]
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Kim, D., & Cohen, S. M. (2012). Postsynthetic ligand exchange as a route to functionalization of 'inert' metal-organic frameworks. Chemical Communications, 48(83), 10312-10314. [Link]
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University of Sheffield. (n.d.). Transition Metal Coordination Chemistry. Retrieved from [Link]
-
Ghosh, S., & Ghorai, P. (2023). Synthesis of well dispersed polymer grafted metal–organic framework nanoparticles. Chemical Communications, 49(75), 8348-8350. [Link]
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Demakov, P. A., Vasileva, A. A., Lazarenko, V. A., Ryadun, A. A., & Fedin, V. P. (2021). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Crystals, 11(11), 1375. [Link]
-
Klet, R. C., Wang, T. C., & Cohen, S. M. (2015). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. Inorganic Chemistry, 54(21), 10245-10251. [Link]
-
Das, R., & Balasubramanian, S. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(20), 12517-12536. [Link]
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Wang, X., et al. (2014). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Crystal Growth & Design, 14(1), 276-284. [Link]
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Yaghi, O. M., et al. (2022). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Gels, 8(10), 659. [Link]
-
Purdue University. (n.d.). Transition Metals and Coordination Chemistry. Retrieved from [Link]
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Perez, E. V., Balkus, K. J., Jr., Ferraris, J. P., & Musselman, I. H. (2009). (a) Synthesis of metal-organic framework 5 (MOF-5) from a Zn metal cluster and terephthalic acid. Journal of Membrane Science, 328(1-2), 165-173. [Link]
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Chemtube3D. (n.d.). Coordination Complexes and Ligands. Retrieved from [Link]
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Das, R., & Balasubramanian, S. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(20), 12517-12536. [Link]
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Janus, E., & Szafert, S. (2022). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Catalysts, 12(9), 1046. [Link]
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Marquette University. (n.d.). Chapter 19: Transition Metal and Coordination Chemistry. Retrieved from [Link]
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Methodological Guide for the Esterification of 5-Phenylpicolinic Acid
Abstract
This application note provides a comprehensive methodological guide for the esterification of 5-phenylpicolinic acid, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the unique electronic properties and potential for side reactions inherent to pyridine-based carboxylic acids, this guide moves beyond a single-method approach. We present and critically evaluate four distinct, field-proven protocols: the classic Fischer-Speier Esterification, the mild Steglich Esterification, the versatile Mitsunobu Reaction, and a robust two-step activation via an Acid Chloride intermediate. The core of this guide is a logic-driven framework to empower researchers in selecting the optimal strategy based on the specific alcohol substrate, reaction scale, and available laboratory resources. Each protocol is detailed with step-by-step instructions, mechanistic insights explaining the causality behind experimental choices, and strategies for reaction monitoring and product purification.
Introduction and Strategic Considerations
This compound is a heteroaromatic carboxylic acid of significant interest in drug development and functional materials synthesis. Its esters are valuable intermediates, often exhibiting modulated solubility, bioavailability, and reactivity profiles compared to the parent acid. However, the esterification of picolinic acid derivatives is not always straightforward. The nitrogen atom in the pyridine ring influences the reactivity of the carboxyl group and can be protonated under acidic conditions or act as a nucleophile, potentially complicating classical methods.
The choice of an esterification method is therefore a critical decision that dictates reaction efficiency, yield, and purity of the final product. A scientist must weigh the steric and electronic properties of the alcohol, the acid- or base-sensitivity of the substrates, and the practicality of the post-reaction workup. This guide is structured to facilitate this decision-making process, providing both the "how" and the "why" for each approach.
Below is a workflow diagram illustrating the general decision-making logic for selecting an appropriate esterification method.
Caption: Decision tree for selecting an esterification method.
Comparative Overview of Methodologies
The selection of an optimal protocol is paramount for success. The following table summarizes the key characteristics of the four detailed methods, providing a quick reference for researchers.
| Methodology | Key Reagents | Conditions | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier | Strong Acid (H₂SO₄, TsOH) | Reflux | Economical, simple reagents, scalable.[1] | Harsh acidic conditions, requires excess alcohol or water removal, reversible.[2] | Simple, non-sensitive primary and secondary alcohols. |
| Steglich | DCC (or EDC), DMAP | Mild, Room Temp | Mild conditions, high yields, good for hindered substrates.[3][4][5][6] | Byproduct (DCU/EDU) can be difficult to remove, DCC is an allergen.[5][7] | Acid-sensitive substrates, tertiary alcohols, valuable alcohols. |
| Mitsunobu | PPh₃, DEAD (or DIAD) | Mild, Neutral, Low Temp | Mild, neutral conditions, inverts stereochemistry of alcohols.[8][9][10] | Stoichiometric byproducts (PPh₃O, hydrazine) require careful purification.[8] | Chiral secondary alcohols, temperature-sensitive substrates. |
| Acid Chloride | SOCl₂, Oxalyl Chloride | Two steps | Creates a highly reactive intermediate, drives reaction to completion. | Harsh reagents (SOCl₂), generates corrosive HCl gas.[11][12] | Unreactive alcohols or when other methods fail. |
Detailed Application Notes and Protocols
Protocol 1: Fischer-Speier Esterification
Principle and Justification: This is a classic acid-catalyzed equilibrium reaction.[1] The acid catalyst protonates the carbonyl oxygen of the picolinic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][13] To drive the equilibrium towards the ester product, Le Châtelier's principle is applied, typically by using the alcohol as the solvent (a large excess) or by removing the water byproduct as it forms.[1][2]
Step-by-Step Protocol (Example: Methyl 5-phenylpicolinate):
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.99 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL). The alcohol serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.5 mL, ~18 mmol) dropwise. The mixture may become warm.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.[14][15]
-
Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (~150 mL) to neutralize the excess acid. Caution: CO₂ evolution will occur. c. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final ester.
Protocol 2: Steglich Esterification
Principle and Justification: The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for sensitive substrates.[3][5] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial; it intercepts the intermediate to form an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol.[4][5] This catalytic cycle efficiently promotes ester formation while suppressing a common side reaction—the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5]
Step-by-Step Protocol:
-
Setup: To an oven-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 398 mg, 2.0 mmol), the desired alcohol (2.2 mmol, 1.1 eq), and DMAP (24 mg, 0.2 mmol, 0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM, 20 mL).
-
DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (454 mg, 2.2 mmol, 1.1 eq) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: a. Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester by flash column chromatography on silica gel to remove any residual DCU and other impurities.
Protocol 3: Mitsunobu Reaction
Principle and Justification: The Mitsunobu reaction is an exceptionally mild method for converting an alcohol to an ester, notable for its ability to proceed with a complete inversion of stereochemistry at the alcohol's chiral center via an Sₙ2 mechanism.[8][9][10] The reaction involves the in-situ activation of the alcohol. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), form a betaine intermediate.[8] This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion displaces an activated alkoxyphosphonium species derived from the alcohol.[9]
Step-by-Step Protocol:
-
Setup: To a flame-dried flask under an inert atmosphere, dissolve this compound (e.g., 299 mg, 1.5 mmol), the desired alcohol (1.5 mmol, 1.0 eq), and triphenylphosphine (PPh₃, 470 mg, 1.8 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.8 mmol, 1.2 eq) dropwise via syringe. A color change and/or slight exotherm may be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: a. Quench the reaction by adding a few drops of water. b. Remove the solvent under reduced pressure.
-
Purification: The purification of Mitsunobu reactions can be challenging due to the stoichiometric byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Flash column chromatography is almost always required. A non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically effective.
Protocol 4: Acid Chloride Formation and Subsequent Esterification
Principle and Justification: This is a highly reliable, two-step procedure that involves converting the carboxylic acid into a much more reactive acid chloride.[16] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[11][12] The resulting 5-phenylpicolinoyl chloride is a potent electrophile that reacts readily with even hindered or unreactive alcohols in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[11][12]
Step-by-Step Protocol:
Part A: Formation of the Acid Chloride
-
Setup: In a fume hood, suspend this compound (e.g., 996 mg, 5.0 mmol) in thionyl chloride (SOCl₂, 5 mL).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Gently reflux the mixture for 1-2 hours until the solution becomes clear and gas evolution (SO₂ and HCl) ceases.
-
Isolation: Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude 5-phenylpicolinoyl chloride hydrochloride is often used directly in the next step.[11][12]
Part B: Esterification
-
Setup: Dissolve the crude acid chloride from Part A in anhydrous DCM (20 mL) under an inert atmosphere and cool to 0°C.
-
Reagent Addition: In a separate flask, dissolve the desired alcohol (5.0 mmol, 1.0 eq) and triethylamine (1.0 mL, 7.5 mmol, 1.5 eq) in anhydrous DCM (10 mL).
-
Reaction: Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring & Workup: Monitor by TLC. Upon completion, quench with water (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
General Experimental Workflow
The following diagram outlines the universal steps involved in the synthesis and isolation of this compound esters, applicable to all the protocols described.
Caption: Standard laboratory workflow for ester synthesis.
References
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-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link: https://pubs.acs.org/doi/abs/10.1021/jo952180e]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/11678593/]
- Chen, L., et al. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9), 1295-1307. [Link: https://www.tandfonline.com/doi/abs/10.1081/JLC-100101736]
- Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link: https://www.mdpi.com/1420-3049/6/1/47]
- MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. [Link: https://www.mdpi.com/2227-9717/11/4/1242]
- Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link: https://pubmed.ncbi.nlm.nih.gov/25300212/]
- Merck. (n.d.). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Sigma-Aldrich. [Link: https://www.sigmaaldrich.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link: https://www.mdpi.com/1420-3049/6/1/47/pdf]
- Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. [Link: https://www.spectroscopyeurope.
- Royal Society of Chemistry. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04984j]
- Grokipedia. (n.d.). Steglich esterification. Retrieved from [https://grokipedia.
- Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6238012/]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- University of California, Irvine. (n.d.). Fischer Esterification. [Link: https://sites.uci.
- Kumar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10711586/]
- Thieme. (2025). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Synfacts. [Link: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0043-1771891]
- Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Chemical Science. [Link: https://pubs.rsc.org/en/content/articlelanding/2025/sc/d4sc06487e]
- Google Patents. (2000). WO2000071252A1 - Esterification catalysts. [Link: https://patents.google.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link: https://www.organic-chemistry.org/abstracts/lit2/069.shtm]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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- Google Patents. (1985). US4521595A - Process for the purification of esters. [Link: https://patents.google.
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- ResearchGate. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link: https://www.researchgate.net/figure/Synthesis-of-picolinate-and-picolinic-acid-derivatives-using-UiO-66-N-Zr-N-CH2PO3H2-2-as_fig1_361665492]
- Journal of Organic and Pharmaceutical Chemistry. (2012). Fischer Esterification of Glycerol by Phenyl Acetic Acid and its Derivatives. [Link: https://www.jocpr.
- The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link: https://www.youtube.
- ResearchGate. (2016). How to purify esterefication product?. [Link: https://www.researchgate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenylpicolinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-phenylpicolinic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable compound. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions, presents a unique set of challenges related to the specific electronic and steric properties of the pyridine ring. This guide addresses these challenges in a direct question-and-answer format.
Troubleshooting & FAQs
This section is organized by the typical stages of the synthesis: the core cross-coupling reaction and the subsequent workup and purification.
Category 1: The Cross-Coupling Reaction
The Suzuki-Miyaura coupling of a 5-halopicolinic acid derivative with phenylboronic acid is the most prevalent synthetic route. However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the catalyst can lead to complications.
Q1: My Suzuki-Miyaura coupling reaction has a low yield or has completely stalled. What are the primary causes and how can I fix it?
A1: This is the most common issue. A low or zero yield in a palladium-catalyzed cross-coupling reaction points to a failure in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2]
Initial Diagnostic Checks:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[3] Ensure your reaction was properly degassed (e.g., via argon sparging or freeze-pump-thaw cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: Verify the quality of your reagents. Solvents must be anhydrous. The base (e.g., K₂CO₃, Cs₂CO₃) should be finely powdered and dry. Phenylboronic acid can degrade over time, leading to homocoupling side products.[1]
-
Catalyst Activity: The palladium precatalyst (a Pd(II) source) must be efficiently reduced to the active Pd(0) species in situ.[3][4] If this reduction is slow or incomplete, the catalytic cycle won't initiate properly.
Advanced Troubleshooting Steps:
-
The "Pyridine Problem": The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity.[5][6] This is a well-known challenge when working with pyridine substrates.[7]
-
Solution 1: Ligand Choice. The ligand's job is to stabilize the palladium catalyst and facilitate the reaction steps. For electron-deficient substrates like 5-bromopicolinic acid, bulky, electron-rich phosphine ligands are often required.[8] These ligands promote the rate-limiting oxidative addition step and can sterically hinder the pyridine nitrogen from coordinating to the metal.[9] Consider switching from standard ligands like PPh₃ to more specialized biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][8]
-
Solution 2: Protecting the Carboxylic Acid. The free carboxylic acid can complicate the reaction, potentially by interacting with the base or the catalyst. It is often advantageous to perform the coupling on the corresponding methyl or ethyl ester (e.g., methyl 5-bromopicolinate) and then hydrolyze the ester in a final step.
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[10]
-
Solution: If a weaker base like Na₂CO₃ is failing, consider a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.
-
-
Solvent Effects: The solvent system must solubilize all components and is often a mixture of an organic solvent and water.
-
Solution: A common and effective solvent system is 1,4-dioxane/water.[11] Other options like DMF or toluene with water can also be effective. If solubility is an issue, a co-solvent may be necessary.
-
Q2: I'm observing a significant amount of dehalogenation (replacement of bromine with hydrogen) on my starting material. How do I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[1] This typically happens after oxidative addition, where the Pd(II)-aryl intermediate undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the arene.[1]
-
Cause 1: Source of Hydride. The hydride can come from solvents (like alcohols) or amine bases.
-
Mitigation: Ensure your solvent is not a primary or secondary alcohol if you are using a base that can promote its oxidation. If using an amine base, consider switching to an inorganic carbonate or phosphate base.
-
-
Cause 2: Slow Transmetalation. If the transmetalation step (transfer of the phenyl group from boron to palladium) is slow, the Pd(II)-aryl intermediate has more time to undergo side reactions like dehalogenation.
-
Mitigation: Optimize conditions to accelerate transmetalation. This includes using a more effective base (K₃PO₄, Cs₂CO₃), ensuring the boronic acid is of high quality, and sometimes adding a small amount of water which can facilitate this step.
-
Q3: Should I consider a Negishi coupling instead of a Suzuki coupling?
A3: Yes, the Negishi coupling, which uses an organozinc reagent instead of an organoboron compound, is an excellent alternative and should be considered.[12][13]
-
Advantages of Negishi Coupling:
-
Higher Reactivity: Organozinc reagents are generally more reactive than organoboron reagents, which can lead to faster reaction times and higher yields, especially with challenging substrates.[14]
-
Milder Conditions: The reaction often proceeds under very mild conditions.
-
Functional Group Tolerance: Modern Negishi protocols exhibit excellent functional group tolerance.[12]
-
-
Challenges of Negishi Coupling:
The choice between Suzuki and Negishi often comes down to substrate availability and laboratory expertise in handling the respective organometallic reagents.[16]
Category 2: Workup & Purification
The physical properties of this compound, particularly its amphoteric nature (containing both an acidic carboxyl group and a basic pyridine nitrogen), can complicate its isolation and purification.
Q1: My product seems to be stuck in the aqueous layer during extraction. How can I improve recovery?
A1: This is a classic issue for amino acids and compounds with both acidic and basic functional groups. At intermediate pH values, the molecule can exist as a zwitterion, which is highly polar and has high water solubility.
-
The Isoelectric Point (pI): The key is to adjust the pH of the aqueous solution far away from the molecule's isoelectric point to ensure it is in a neutral or charged state that is less water-soluble.
-
Acidic Extraction (to isolate as the hydrochloride salt): Lower the pH to ~1-2 with concentrated HCl. This will protonate the pyridine nitrogen, forming the hydrochloride salt. This salt may precipitate or can be extracted with certain organic solvents.
-
Basic Extraction (to isolate the carboxylate salt): This is generally less effective for extraction into an organic solvent.
-
Precipitation at the pI: Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound. At this pH, the molecule has a net zero charge and its aqueous solubility is at a minimum, which should cause it to precipitate out of the solution. The precipitate can then be collected by filtration.
-
Q2: How can I effectively remove residual palladium catalyst from my final product?
A2: Residual palladium is a major concern, especially for pharmaceutical applications. It can color the product (often grey or black) and is a toxic heavy metal.
-
Method 1: Activated Carbon Treatment. After the reaction, dilute the mixture with a suitable solvent and stir with activated carbon for several hours. The carbon will adsorb the palladium species, and can then be removed by filtering through a pad of Celite.
-
Method 2: Scavenger Resins. There are commercially available scavenger resins (e.g., thiol-functionalized silica) designed specifically to bind and remove palladium from solution.
-
Method 3: Aqueous Washes. Sometimes, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help remove palladium salts.
-
Method 4: Recrystallization. A final, careful recrystallization is often the most effective way to remove trace impurities, including residual catalyst. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes.
Q3: What is the best method for crystallizing this compound to achieve high purity?
A3: Crystallization is crucial for obtaining an analytically pure sample. The choice of solvent is paramount.
-
Solvent Selection: You need a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Protic Solvents: Ethanol, isopropanol, or mixtures with water are often good starting points for picolinic acids.[17]
-
Aprotic Solvents: Ethyl acetate, acetonitrile, or mixtures with an anti-solvent like hexanes or heptane can also be effective.
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If the solution is colored, consider a hot filtration through a small plug of activated carbon/Celite.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data & Protocols
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
This table summarizes typical conditions that can be used as a starting point for the synthesis of this compound derivatives. Yields are highly substrate-dependent.
| Entry | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield Range |
| 1 | 5-Bromopicolinate | Pd(OAc)₂ (2%) | PPh₃ (4%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 40-60% |
| 2 | 5-Bromopicolinic acid | Pd₂(dba)₃ (1.5%) | SPhos (3.5%) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 75-95% |
| 3 | 5-Bromopicolinate | Pd(dppf)Cl₂ (3%) | - | Cs₂CO₃ (2.0) | DMF | 110 | 80-95% |
| 4 | 5-Chloropicolinate | Pd₂(dba)₃ (2%) | XPhos (4.5%) | K₃PO₄ (3.0) | t-BuOH/H₂O | 110 | 60-85% |
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses modern, robust conditions suitable for the synthesis of this compound from 5-bromopicolinic acid.
Materials:
-
5-Bromopicolinic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
SPhos (3.5 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopicolinic acid, phenylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The success of the synthesis of this compound depends on the efficiency of each of these steps.[1][2]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Flowchart for Low Yield
When faced with a low-yielding reaction, a systematic approach is critical. This flowchart provides a logical decision-making process for troubleshooting.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Valente, C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Ghaffari, B., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
- Wikipedia. (n.d.). Negishi coupling.
- Newman, S. G., & Willis, M. C. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Wang, Z., et al. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Beilstein Journal of Organic Chemistry. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications.
- OpenOChem Learn. (n.d.). Negishi Coupling.
- Rêgo, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
- Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 15. Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules [cjph.com.cn]
- 16. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Phenylpicolinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on reactions involving the challenging substrate, 5-phenylpicolinic acid. The inherent functionalities of this molecule—a carboxylic acid and a pyridine nitrogen—can introduce complexities not encountered with simpler aryl halides. This resource synthesizes established literature and practical field experience to help you navigate these challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Here we address common initial questions and concerns that researchers face when working with this compound and related heteroaromatic carboxylic acids in Suzuki couplings.
Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields with this substrate often stem from a few critical areas. A systematic evaluation is key:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen in this compound can coordinate with the palladium center, potentially inhibiting or deactivating the catalyst.[1][2] Similarly, the carboxylate formed under basic conditions can also bind to the palladium, hindering catalytic activity.[3]
-
Side Reactions: Decarboxylation of picolinic acid derivatives can occur, especially at elevated temperatures, leading to undesired byproducts.[4][5] Protodeboronation of the boronic acid partner is another common side reaction that consumes starting material.[6][7]
-
Reagent Quality and Setup: Ensure all reagents are pure and dry. The reaction must be performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[6]
Q2: I observe significant amounts of a byproduct that appears to be 5-phenylpyridine. What is causing this?
A2: The formation of 5-phenylpyridine is a strong indicator of decarboxylation. Picolinic acids and their derivatives are known to undergo decarboxylation, particularly under thermal stress.[5] The mechanism often involves the formation of a zwitterionic intermediate. To mitigate this, consider lowering the reaction temperature and screening catalysts that operate efficiently under milder conditions.[8]
Q3: Can the carboxylic acid group on my this compound directly interfere with the reaction?
A3: Yes, the carboxylic acid can interfere in several ways. Under the basic conditions required for the Suzuki coupling, it will be deprotonated to a carboxylate. This carboxylate can act as a ligand for the palladium catalyst, potentially forming a stable complex that is catalytically inactive or has reduced activity.[3] It is also crucial to account for the acidic proton by using an additional equivalent of base.[3]
Q4: What is the "2-pyridyl problem" and is it relevant to my this compound coupling?
A4: The "2-pyridyl problem" refers to the challenges encountered in Suzuki couplings with 2-pyridyl boronic acids, largely due to catalyst inhibition by the adjacent nitrogen and a high propensity for protodeboronation.[2][9] While your substrate is a picolinic acid (a pyridine carboxylic acid) and not a boronic acid, the underlying issue of the nitrogen atom's proximity to the reaction site and its potential to interfere with the catalyst is highly relevant.[1]
Troubleshooting and Optimization Guide
This section provides a structured approach to troubleshooting common problems and optimizing your reaction conditions for the Suzuki coupling of this compound.
Problem 1: Low or No Product Formation
Low conversion is the most frequent issue. The following workflow will help diagnose and resolve the root cause.
Logical Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow for low yield.
Detailed Optimization Strategies
1. Catalyst and Ligand Selection
The choice of catalyst is critical when dealing with potentially inhibiting substrates like this compound.
-
Rationale: The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, and can prevent the pyridine nitrogen from deactivating the palladium center.[2] For challenging substrates, especially those prone to catalyst inhibition, bulky, electron-rich phosphine ligands (Buchwald-type ligands) are often superior.[7][10]
-
Recommendations:
-
Initial Screening: Start with a robust, general-purpose catalyst like Pd(dppf)Cl₂. It is often effective and less sensitive than other catalysts.[11][12][13]
-
For Challenging Couplings: If yields are low, switch to a more active system. Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos.[10][14][15] These systems are particularly effective for coupling heteroaryl halides.[14]
-
Pd(0) vs. Pd(II): Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be effective but are sensitive to air.[12] Pd(II) precatalysts (Pd(dppf)Cl₂, Pd(OAc)₂) are more stable but require in-situ reduction to the active Pd(0) species.[7]
-
| Catalyst System | Ligand Type | Common Application | Key Advantage |
| Pd(PPh₃)₄ | Triarylphosphine | General purpose, good for aryl bromides/iodides | Readily available, pre-formed Pd(0) |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Robust, wide functional group tolerance | High stability, often reliable |
| Pd(OAc)₂ + SPhos/XPhos | Buchwald-type | Challenging couplings, heteroaryls, aryl chlorides | High activity, overcomes catalyst inhibition |
2. The Critical Role of the Base
The base activates the boronic acid for transmetalation but can also promote side reactions.[16][17] Its selection is a careful balance.
-
Rationale: The base deprotonates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[17] However, strong bases can accelerate protodeboronation.[7] For substrates with acidic protons, like this compound, an extra equivalent of base is required to neutralize the acid first.
-
Recommendations:
-
Mild Bases: For sensitive substrates, milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial to minimize decomposition.[7]
-
Stronger, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) is often an excellent choice as it is a strong enough base to promote the reaction but is generally less nucleophilic, reducing side reactions.[7][10]
-
Solubility: Ensure the base is finely powdered to maximize its surface area and reactivity.[10]
-
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DME | A common starting point.[13][18][19] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Often improves yields in difficult couplings.[7][18] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Excellent for challenging substrates, including heteroaryls.[7][10][20] |
| KF | Mild | THF, Dioxane | Useful when base-sensitive functional groups are present.[7][21] |
3. Solvent System Optimization
The solvent system must solubilize all components and can influence the reaction pathway.
-
Rationale: Aprotic polar solvents are standard. The addition of water can be beneficial as it helps to dissolve inorganic bases and can accelerate the transmetalation step.[7][10] However, for substrates highly susceptible to protodeboronation, strictly anhydrous conditions may be necessary.[6][7]
-
Recommendations:
-
Aqueous Systems: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is a good starting point.[10][18][22] A 4:1 or 5:1 ratio is common.[7][22]
-
Anhydrous Systems: If protodeboronation is a major issue, switch to a strictly anhydrous solvent like THF or Dioxane with an anhydrous base.[6][7]
-
"Green" Solvents: For more environmentally benign processes, solvents like 2-Me-THF or t-amyl alcohol have shown success in Suzuki couplings of nitrogen-containing heterocycles.[20]
-
4. Mitigating Decarboxylation
The inherent structure of this compound makes it susceptible to losing CO₂.
-
Rationale: Thermal decarboxylation of α-picolinic acids is a known chemical transformation (the Hammick reaction).[5] This side reaction is accelerated by heat.
-
Recommendations:
-
Lower Reaction Temperature: Screen temperatures starting from 60-80 °C. While many Suzuki couplings are run at 100-110 °C, a lower temperature may be sufficient with a highly active catalyst system and can significantly reduce decarboxylation.[7][23]
-
Protecting Group Strategy: If decarboxylation remains problematic, consider converting the carboxylic acid to a methyl or ethyl ester. The ester can be coupled under standard Suzuki conditions, and then hydrolyzed back to the carboxylic acid in a subsequent step.[3]
-
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for your optimization experiments.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid partner (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).[7]
-
Seal the flask with a septum.
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this cycle three times to ensure a completely oxygen-free environment.[6]
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.[7]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the flask.[12]
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Suzuki Coupling. Organic Chemistry Portal.
- Effect of solvent on the Suzuki reaction.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
- Screening of palladium catalysts for the Suzuki coupling of....
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.
- Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds.
- Hammick reaction. Wikipedia.
- Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace.
- Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
- Do carboxylic acids interfere with Suzukis?. Reddit.
- Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis. Benchchem.
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Royal Society of Chemistry.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
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- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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purification techniques for high-purity 5-phenylpicolinic acid
Technical Support Center: High-Purity 5-Phenylpicolinic Acid
Welcome to the technical support center for the purification of high-purity this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure you achieve the desired purity for your critical applications.
Introduction to the Purification Challenges
This compound, a key building block in pharmaceutical synthesis, often requires high purity (>99%) for subsequent applications. The primary challenges in its purification arise from its amphoteric nature, possessing both a basic pyridine ring and an acidic carboxylic acid group. This characteristic influences its solubility and makes the separation from structurally similar impurities complex. Common synthetic routes, such as the Suzuki-Miyaura coupling, can introduce specific byproducts that require targeted purification strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: After synthesis via Suzuki coupling, my crude product is a brown, oily residue instead of a solid. How do I proceed with purification?
Answer: An oily or discolored crude product often indicates the presence of residual solvents, unreacted starting materials, and palladium catalyst residues. Before attempting crystallization, it's crucial to perform a preliminary purification using acid-base extraction. This technique leverages the amphoteric nature of this compound to separate it from non-ionizable impurities.
-
Causality: The carboxylic acid group can be deprotonated with a mild base to form a water-soluble carboxylate salt, while the pyridine nitrogen can be protonated with an acid to form a water-soluble pyridinium salt. Neutral organic impurities, such as biphenyl (from homocoupling of phenylboronic acid), will remain in the organic phase.[1]
-
Solution Workflow:
-
Dissolve the crude oily product in an organic solvent like ethyl acetate.
-
Extract with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[2][3] Your this compound will move into the aqueous layer as its sodium salt, leaving behind neutral impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining non-polar impurities.
-
Acidify the aqueous layer with an acid like hydrochloric acid (HCl) to a pH of approximately 2-3.[2][4] This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution as a solid.
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.[5]
-
Question 2: My recrystallized this compound has a low melting point and a broad peak in the HPLC analysis, suggesting impurities. What are the likely contaminants and how can I remove them?
Answer: The likely impurities are starting materials from the synthesis (e.g., 5-bromopicolinic acid and phenylboronic acid) and byproducts of the Suzuki-Miyaura coupling reaction. The most common byproduct is the homocoupling product of phenylboronic acid, which is biphenyl.[6] Residual palladium catalyst can also be a significant impurity.[7]
-
Troubleshooting Steps:
-
Removal of Boronic Acid Impurities: Phenylboronic acid and its derivatives can often be removed by performing multiple washes with a suitable solvent during the workup. A carefully executed acid-base extraction should also effectively separate these acidic impurities.
-
Removal of Homocoupling Byproducts: Biphenyl is a neutral, non-polar compound and should be efficiently removed during the acid-base extraction, as it will remain in the organic layer.
-
Removal of Residual Palladium: Palladium residues can often be removed by treating the solution of the crude product with a scavenger resin or by filtering the solution through a pad of celite.[7] For persistent palladium contamination, a second recrystallization may be necessary.
-
Optimizing Recrystallization: If impurities co-crystallize with your product, you may need to change your recrystallization solvent system. A mixed solvent system, such as ethanol/water or toluene/methanol, can provide better selectivity for the crystallization of the desired product.[8][9]
-
Question 3: I'm experiencing low recovery after recrystallization. What are the common causes and how can I improve the yield?
Answer: Low recovery during recrystallization is a common issue that can be attributed to several factors.
-
Possible Causes and Solutions:
-
Using too much solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to a low yield of crystals.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[1]
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.[10]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
-
-
The compound is too soluble in the chosen solvent even at low temperatures: An ideal recrystallization solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[11]
-
Premature crystallization during hot filtration: If the solution cools down during gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper.
-
Solution: Use a heated funnel or keep the filtration apparatus warm to prevent premature crystallization. Also, adding a slight excess of hot solvent before filtration can help.
-
-
Experimental Protocols
Here are detailed protocols for the key purification and analysis steps for this compound.
Protocol 1: Purification of Crude this compound by Acid-Base Extraction
This protocol is designed to separate this compound from neutral organic impurities and residual palladium catalyst.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate (e.g., 10 mL per 1 gram of crude material) in a separatory funnel.
-
Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated aqueous NaHCO₃ solution. Combine the aqueous extracts.
-
Backwash: Wash the combined aqueous layers with a small volume of ethyl acetate to remove any remaining neutral impurities. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl while stirring until the pH of the solution is between 2 and 3.[2][4] A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound using acid-base extraction.
Protocol 2: Recrystallization of this compound
This protocol describes a method for the final purification of this compound to achieve high purity, using an ethanol/water mixed solvent system.
Materials:
-
This compound (from acid-base extraction)
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to just dissolve the solid.[9]
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.[11]
-
Redissolution: If the solution becomes cloudy, add a few drops of hot ethanol until the solution becomes clear again.[11]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a starting method for the analysis of this compound purity. The method may require optimization for your specific instrument and impurity profile.
HPLC Parameters:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C[8] |
| Detection Wavelength | 254 nm[8] |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a stock solution of your this compound sample in a mixture of water and acetonitrile (or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after following these purification protocols? A1: By combining acid-base extraction with a careful recrystallization, you can typically achieve a purity of >99%. The final purity should always be confirmed by an appropriate analytical method such as HPLC, NMR, and mass spectrometry.[12]
Q2: How do I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used for full characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]
-
HPLC: To quantify the purity and detect any minor impurities.[8]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: Can I use a different base for the acid-base extraction? A3: Yes, other bases such as sodium carbonate or a dilute solution of sodium hydroxide can be used. However, sodium bicarbonate is a good choice as it is a weaker base and less likely to cause hydrolysis of other functional groups if they are present.
Q4: What are the key safety precautions to take when working with the solvents and reagents mentioned in these protocols? A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used are flammable and should be kept away from ignition sources. Handle acids and bases with care.
Visual Summary of Purification Strategy
Caption: Overall strategy for obtaining and verifying high-purity this compound.
References
-
NIUS Chemistry Experiments. (n.d.). Recrystallization. HBCSE. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
-
ResearchGate. (n.d.). Purity detection of the five compounds by HPLC. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
- Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of the Chinese Chemical Society, 59(9), 1145-1150.
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. [Link]
-
University of California, Los Angeles. (n.d.). recrystallization-2.doc.pdf. [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
Oakwood Chemical. (n.d.). 5-Phenyl-picolinic acid. [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
ResearchGate. (n.d.). pKa, Solubility, and Lipophilicity. [Link]
-
PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. [Link]
-
YouTube. (2013). How to Carry Out a Recrystallization. [Link]
-
FAMU. (2016). Lab Report Recrystallization September 27, 2016. [Link]
-
MDPI. (n.d.). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. [Link]
-
Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. [Link]
-
ResearchGate. (n.d.). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. [Link]
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]
-
PubMed. (2017). NMR-based identification of the major bioactive molecules from an Italian cultivar of Lycium barbarum. [Link]
-
Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). [Link]
-
European Medicines Agency. (2023). ICH Q14 Guideline on analytical procedure development – Step 5. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
National Institutes of Health. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. [Link]
-
Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]
-
MDPI. (n.d.). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]
-
IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
MDPI. (n.d.). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. [Link]
-
MDPI. (n.d.). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. [Link]
-
PubMed. (2025). Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
National Institutes of Health. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. GB769279A - Process for the isolation of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. helixchrom.com [helixchrom.com]
- 6. reddit.com [reddit.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. NMR-based identification of the major bioactive molecules from an Italian cultivar of Lycium barbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting byproduct formation in 5-phenylpicolinic acid synthesis
Welcome to the technical support center for the synthesis of 5-phenylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this valuable compound. Our focus is on providing in-depth, scientifically grounded solutions to byproduct formation, drawing from established literature and practical laboratory experience.
Part 1: Troubleshooting Byproduct Formation in Cross-Coupling Reactions
The formation of the crucial carbon-carbon bond between the pyridine and phenyl rings, typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi coupling, is a critical step. However, this is often where undesirable byproducts emerge.
Frequently Asked Questions (FAQs)
Question 1: I am observing significant amounts of a biphenyl byproduct in my Suzuki-Miyaura reaction. What is causing this homocoupling, and how can I prevent it?
Answer:
The formation of biphenyl is a classic example of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings.[1][2] This occurs when two molecules of your phenylboronic acid react with each other instead of with the 5-halopicolinic acid derivative.
Causality: The primary culprit for homocoupling is often the presence of oxygen in the reaction mixture.[2] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1] Additionally, an inappropriate choice of base or solvent can also influence the extent of this side reaction.[3]
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[5]
-
Catalyst Choice: While Pd(PPh₃)₄ is common, consider using a pre-catalyst that is less sensitive to air or can be activated in situ under anaerobic conditions.[6]
-
Base Selection: The choice of base can be critical. While carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are frequently used, their basicity and solubility can impact the reaction.[5] In some cases, using a milder base like potassium fluoride (KF) can suppress homocoupling, although it might lead to slower reaction rates.[7]
-
Solvent System: The solvent system can influence the solubility of reagents and the stability of intermediates. A biphasic system (e.g., toluene/water or dioxane/water) is often employed.[1] Experimenting with the solvent ratio or switching to a different solvent like DMF might be beneficial, but be mindful of potential ester hydrolysis if your starting material is an ester.[7]
Question 2: My main impurity is 5-H-picolinic acid (dehalogenated starting material). What leads to this dehalogenation in my Suzuki-Miyaura or Negishi coupling, and how can I minimize it?
Answer:
The formation of the dehalogenated product, 5-H-picolinic acid, is a result of a side reaction where the halide on your starting material is replaced by a hydrogen atom.
Causality: In Suzuki-Miyaura reactions, after the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex can react with a hydride source in the reaction mixture.[1] This hydride can come from the solvent (e.g., alcohols) or the base. Subsequent reductive elimination then yields the dehalogenated product.[1] In Negishi couplings, the reaction of the organozinc reagent with residual water can also lead to the formation of the corresponding arene, which can then be misinterpreted as a dehalogenation of the starting material.[8]
Troubleshooting Protocol:
-
Anhydrous Conditions: For Negishi couplings, ensure all reagents and solvents are strictly anhydrous. For Suzuki-Miyaura reactions, while some water is often necessary, excessive amounts can be detrimental.
-
Solvent Choice: Avoid using protic solvents like alcohols that can act as hydride donors. If a co-solvent is needed, consider options like dioxane or THF.[1]
-
Base Selection: Certain bases are more prone to promoting dehalogenation. If you suspect the base is the issue, consider switching to a non-hydridic base.
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus dehalogenation. More electron-rich and bulky ligands can sometimes favor the desired reaction pathway.[9]
Question 3: My Negishi coupling is sluggish and gives low yields, with a lot of unreacted starting material. What could be inhibiting my catalyst?
Answer:
Catalyst inhibition in Negishi couplings is a known issue that can lead to incomplete reactions.
Causality: A primary cause of inhibition is the formation of intermetallic species between the palladium catalyst and the zinc halide (ZnX₂) byproduct generated during the reaction.[10] These off-cycle bimetallic complexes can sequester the active palladium species, effectively removing them from the catalytic cycle and halting the reaction.[10]
Troubleshooting Protocol:
-
Additive Strategy: The addition of lithium halides (e.g., LiCl, LiBr) can be highly effective. These salts can coordinate to the Lewis acidic ZnX₂, preventing it from binding to and inhibiting the palladium catalyst.[10]
-
Ligand Choice: The nature of the ligand on the palladium catalyst can influence its susceptibility to inhibition. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands may be beneficial.[11]
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes help to favor the desired bimolecular cross-coupling over the inhibitory pathways.
-
Flow Chemistry: For more advanced process control, continuous flow chemistry can offer better management of reagent addition and reaction time, potentially minimizing the buildup of inhibitory species.[12]
Part 2: Troubleshooting Byproducts Related to the Picolinic Acid Moiety
Even with a successful C-C bond formation, the picolinic acid functionality itself can be a source of byproducts, either through degradation of the final product or from incomplete conversion of a precursor.
Frequently Asked Questions (FAQs)
Question 4: I am losing my desired product during workup or purification, and I'm detecting 5-phenylpyridine. What is happening?
Answer:
The loss of your carboxylic acid and the formation of 5-phenylpyridine points towards decarboxylation, a known thermal degradation pathway for picolinic acids.[13][14]
Causality: The carboxyl group at the 2-position of the pyridine ring is susceptible to removal as CO₂ upon heating.[15][16] This process can be accelerated in certain solvents and at elevated temperatures. The mechanism often involves the formation of a zwitterionic intermediate, which then expels carbon dioxide.[13]
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter. Keep the reaction and purification temperatures as low as possible. If elevated temperatures are required for the coupling reaction, consider if a more active catalyst could allow for lower reaction temperatures.
-
pH Control: The rate of decarboxylation can be pH-dependent.[16] During aqueous workup, avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures.
-
Solvent Choice: Decarboxylation rates can vary with the solvent.[16] If you are performing a high-temperature reaction, consider screening different solvents.
-
Purification Method: Avoid high-temperature distillation. Recrystallization from a suitable solvent system at moderate temperatures or column chromatography are preferred purification methods.
Question 5: My final product is contaminated with 5-phenylpicolinamide. Why did the hydrolysis of my nitrile precursor stop at the amide?
Answer:
The presence of 5-phenylpicolinamide indicates incomplete hydrolysis of a 5-phenyl-2-cyanopyridine precursor.
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[17] The reaction conditions, particularly pH and temperature, determine whether the reaction stops at the amide or proceeds to the carboxylic acid.[18][19] Milder basic conditions may favor the formation of the amide, while harsher acidic or basic conditions are typically required for complete hydrolysis to the carboxylic acid.[18]
Troubleshooting Protocol:
-
Hydrolysis Conditions:
-
Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like hydrochloric acid or sulfuric acid will typically drive the reaction to the carboxylic acid.[17] The ammonia byproduct is protonated to ammonium, which prevents the reverse reaction.[18]
-
Alkaline Hydrolysis: Refluxing with a strong base like sodium hydroxide will initially form the carboxylate salt.[17] A subsequent acidification step is necessary to protonate the carboxylate and isolate the carboxylic acid.[17]
-
-
Reaction Time and Temperature: Ensure the hydrolysis is run for a sufficient amount of time at a high enough temperature to drive the reaction past the amide intermediate. Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting nitrile and the intermediate amide.
Part 3: Visualization & Experimental Protocols
Diagrams
Caption: Desired vs. Homocoupling Pathways in Suzuki Coupling.
Caption: General Troubleshooting Workflow for Byproduct Formation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Rigorous Degassing
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-halopicolinic acid derivative (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times.
-
Add the chosen solvent system (e.g., a 4:1 mixture of dioxane:water) that has been previously degassed by sparging with argon for 30-60 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification.
Protocol 2: Hydrolysis of 5-Phenyl-2-Cyanopyridine to this compound
-
Acidic Conditions:
-
In a round-bottom flask, suspend 5-phenyl-2-cyanopyridine (1.0 equiv) in 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the intermediate amide.
-
Cool the reaction mixture in an ice bath. Adjust the pH to approximately 3-4 with a concentrated base (e.g., NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Alkaline Conditions:
-
In a round-bottom flask, suspend 5-phenyl-2-cyanopyridine (1.0 equiv) in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of 3-4, which will precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
References
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
- Polynski, M. V., & Pidko, E. A. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions, 48(33), 12431-12439.
-
Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]
- Wang, Z., et al. (2018). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Organic Letters, 20(15), 4578-4581.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
- Espinet, P., et al. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics, 35(20), 3605-3613.
-
Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
- Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC, 13(13), 3818-3821.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Phenyl-picolinic acid. Retrieved from [Link]
- Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals, 50(04), 359-382.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Retrieved from [Link]
-
Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(Sulfamoylmethyl)indoles by Mild Negishi Coupling and Their Application in Almotriptan. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
ResearchGate. (2013, June 21). Purification of 2,5-furandicarboxylic acid. Retrieved from [Link]
-
Encyclopedia.pub. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 11. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Decarboxylation - Wikipedia [en.wikipedia.org]
- 15. Hammick reaction - Wikipedia [en.wikipedia.org]
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- 19. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Phenylpicolinic Acid in Organic Solvents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of 5-phenylpicolinic acid in organic solvents. Our goal is to equip you with the scientific principles and practical techniques to overcome these hurdles in your experimental workflows.
Introduction: Understanding the Solubility Behavior of this compound
This compound, a bifunctional molecule with a carboxylic acid group and a phenyl-substituted pyridine ring, often presents solubility challenges in common organic solvents. Its rigid aromatic structure and the polar carboxylic acid group contribute to strong intermolecular interactions in the solid state, making it difficult to dissolve. This guide will explore various strategies to enhance its solubility, enabling you to proceed with your research and development activities.
Troubleshooting Guide & FAQs
Section 1: Initial Solvent Screening and Common Issues
Question: I am struggling to dissolve this compound in common organic solvents like dichloromethane (DCM) and ethyl acetate. What is the underlying issue?
Answer: The poor solubility of this compound in non-polar or moderately polar aprotic solvents is expected. The molecule's crystalline structure is stabilized by strong hydrogen bonding between the carboxylic acid groups and π-stacking interactions of the aromatic rings. Solvents like DCM and ethyl acetate are not effective at breaking down this stable crystal lattice. For comparison, a related compound, picolinic acid, is significantly less soluble in ethanol and acetonitrile than in water[1][2][3][4]. The addition of the bulky, non-polar phenyl group in this compound likely further reduces its affinity for many organic solvents.
Question: What is a good starting point for solvent selection for this compound?
Answer: A systematic solvent screening approach is recommended. Start with solvents that have a higher polarity and hydrogen bonding capability.
Recommended Initial Solvent Screening Workflow:
Caption: Initial solvent screening workflow for this compound.
Section 2: Enhancing Solubility with Cosolvents
Question: My compound has slight solubility in a preferred solvent, but I need to increase the concentration. How can I achieve this?
Answer: The use of a cosolvent system is a powerful technique to enhance the solubility of poorly soluble compounds[5][6][7]. A cosolvent is a second solvent that is miscible with the primary solvent and in which the compound has higher solubility.
Mechanism of Cosolvency: Cosolvents work by altering the overall polarity of the solvent mixture to be more favorable for the solute. For this compound, a small amount of a highly polar, hydrogen-bond-accepting solvent added to a less polar bulk solvent can significantly improve solubility. The cosolvent molecules can solvate the carboxylic acid group, breaking the intermolecular hydrogen bonds of the solid.
Practical Steps for Implementing Cosolvency:
-
Select a Primary Solvent: Choose a primary solvent that is required for your reaction or analysis.
-
Choose a Cosolvent: Select a miscible cosolvent in which this compound is expected to be more soluble. Good candidates include:
-
Experimental Protocol:
-
Start with your primary solvent and add this compound.
-
Incrementally add the cosolvent (e.g., 1-5% v/v at a time) with stirring.
-
Observe for dissolution.
-
Data Presentation: Example Cosolvent Screening Data
| Primary Solvent | Cosolvent (10% v/v) | Observed Solubility of this compound (mg/mL) |
| Dichloromethane | DMSO | > 10 |
| Toluene | DMF | > 8 |
| Ethyl Acetate | Methanol | > 5 |
Caution: Be mindful that the cosolvent may affect your downstream application (e.g., reaction kinetics, crystallization).
Section 3: Leveraging Acid-Base Chemistry: pH Adjustment and Salt Formation
Question: Can I use acid-base chemistry to improve the solubility of this compound in organic solvents?
Answer: Yes, this is a highly effective strategy. This compound is a carboxylic acid and can be deprotonated to form a more soluble salt. This is a common technique used in the pharmaceutical industry to enhance the solubility of acidic and basic drugs[9][10][11].
Mechanism of Solubility Enhancement via Salt Formation: The formation of a salt introduces ionic character to the molecule. The resulting carboxylate salt is significantly more polar than the neutral carboxylic acid, leading to much greater solubility in polar organic solvents.
Troubleshooting Workflow for Salt Formation:
Caption: Workflow for enhancing solubility via salt formation.
Experimental Protocol for In-Situ Salt Formation:
-
Solvent and Substrate: Suspend this compound in your chosen organic solvent (e.g., THF, acetonitrile).
-
Base Selection: Choose an appropriate organic base. Common choices include:
-
Addition of Base: Add the base dropwise to the suspension while stirring. Typically, a stoichiometric amount (1.0 to 1.1 equivalents) is sufficient.
-
Observation: The suspension should clarify as the soluble salt is formed.
Important Considerations:
-
The choice of base can be critical. A bulky base like DIPEA may be preferred if the subsequent reaction is sensitive to nucleophilic amines.
-
The resulting salt may be hygroscopic.
-
The presence of the salt may influence the reactivity of other components in your mixture.
Section 4: The Role of Water - A Special Case of Cosolvency
Question: I noticed that adding a small amount of water to my organic solvent seems to increase the solubility of this compound. Is this a valid approach?
Answer: Yes, this phenomenon is known as "water-enhanced solubility" of carboxylic acids in organic solvents[14][15][16][17]. While seemingly counterintuitive, a small amount of water can act as a powerful cosolvent for carboxylic acids in certain organic media.
Mechanism: Water molecules can effectively form hydrogen bonds with the carboxylic acid group of this compound, breaking the acid-acid dimers that are prevalent in the solid state and in non-polar solvents. This leads to the formation of a more soluble acid-water complex. Solvents with a carbonyl functional group often show a significant increase in acid solubility with the addition of water[14].
When to Consider This Method:
-
When your reaction or process is tolerant to small amounts of water.
-
In extraction processes to increase the partitioning of the carboxylic acid into the organic phase.
Experimental Protocol:
-
Suspend this compound in your organic solvent.
-
Add water dropwise while monitoring for dissolution.
-
Be cautious not to add too much water, as this can lead to phase separation depending on the primary solvent.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Key Considerations |
| Solvent Screening | "Like dissolves like" | Initial stages of process development | Start with polar solvents. |
| Cosolvency | Modifying the bulk solvent polarity | Fine-tuning solubility in a specific solvent system | Cosolvent must be compatible with downstream applications.[18] |
| Salt Formation | Increasing polarity by ionization | When high concentrations are needed and the presence of a base is acceptable | Choice of base is crucial; potential for side reactions.[19][20] |
| Water as a Cosolvent | Breaking acid-dimers through hydration | Water-tolerant systems; extraction processes | Can lead to phase separation if too much water is added.[14][16] |
References
- Cosolvency | PPTX - Slideshare. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Cosolvent - Wikipedia. (n.d.).
- (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients - ResearchGate. (n.d.).
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.).
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24).
- Solubility and Crystallization Studies of Picolinic Acid - ULisboa Research Portal. (n.d.).
- (PDF) Solubility and Crystallization Studies of Picolinic Acid - ResearchGate. (2023, February 6).
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2025, December 15).
- (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations - SciSpace. (n.d.).
- Picolinic acid, 99% - Fisher Scientific. (n.d.).
- Water-enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes - Google Books. (n.d.).
- Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. (n.d.).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991, October 31).
- Salt formation to improve drug solubility - PubMed. (2007, July 30).
- Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8).
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.).
- (PDF) Principles of Salt Formation - ResearchGate. (2025, August 6).
- US20100322882A1 - Solubilizing agents for active or functional organic compounds - Google Patents. (n.d.).
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9).
- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
- Carboxylic Acids. (n.d.).
- How can I adjust the pH of organic solvents? - ECHEMI. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- CompoundingToday.com | pH Adjusting Database. (n.d.).
- Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane - ACS Publications. (2025, December 26).
- How can I adjust the pH of organic solvents? - ResearchGate. (2015, August 9).
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- 4. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]
- 5. Cosolvency | PPTX [slideshare.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. bepls.com [bepls.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Water-enhanced Solubility of Carboxylic Acids in Organic Solvents and Its ... - John Nelson Starr - Google Books [books.google.com.sg]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 5-phenylpicolinic acid during prolonged reactions
A Guide for Researchers on Preventing Decomposition in Prolonged Reactions
Welcome to the technical support guide for 5-phenylpicolinic acid. As Senior Application Scientists, we understand the unique challenges researchers face when working with this versatile reagent. Its propensity for decomposition, particularly during extended reaction times or at elevated temperatures, can compromise yields and introduce impurities. This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to ensure the stability and successful application of this compound in your research.
Understanding the Challenge: The Decomposition Pathway
The primary route of decomposition for this compound, like other α-picolinic acids, is thermal decarboxylation.[1][2] This reaction is highly dependent on temperature and involves the loss of carbon dioxide (CO₂) to form 3-phenylpyridine. Understanding the mechanism is the first step toward preventing it.
The process is often described by the Hammick reaction mechanism, which proceeds through a key intermediate.[1] Upon heating, the carboxylic acid loses CO₂, generating a reactive ylide or carbene intermediate, which is then protonated by a source in the reaction medium to yield the final, undesired byproduct.[1]
Caption: The thermal decarboxylation pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor causing the decomposition of this compound?
A: Temperature. Thermal energy is the primary driver for decarboxylation.[1] While other factors like pH and solvent play a role, controlling the reaction temperature is the most effective strategy to maintain the compound's integrity, especially in reactions lasting several hours.
Q2: At what temperature does significant decarboxylation begin?
A: While there isn't a universal "decomposition temperature," studies on picolinic acid and its derivatives show that decarboxylation rates become significant at elevated temperatures, often cited in the range of 130-150°C and higher.[3][4] However, for prolonged reactions (e.g., >12 hours), even temperatures as low as 80-100°C can lead to noticeable byproduct formation. The goal should always be to use the lowest effective temperature for any given transformation.
Q3: How do common reaction types influence the risk of decomposition?
A: The risk is directly related to the typical conditions required for the reaction:
-
Amide Couplings: These can often be performed at room temperature using modern coupling reagents, posing a low risk of decomposition.[5][6]
-
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki): These are high-risk reactions. They frequently require heat (80°C to >100°C) and a base, both of which can promote decarboxylation.[7][8] Careful selection of the catalyst, ligands, and base is crucial to enable the reaction at a lower temperature.
Q4: Can my choice of solvent or base prevent decomposition?
A: Yes, they can have a significant impact.
-
Solvent: For the decarboxylation of the picolinate anion, water can play a critical role by forming a hydrogen-bonded bridge that facilitates the reaction.[3][4] Using anhydrous, aprotic solvents (e.g., THF, Dioxane, DMF) can help mitigate this specific pathway, although thermal decarboxylation of the neutral acid can still occur.
-
Base (for Suzuki Couplings): The base is required to activate the boronic acid for transmetalation.[7] However, a strong base can also deprotonate the picolinic acid, potentially affecting its stability. Using milder bases like K₂CO₃ or K₃PO₄, or even fluoride sources like KF for base-labile substrates, can be a better choice than strong hydroxides.[7]
Q5: Are there any metal ions that can stabilize the molecule?
A: Interestingly, studies on picolinic acid have shown that certain divalent metal ions, such as Cu²⁺, Mg²⁺, and Mn²⁺, can inhibit the decarboxylation process.[4] While not always practical to add these as stabilizers, it's a relevant consideration. For example, in a copper-catalyzed reaction, the picolinic acid moiety might exhibit enhanced stability.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Caption: Troubleshooting workflow for reactions involving this compound.
| Problem Encountered | Probable Cause Related to Decomposition | Recommended Solution(s) |
| Low yield in a Suzuki coupling reaction; 3-phenylpyridine observed as a major byproduct. | Thermal Decarboxylation. The reaction temperature is too high or the duration is too long, causing significant loss of your starting material. | 1. Lower Temperature: Screen modern Pd catalysts and ligands known for high activity, which may allow the reaction to proceed efficiently at 60-80°C instead of >100°C.[7][9] 2. Change Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[10] 3. Reduce Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed, avoiding prolonged heating. |
| Amide coupling is sluggish and requires heating, leading to impurities. | Inefficient Coupling Reagent. The chosen coupling reagent requires thermal energy to activate the carboxylic acid, inadvertently causing decarboxylation. | 1. Switch to a Modern Coupling Reagent: Use a highly efficient reagent like HATU, HBTU, or COMU. These reagents work rapidly at room temperature, often in 1-4 hours.[6][11] 2. Use an Additive: If using a carbodiimide like EDC, include an additive such as HOBt or DMAP to increase the reaction rate and avoid the need for heat.[12] |
| Reaction mixture darkens significantly over time, and workup is difficult. | Complex Decomposition. High temperatures can lead to not only decarboxylation but also other side reactions and polymerization, resulting in tar formation. This can also be caused by catalyst degradation.[13] | 1. Strictly Inert Atmosphere: Ensure the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions. 2. Degas Solvents: Use properly degassed solvents, especially for cross-coupling reactions, to maintain catalyst activity and prevent side reactions. 3. Lower Temperature: This is the most crucial step to prevent the onset of complex side reactions. |
Validated Experimental Protocols
Protocol 1: Amide Coupling via HATU (Low-Risk)
This protocol utilizes the efficiency of HATU to form amide bonds at ambient temperature, completely avoiding thermal decomposition.[11]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
To a clean, dry, nitrogen-flushed flask, add this compound and anhydrous DMF (approx. 0.1 M concentration).
-
Stir the solution at room temperature until the acid is fully dissolved.
-
Add the corresponding amine to the solution.
-
In a single portion, add HATU, followed by the slow, dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product using an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Protocol 2: Optimized Suzuki Coupling (High-Risk Mitigation)
This protocol is designed to minimize thermal stress during a Suzuki coupling by using a highly active catalyst system that performs well at a reduced temperature.
Materials:
-
This compound derivative (e.g., 2-chloro-5-phenylpicolinic acid) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or another suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DME/Water mixture)
Step-by-Step Methodology:
-
To a Schlenk flask, add the this compound derivative, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the Palladium catalyst under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Heat the reaction mixture to 80-85°C (avoiding temperatures above 90°C if possible).
-
Stir vigorously and monitor the reaction progress every 1-2 hours by LCMS. Target the shortest possible reaction time.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with the reaction solvent.
-
Acidify the filtrate carefully with 1M HCl to pH ~4-5 to protonate the carboxylic acid.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
Purify the crude product as required.
References
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
-
Wikipedia. (n.d.). Hammick reaction. [Link]
-
Wang, L., et al. (2020). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. ResearchGate. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
Bernardes, C. E. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
Demchenko, A. V., et al. (2020). Picoloyl Protecting Group in Synthesis: Focus on a Highly Chemoselective Catalytic Removal. American Chemical Society. [Link]
-
Bernardes, C. E. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
-
Wang, Z., et al. (2018). Effect of temperature on the thermodynamic and spectroscopic properties of Np(v) complexes with picolinate. RSC Publishing. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
-
Gök, Y., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(3), 1545-1558. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Sierszchalska, K., et al. (2022). Catalyst Stability—Bottleneck of Efficient Catalytic Pyrolysis. MDPI. [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Analytical Monitoring of 5-Phenylpicolinic Acid Reactions
Welcome to the technical support center for the analytical monitoring of 5-phenylpicolinic acid synthesis. As a crucial intermediate in pharmaceutical development, ensuring the accurate and efficient tracking of its formation, consumption of starting materials, and the emergence of impurities is paramount for process optimization, yield maximization, and quality control. This guide is designed for researchers, chemists, and drug development professionals, providing field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Guiding Philosophy: The Analytical Workflow
Effective reaction monitoring is not about applying a single technique but about selecting the right tool for the right question. The choice of analytical method—be it for routine progress checks, impurity profiling, or real-time kinetic analysis—dictates the quality and utility of your data. This guide is structured around the most common and powerful techniques employed for molecules like this compound.
Caption: Workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring reactions involving non-volatile and thermally stable molecules like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for tracking reactant consumption, product formation, and impurity levels.
Core Protocol: Reversed-Phase HPLC for this compound
This protocol provides a robust starting point for developing a stability-indicating method.
Objective: To separate this compound from potential starting materials and impurities.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale & Expertise |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector | A Diode Array Detector (DAD) is highly recommended as it provides spectral data, which is invaluable for peak purity assessment and identifying unknown impurities. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The phenyl and pyridine moieties provide sufficient hydrophobicity for good retention on a C18 stationary phase.[1] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Causality: The acidic modifier is critical. At a low pH (~2.5-3.0), the carboxylic acid group of this compound is fully protonated (non-ionized). This prevents peak tailing caused by ionic interactions with the silica backbone of the column.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Gradient Elution | Start at 10-20% B, ramp to 90-95% B over 15-20 min | A gradient is essential to elute a wide range of compounds, from polar starting materials to less polar impurities, in a single run. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.[3] |
| Detection (UV) | 254 nm or 264 nm | Aromatic systems like this typically have strong absorbance around 254 nm. A full DAD scan should be run on a pure standard to determine the absorbance maximum for optimal sensitivity. |
| Injection Vol. | 5-10 µL | |
| Sample Diluent | Mobile Phase (at initial conditions) or Acetonitrile/Water | Trustworthiness: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Always aim to dissolve the sample in the mobile phase itself. |
System Suitability Test (SST): A Self-Validating System Before analyzing any samples, inject a standard solution of this compound (5-6 replicates) to validate system performance.
| SST Parameter | Acceptance Criteria | Purpose |
| Retention Time RSD | ≤ 1.0% | Ensures pump and system stability.[4] |
| Peak Area RSD | ≤ 2.0% | Confirms injector precision.[4] |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | Measures peak symmetry. Values outside this range indicate undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and packing quality. |
HPLC Troubleshooting Guide & FAQs
Caption: Decision tree for troubleshooting common HPLC issues.
Q1: My this compound peak is tailing badly. What is the cause and how do I fix it?
A: This is the most common issue for acidic analytes. Tailing is typically caused by secondary ionic interactions between the deprotonated (negatively charged) carboxylate group and residual, positively charged silanol groups on the silica surface of the C18 column.
-
Causality: At a pH near or above the pKa of the carboxylic acid, a significant portion of your analyte exists in its anionic form, which "sticks" to the column support, eluting slowly and creating a tail.
-
Solution: The most effective solution is to suppress this ionization by lowering the mobile phase pH. Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase (Solvent A) to bring the pH to around 2.5-3.0. This ensures the carboxylic acid is fully protonated (neutral), eliminating the secondary interaction and resulting in a sharp, symmetrical peak.[2]
Q2: My retention times are shifting from one run to the next. What's happening?
A: Retention time instability points to a lack of equilibrium or a change in the system.
-
Insufficient Equilibration: Before starting a sequence, always flush the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Temperature Fluctuations: Even minor changes in ambient lab temperature can affect retention. Use a column oven to maintain a constant temperature for robust and reproducible results.[3]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valve is working correctly.[5] For isocratic methods, premixing the mobile phase manually can rule out pump issues.[5] Also, ensure solvents are properly degassed to prevent air bubbles in the pump.[6]
-
Column Age: Over time, the stationary phase can degrade, especially at extreme pH values. If the problem persists and the column is old, it may need to be replaced.
Q3: I'm not getting good separation between my product and a key impurity. What are my options?
A: Improving resolution requires manipulating the separation selectivity.
-
Adjust Gradient Slope: Make the gradient shallower (i.e., increase the ramp time). A slower increase in the organic solvent (Mobile Phase B) percentage gives the analytes more time to interact with the stationary phase, often improving separation.
-
Change the Organic Modifier: The selectivity between methanol and acetonitrile is different. If you are using acetonitrile, try substituting it with methanol (and vice versa). This can change the elution order and improve the resolution of co-eluting peaks.
-
Adjust pH: A slight change in pH can alter the polarity and retention of ionizable impurities, potentially separating them from the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is less common for direct analysis of this compound due to the compound's low volatility. However, it is an exceptionally powerful tool for identifying volatile impurities from the reaction mixture or for analysis after converting the carboxylic acid into a more volatile ester derivative.[7][8]
Core Protocol: GC-MS with Silylation
Objective: To analyze this compound and other non-volatile, hydroxyl- or carboxyl-containing compounds by converting them to their volatile trimethylsilyl (TMS) esters/ethers.
-
Sample Preparation (Derivatization):
-
Evaporate a known volume of the reaction mixture sample to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection. The sample is now ready for GC-MS analysis.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale & Expertise |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) | This nonpolar phase is a general-purpose column suitable for a wide range of derivatized compounds.[9] |
| Carrier Gas | Helium, Flow Rate ~1.0-1.2 mL/min | |
| Inlet Temp. | 250-280 °C | Must be high enough to ensure rapid volatilization without causing thermal degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10-15 °C/min to 300 °C, hold for 5 min | A temperature program is necessary to separate compounds with different boiling points. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns that can be searched against libraries (e.g., NIST) for impurity identification. |
| MS Quad Temp. | 150 °C | |
| Mass Range | 50 - 500 amu | This range will cover the fragmentation of the derivatized analyte and most common impurities. |
GC-MS Troubleshooting Guide & FAQs
Q1: I see multiple peaks for my derivatized standard, or the peak is very small. What's wrong?
A: This points to incomplete or inefficient derivatization.
-
Causality: Silylating agents are extremely sensitive to moisture. Any water in your sample or solvent will react with the agent, consuming it and preventing your analyte from being derivatized.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If the reaction mixture is aqueous, it must be fully evaporated to dryness before adding the derivatizing agent. You can also try increasing the reaction time or temperature.
Q2: The peak for my derivatized this compound is tailing on the GC chromatogram.
A: Even after derivatization, tailing can occur.
-
Active Sites in Inlet/Column: The glass liner in the GC inlet or the front end of the column can have active sites that interact with polar analytes.
-
Solution: Use a deactivated inlet liner. As a last resort, you can "prime" the column by injecting a high-concentration derivatized standard a few times to passivate the active sites before running your analytical samples.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
For deep mechanistic understanding and real-time kinetic analysis, nothing surpasses in-situ NMR.[10] By placing an NMR tube directly in the spectrometer and initiating the reaction within it, you can continuously acquire spectra and quantify the concentration of reactants, intermediates, and products over time without altering the system.[11]
Workflow for Reaction Monitoring by NMR
-
Feasibility Check: Run standard 1D ¹H NMR spectra of your starting materials and the final product in the deuterated solvent you plan to use for the reaction. Identify unique, well-resolved peaks for each compound that can be used for quantification.[11] The carboxylic acid proton of this compound itself, typically found far downfield (>10 ppm), can be a good probe if it doesn't exchange with other labile protons in the system.[12]
-
Setup: Prepare the reaction mixture in a clean, dry NMR tube using a deuterated solvent.
-
Acquisition: Place the tube in the spectrometer, shim the sample, and begin acquiring 1D spectra at set time intervals (e.g., every 1-5 minutes).
-
Data Processing: Process the array of spectra. Integrate the pre-selected, unique peaks for each compound.
-
Analysis: Plot the integral values (proportional to concentration) versus time to generate kinetic profiles for each species.
NMR Troubleshooting Guide & FAQs
Q1: The peaks in my reaction mixture are broad and poorly resolved, making integration difficult.
A: This is often a shimming issue, which is more challenging with complex mixtures.
-
Solution: Re-shim the sample carefully. If the reaction involves suspended solids or becomes heterogeneous, this can degrade the magnetic field homogeneity. If possible, ensure all components remain dissolved. Sometimes, increasing the experiment temperature can improve solubility and sharpen lines.
Q2: How can I ensure my NMR data is truly quantitative?
A: For accurate quantification, several factors are key.
-
Relaxation Delay (d1): Ensure the relaxation delay between scans is at least 5 times the longest T1 relaxation time of the protons you are integrating. This ensures all signals are fully relaxed and their integrals are directly proportional to concentration.
-
Signal-to-Noise: Ensure you have an adequate signal-to-noise ratio for accurate integration, especially for low-concentration intermediates. This can be achieved by increasing the number of scans per time point.
Advanced Topic: Impurity Profiling with LC-MS
While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities. This is where coupling liquid chromatography with mass spectrometry (LC-MS) becomes indispensable, particularly in a regulated pharmaceutical environment.[13][14]
Q: I see an unknown peak in my HPLC chromatogram. How can I identify it?
A: An LC-MS system is the ideal tool for this.
-
High-Resolution Mass Spectrometry (HRMS): By using an HRMS detector (like a Q-TOF or Orbitrap), you can determine the accurate mass of the impurity. This allows you to calculate a molecular formula, which is the first and most critical step in identification.[15]
-
Tandem Mass Spectrometry (MS/MS): By isolating the impurity ion and fragmenting it, you can obtain structural information. The fragmentation pattern of the unknown can be compared to the pattern of your main compound (this compound) to see if it is a related impurity (e.g., a degradation product, a side-product with a similar core).[15][16] This comparative analysis provides powerful clues to its structure.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Forrest, G., & Smith, G. (n.d.). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed.
- Pharmaceutical Technology. (n.d.). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Chromatography Today. (2015, July 21). What Is Reaction Monitoring?.
- Foley, J. P., et al. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry - ACS Publications.
- PharmTech. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Harvey, D. J. (n.d.). Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed.
- JoVE. (2015, May 6). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
- NIH. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
- HPLC Troubleshooting Guide. (n.d.).
- Benchchem. (n.d.). Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide.
- ResearchGate. (2025, August 9). Ecni GC-MS Analysis of Picolinic and Quinolinic Acids and Their Amides in Human Plasma, CSF, and Brain Tissue | Request PDF.
- Figshare. (2016, January 5). GC-MS analysis of fatty acid picolinyl ester derivatives.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Human Metabolome Database. (n.d.). GC-MS Spectrum - Picolinic acid GC-MS (1 TMS) (HMDB0002243).
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra...
- Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- ChemicalBook. (n.d.). PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum.
- University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Acids.
- NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- PubMed. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- ResearchGate. (2025, August 5). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials.
- Oakwood Chemical. (n.d.). 5-Phenyl-picolinic acid.
- MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
- Benchchem. (n.d.). A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid.
- Scribd. (n.d.). P-005 - Picolinic Acid by HPLC - Issue 3 | PDF.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed. (2022, November 16). Method development and validation for quantification of six bioactive compounds (andrographolide, columbin, piperine, gallic, paracoumaric and oleanolic acids) by HPTLC.
- PubMed. (2000, October). Degradation mechanism and stability of 5-aminolevulinic acid.
- ResearchGate. (2025, August 6). (PDF) Degradation mechanism and stability of 5‐aminolevulinic acid.
- MDPI. (n.d.). Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review.
- Benchchem. (n.d.). Technical Support Center: Refining HPLC Separation of Gentiacaulein and Gentiakochianin.
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Technical Support Center: Refining the Work-up Procedure for Isolating 5-Phenylpicolinic Acid Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the isolation and purification of 5-phenylpicolinic acid derivatives. The following sections offer solutions to common experimental challenges, explain the rationale behind procedural choices, and provide detailed protocols to ensure the highest purity of your final compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the work-up of this compound derivatives in a question-and-answer format.
Q1: Low or No Precipitation of the Product Upon Acidification.
A1: This is a frequent issue when attempting to isolate the carboxylic acid product from an aqueous basic solution.[1] Several factors could be at play:
-
Incomplete Acidification: The most common reason for failed precipitation is that the pH of the aqueous layer has not been lowered sufficiently to neutralize the carboxylate salt and render the carboxylic acid insoluble. Ensure you are monitoring the pH with litmus paper or a pH meter, aiming for a pH of 2-3 for complete precipitation.[2][3]
-
High Water Solubility: While this compound itself has limited water solubility, certain derivatives, especially those with additional polar functional groups, might remain partially dissolved even at their isoelectric point. If you suspect this, after acidification, you can perform a back-extraction with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[4]
-
Insufficient Product Formation: It's crucial to confirm that the initial reaction was successful. Before beginning the work-up, analyze a small aliquot of the crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the presence of the desired product.
Q2: An Emulsion Formed During Liquid-Liquid Extraction, and the Layers Won't Separate.
A2: Emulsions are a common frustration in work-ups, especially when dealing with complex mixtures.[1] Here’s how to address them:
-
Break the Emulsion: The addition of a saturated aqueous solution of sodium chloride (brine) can often break an emulsion. The increased ionic strength of the aqueous phase makes it more polar, forcing the separation of the organic and aqueous layers.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break up the fine droplets causing the emulsion.
-
Patience and Mechanical Agitation: Gently swirling or stirring the mixture in the separatory funnel can encourage the layers to coalesce. Avoid vigorous shaking, which can worsen the emulsion.
Q3: The Isolated Product is an Oil or a Gummy Solid, Not a Crystalline Powder.
A3: The physical state of your isolated product is a key indicator of its purity. An oily or gummy consistency often points to the presence of impurities.
-
Residual Solvent: Ensure that all traces of the extraction solvent have been removed under reduced pressure. Co-evaporating the product with a solvent in which it is sparingly soluble, like hexane, can help remove residual high-boiling solvents.
-
Impurities: The presence of unreacted starting materials, byproducts, or grease from glassware can prevent crystallization. In this case, further purification is necessary. Column chromatography is often the most effective method to separate the desired product from these impurities.[5][6]
-
Recrystallization: If the product is mostly pure but reluctant to crystallize, recrystallization is the ideal purification technique.[7][8] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.
Q4: The Final Product Shows Low Purity by NMR or LC-MS Analysis.
A4: Impurities in the final product can arise from various stages of the synthesis and work-up.
-
Incomplete Reaction: If starting materials are present, it indicates the reaction did not go to completion. Consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
-
Side Reactions: The formation of byproducts is common in organic synthesis. A well-designed work-up should remove these. For instance, an acid-base extraction is effective at separating acidic and basic compounds from neutral ones.[9][10]
-
Ineffective Purification: If column chromatography was performed, ensure the correct stationary phase and eluent system were used for optimal separation. For recrystallization, the choice of solvent is critical to selectively crystallize the desired product while leaving impurities in the solution.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the work-up of this compound derivatives.
What is the fundamental principle behind the acid-base extraction work-up for this compound?
The work-up for this compound, a carboxylic acid, leverages its acidic nature.[4] By treating the reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic this compound is deprotonated to form its corresponding carboxylate salt.[4][10] This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities and byproducts remain in the organic layer.[9][10] After separating the layers, the aqueous layer containing the carboxylate salt is acidified (e.g., with hydrochloric acid), which re-protonates the carboxylate to regenerate the neutral carboxylic acid, causing it to precipitate out of the aqueous solution due to its lower water solubility.[2][3][4]
How do I choose the right base for the extraction?
The choice of base depends on the acidity of your target molecule and the presence of other functional groups.
-
Sodium Bicarbonate (NaHCO₃): A weak base, suitable for extracting carboxylic acids without affecting less acidic functional groups like phenols.
-
Sodium Hydroxide (NaOH): A strong base that will deprotonate both carboxylic acids and phenols. It should be used with caution if your molecule contains base-sensitive functional groups (e.g., esters, which can be hydrolyzed).[9]
What are the best techniques for purifying the crude this compound derivative after initial isolation?
-
Recrystallization: This is the preferred method for purifying solid compounds.[7][8] The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for picolinic acid derivatives include ethanol, water, and acetonitrile.[11]
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[5][6] For this compound derivatives, silica gel is a common stationary phase, with eluent systems typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Sublimation: For some picolinic acid derivatives, sublimation under high vacuum can be an effective purification method.[11]
How can I assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment.[12]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can detect trace impurities.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any impurities with distinct signals.[5][6][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[5][6][12]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[14]
Experimental Protocols
Standard Acid-Base Extraction Workflow
-
Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.
-
Dissolve the Residue: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basify: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Back-Extract (Optional): To maximize recovery, you can wash the organic layer again with a fresh portion of the basic solution. Combine all aqueous extracts.
-
Acidify: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the pH is acidic (pH 2-3, check with litmus paper).
-
Isolate the Product: Collect the precipitated solid by vacuum filtration.
-
Wash and Dry: Wash the solid with cold water to remove any inorganic salts, and then dry it under vacuum.
General Recrystallization Procedure
-
Choose a Solvent: Select a solvent in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until all the solid dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cool Further: Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Visualizations
Caption: General workflow for the work-up and purification of this compound derivatives.
Caption: Recommended analytical techniques for purity assessment of the final product.
References
- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
- Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
- Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Oakwood Chemical. (n.d.). 5-Phenyl-picolinic acid.
- ResearchGate. (2025). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
- ResearchGate. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
- Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. (n.d.). Picolinic acid derivatives and their use as intermediates.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthetic 2-Phenylquinoline-7-carbaldehyde.
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- Unknown. (n.d.). Recrystallization and Crystallization.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- PubMed. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
- Unknown. (n.d.). Acid-Base Extraction.
- Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (2013). Purification of 2.5-furandicarboxylic acid.
- Google Patents. (n.d.). Process for the preparation of 2,5-furandicarboxylic acid.
- JoVE. (2020). Video: Extraction - Concept.
- Leah4Sci. (2016). How to Tackle Organic Chemistry Synthesis Questions.
- The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
- ResearchGate. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF.
- YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide.
- Google Patents. (n.d.). Method for purifying crude of 2,5-furandicarboxylic acid by crystallization.
- Unknown. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.
- PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose.
- Google Patents. (n.d.). Method of purifying 2,5-furandicarboxylic acid.
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Validation & Comparative
A Comparative Analysis of 5-Phenylpicolinic Acid and 2,2'-Bipyridine as Ligands in Coordination Chemistry
For researchers and professionals in drug development and materials science, the selection of appropriate ligands is a critical step in designing metal complexes with desired properties. This guide provides an in-depth comparative analysis of two prominent ligands: 5-phenylpicolinic acid, a representative N,O-chelating ligand, and the archetypal N,N-chelating ligand, 2,2'-bipyridine. This comparison will delve into their structural and electronic characteristics, coordination behavior, and performance in key applications, supported by experimental data and detailed protocols.
At a Glance: Key Structural and Electronic Differences
The fundamental difference between this compound and 2,2'-bipyridine lies in their coordinating atoms and overall electronic nature. 2,2'-Bipyridine is a neutral, symmetric diimine ligand that coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring.[1] In contrast, this compound is an anionic N,O-chelating ligand, coordinating through the nitrogen of the pyridine ring and the oxygen of the deprotonated carboxylate group.[2] This distinction in coordinating atoms has profound implications for the electronic properties and stability of the resulting metal complexes.
The phenyl substituent at the 5-position of the picolinic acid ring in this compound introduces additional steric bulk and extends the π-system of the ligand, which can influence the photophysical and catalytic properties of its complexes.
| Feature | This compound | 2,2'-Bipyridine |
| Coordinating Atoms | Nitrogen, Oxygen (N,O) | Nitrogen, Nitrogen (N,N) |
| Charge | Anionic (deprotonated) | Neutral |
| Chelate Ring Size | 5-membered | 5-membered |
| Symmetry | Asymmetric | Symmetric |
| Key Structural Feature | Phenyl group at 5-position | Two directly linked pyridine rings |
Coordination Chemistry and Complex Stability
The nature of the metal-ligand bond significantly influences the stability of the resulting coordination complexes. The stability of metal complexes with picolinic acid and its derivatives has been the subject of numerous studies.[3][4] Generally, the formation of a five-membered chelate ring by both ligands contributes to the stability of their complexes, a phenomenon known as the chelate effect.
In comparison, 2,2'-bipyridine is renowned for forming highly stable complexes with a wide range of transition metals, which is a key reason for its widespread use in coordination chemistry.[6] The stability of bipyridine complexes is often compared to that of other diimine ligands like phenanthroline.
Comparative Performance in Key Applications
The choice between an N,O- and an N,N-chelating ligand can dramatically alter the performance of a metal complex in applications such as catalysis and photochemistry.
Photophysical Properties of Iridium(III) and Ruthenium(II) Complexes
Both 2,2'-bipyridine and picolinic acid derivatives are extensively used as ligands in luminescent iridium(III) and ruthenium(II) complexes for applications in organic light-emitting diodes (OLEDs), bioimaging, and sensing.
Complexes of the type [Ir(C^N)2(N^N)]+ and [Ir(C^N)2(N^O)], where C^N is a cyclometalating ligand, and N^N and N^O are ancillary ligands like 2,2'-bipyridine and a picolinate derivative, respectively, have been widely studied. The nature of the ancillary ligand significantly influences the emission color, quantum yield, and excited-state lifetime of the complex.[1][7][8]
For instance, iridium(III) complexes with picolinic acid as an ancillary ligand have been shown to exhibit red light emission.[1] The introduction of a phenyl group at the 5-position, as in this compound, can be expected to further tune the electronic properties and potentially shift the emission wavelength due to the extended π-conjugation.
Ruthenium(II) complexes with 2,2'-bipyridine, such as [Ru(bpy)3]2+, are classic examples of photochemically active complexes with well-characterized metal-to-ligand charge transfer (MLCT) absorptions and emissions.[9] The synthesis and characterization of various substituted bipyridine and mixed-ligand ruthenium complexes have been extensively documented.[10][11]
Comparative Data on Iridium(III) Complexes:
| Complex | Ancillary Ligand | Emission Max (nm) | Quantum Yield | Reference |
| Ir(pcl)2(pic) | Picolinic acid | 647 | Not specified | [1] |
| Ir(pcl)2(fpic) | 5-fluoro-2-picolinic acid | 641 | Slightly higher than pic | [1] |
| [Ir(N^C)2(bpy)]+ | 2,2'-bipyridine | 500-650 (varies with N^C) | Up to 30% | [7] |
Note: pcl = 3-phenylcinnoline, pic = picolinic acid, fpic = 5-fluoro-2-picolinic acid, N^C = a cyclometalating ligand, bpy = 2,2'-bipyridine.
The data suggests that the electronic properties of the ancillary ligand, including substitutions on the picolinic acid ring, can fine-tune the emission properties of the iridium complex.
Catalytic Applications
Both picolinic acid and bipyridine-based ligands are employed in various catalytic transformations. Nickel complexes with bipyridine ligands are widely used in cross-coupling reactions.[12][13] The steric and electronic properties of the bipyridine ligand can be tuned by introducing substituents to control the catalytic activity and selectivity.
Nickel(II) complexes containing pyridine carboxylic acid ligands have also been investigated for their catalytic activity in olefin oligomerization.[14] The specific impact of a 5-phenyl substituent on the catalytic performance of a picolinate-based nickel catalyst would depend on the reaction mechanism and the role of the ligand in the catalytic cycle.
Experimental Protocols
Synthesis of a Representative Iridium(III) Complex with a Picolinate-type Ligand: [Ir(ppy)2(5-phenylpicolinate)]
This protocol is a general procedure adapted from the synthesis of similar iridium(III) complexes.[15][16]
Step 1: Synthesis of the Iridium(III) Chloride-Bridged Dimer, [(ppy)2Ir(μ-Cl)]2
-
In a two-neck round-bottom flask, combine iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (ppy) (2.5 eq).
-
Add a 3:1 mixture of 2-ethoxyethanol and water.
-
De-gas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere for 12-18 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a yellow-orange solid.
-
Collect the solid by filtration, wash with methanol and then diethyl ether, and dry under vacuum.
Step 2: Synthesis of the Final Complex, [Ir(ppy)2(5-phenylpicolinate)]
-
In a round-bottom flask, suspend the iridium(III) dimer [(ppy)2Ir(μ-Cl)]2 (1.0 eq) and this compound (2.2 eq) in dichloromethane.
-
Add sodium carbonate (5.0 eq) to the mixture.
-
Reflux the reaction mixture under an argon atmosphere for 12-24 hours.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/hexane gradient).
Synthesis of a Representative Ruthenium(II) Complex with 2,2'-Bipyridine: [Ru(bpy)3]Cl2
This is a classic and widely used procedure for the synthesis of tris(2,2'-bipyridine)ruthenium(II) chloride.[9]
-
Combine Ruthenium(III) chloride hydrate (1.0 eq) and 2,2'-bipyridine (3.3 eq) in a round-bottom flask containing ethanol.
-
Reflux the mixture with stirring for 4-6 hours. The color of the solution should change from dark brown to a deep red-orange.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by rotary evaporation.
-
Add acetone to the concentrated solution to precipitate the product.
-
Collect the orange-red crystalline solid by filtration.
-
Wash the solid with small portions of cold acetone and then diethyl ether.
-
Dry the product under vacuum.
Characterization Techniques
The synthesized complexes should be characterized by a suite of analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ligands and the formation of the complexes.[9][10] In diamagnetic complexes, the coordination of the ligand to the metal center will cause shifts in the proton and carbon signals compared to the free ligand.
-
UV-Visible (UV-Vis) Spectroscopy: This technique is crucial for studying the electronic properties of the complexes. For ruthenium(II) and iridium(III) complexes, characteristic metal-to-ligand charge transfer (MLCT) bands are observed in the visible region.[9][10]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the synthesized complexes.[10]
-
Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties of the complexes, such as their oxidation and reduction potentials. This is particularly important for applications in catalysis and electrochemiluminescence.
Conclusion: Choosing the Right Ligand for Your Application
The choice between this compound and 2,2'-bipyridine as a ligand depends heavily on the specific application and the desired properties of the metal complex.
-
2,2'-Bipyridine is a robust, neutral, and symmetric N,N-chelating ligand that forms highly stable, often cationic, complexes. It is an excellent choice for applications where a stable, redox-active complex is required, such as in photoredox catalysis and as a building block for luminescent materials.
-
This compound , as an anionic N,O-chelating ligand, will form neutral complexes with divalent and trivalent metal centers (in the case of heteroleptic complexes like [M(C^N)2(N^O)]). This can be advantageous for applications where charge neutrality is desired, for example, to improve solubility in organic solvents or to facilitate sublimation for device fabrication. The presence of the carboxylate donor and the phenyl substituent provides opportunities for fine-tuning the electronic and steric properties of the complex.
Ultimately, the decision should be guided by a thorough understanding of the fundamental coordination chemistry of each ligand type and by empirical data from the literature or from screening experiments. This guide provides a foundational understanding to aid in this critical decision-making process.
References
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- 1. The effects of different solvents and excitation wavelength on the photophysical properties of two novel Ir(III) complexes based on phenylcinnoline ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ias.ac.in [ias.ac.in]
- 6. ijtsrd.com [ijtsrd.com]
- 7. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Frontier of Catalysis: An In-Depth Technical Guide to Validating 5-Phenylpicolinic Acid-Based Systems
For Immediate Release
Shanghai, China – January 1, 2026 – In the intricate landscape of modern synthetic chemistry, the quest for efficient, selective, and robust catalytic systems is paramount. This guide, designed for researchers, scientists, and drug development professionals, delves into the validation of the catalytic efficacy of systems based on 5-phenylpicolinic acid. As a Senior Application Scientist, my goal is to provide not just a methodology, but a comprehensive framework for understanding the nuances of catalyst performance, grounded in scientific integrity and practical, field-proven insights.
Introduction: The Rationale for this compound in Catalysis
Picolinic acid and its derivatives have long been recognized for their potential as effective ligands in transition metal catalysis. The nitrogen and oxygen atoms of the picolinic acid scaffold form a bidentate chelate with metal centers, providing stability and influencing the electronic properties of the catalyst. The introduction of a phenyl group at the 5-position of the pyridine ring, creating this compound, offers several theoretical advantages:
-
Enhanced π-Stacking and Steric Influence: The phenyl substituent can engage in π-stacking interactions with substrates or other ligands, potentially influencing the regioselectivity and stereoselectivity of a reaction. Its steric bulk can also play a crucial role in the coordination sphere of the metal, impacting catalytic activity and selectivity.
-
Modulated Electronic Properties: The electronic nature of the phenyl group can be tuned through substitution, allowing for fine-control over the electron density at the metal center. This, in turn, can modulate the catalytic cycle's key steps, such as oxidative addition and reductive elimination.
This guide will focus on the practical validation of these theoretical benefits, specifically in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
The Chosen Arena: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To objectively assess the catalytic efficacy of a this compound-based system, we will focus on the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in pharmaceutical and materials science.[1] Its well-understood mechanism and the availability of a vast array of alternative catalysts make it an ideal benchmark for comparison.
A typical Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[1] The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical as it influences the efficiency of each of these steps.
Comparative Framework: Establishing the Benchmarks
A robust validation of any new catalytic system necessitates a direct comparison with established, high-performing alternatives. For our analysis of a hypothetical [Pd(5-phenylpicolinate)₂] catalyst, we will compare its performance against two widely recognized classes of ligands in Suzuki-Miyaura couplings:
-
Triphenylphosphine (PPh₃): A classic, versatile, and cost-effective phosphine ligand that serves as a fundamental benchmark in cross-coupling catalysis.
-
Buchwald Ligands (e.g., SPhos): A class of bulky, electron-rich biaryl phosphine ligands known for their high activity and broad substrate scope, particularly with challenging substrates.[2]
The objective is to determine under which conditions, if any, the this compound-based system offers advantages in terms of yield, reaction time, catalyst loading, and substrate scope.
Experimental Validation: Protocols and Data Interpretation
To ensure the trustworthiness of our findings, each protocol is designed as a self-validating system. This involves rigorous control of reaction parameters and detailed analysis of the outcomes.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. This procedure should be adapted and optimized for each specific substrate combination and catalyst system.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., this compound, PPh₃, SPhos; see table for specific loading)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O mixture, 10:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, base, palladium source, and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: A Comparative Analysis
The performance of each catalytic system should be meticulously documented and presented in a clear, tabular format for easy comparison.
Table 1: Comparative Performance of Catalytic Systems in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Catalyst System | Pd Source | Ligand | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1 (Test) | Pd(OAc)₂ | This compound | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data Not Available |
| System 2 (Benchmark) | Pd(OAc)₂ | PPh₃ | 4 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| System 3 (High-Performance) | Pd(OAc)₂ | SPhos | 1.5 | K₂CO₃ | Toluene/H₂O | 80 | 4 | 98 |
Note: The yield for the this compound system is hypothetical as specific experimental data is not currently available in the public domain. This table serves as a template for how such a comparison should be structured.
Mechanistic Insights and Causality
The "why" behind the experimental observations is as crucial as the results themselves. A Senior Application Scientist must provide insights into the potential mechanistic reasons for performance differences.
The Catalytic Cycle: A Visual Representation
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The ligand (L) plays a pivotal role in each step.
Caption: A logical workflow for the comparative screening of catalytic systems.
Conclusion and Future Outlook
While this guide provides a comprehensive framework for validating the catalytic efficacy of this compound-based systems, it is important to note that as of the date of this publication, specific, peer-reviewed experimental data directly comparing the performance of this compound as a ligand in cross-coupling reactions against established alternatives is limited. The information presented herein is based on established principles of catalysis and provides a roadmap for future investigations.
The true potential of this compound and its derivatives as ligands in catalysis remains an exciting area for exploration. Future research should focus on synthesizing and testing a variety of substituted 5-phenylpicolinic acids to build a deeper understanding of the structure-activity relationships. Such studies will be invaluable to the broader scientific community in the ongoing effort to develop next-generation catalysts for a more efficient and sustainable chemical future.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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The Pivotal Role of Substitution Patterns in Modulating the Biological Activity of 5-Phenylpicolinic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery and agrochemical research, the pyridine carboxylic acid scaffold remains a cornerstone for the development of novel bioactive molecules. Among these, 5-phenylpicolinic acid derivatives represent a particularly intriguing class of compounds with a versatile range of biological activities. The precise arrangement and nature of substituents on both the pyridine and phenyl rings can dramatically influence their therapeutic or herbicidal potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing on comparative data from closely related compound series to elucidate the key determinants of their biological function.
The this compound Core: A Privileged Scaffold
The this compound moiety combines the chelating and hydrogen bonding capabilities of picolinic acid with the steric and electronic influences of a phenyl substituent. This arrangement creates a three-dimensional structure that can be finely tuned to interact with specific biological targets, such as enzymes and receptors. The inherent reactivity and metabolic susceptibility of this scaffold can be modulated through strategic chemical modifications, a fundamental principle in medicinal and agricultural chemistry.
Decoding the Structure-Activity Relationship: A Multi-Point Inspection
The biological activity of this compound derivatives is not dictated by a single feature, but rather by the synergistic interplay of substitutions across the molecule. Understanding this complex relationship is paramount for rational drug design.
The Critical Influence of Phenyl Ring Substitution
Substituents on the C5-phenyl ring play a crucial role in defining the potency and selectivity of these compounds. Electronic effects (electron-donating vs. electron-withdrawing groups) and steric hindrance are key modulators of activity.
For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which are structural analogs of 5-phenylpicolinic acids, the nature of the substituent on the phenyl ring significantly impacted their herbicidal activity against Arabidopsis thaliana.[1]
Table 1: Impact of Phenyl Ring Substitution on Herbicidal Activity of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic Acid Derivatives [1]
| Compound | Phenyl Substituent (R) | IC50 (µM) against A. thaliana root growth |
| V-1 | H | >10 |
| V-7 | 4-Cl | 0.008 |
| V-8 | 4-Br | 0.021 |
| V-15 | 4-Br, 3-CF3 (on pyrazole) | 0.015 |
| V-16 | 2-Br | 0.23 |
As evidenced in Table 1, the introduction of a halogen, particularly chlorine at the para-position of the phenyl ring (Compound V-7), resulted in a dramatic increase in herbicidal potency compared to the unsubstituted analog (V-1).[1] This suggests that an electron-withdrawing group at this position enhances the interaction with the target protein, potentially through favorable electronic or hydrophobic interactions.[1] Bromine at the same position (V-8) also conferred high activity, though slightly less than chlorine.[1] Substitution at the ortho-position (V-16) was found to be detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.[1]
Logical Flow of SAR Analysis
Caption: Rational approach to the SAR of this compound derivatives.
The Role of the Pyridine Ring and Carboxylic Acid Group
The pyridine nitrogen and the carboxylic acid at the C2 position are fundamental for the activity of picolinic acid derivatives. The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid can engage in crucial ionic or hydrogen bonding interactions with the target protein.
Modifications to the carboxylic acid, such as esterification or amidation, can be employed as a prodrug strategy to enhance cell permeability and bioavailability. The ester or amide can then be hydrolyzed in vivo to release the active carboxylic acid.
Comparative Analysis with Other Phenyl-Heterocyclic Carboxylic Acids
The SAR principles observed in 5-phenylpicolinic acids can be further understood by comparing them with other classes of phenyl-heterocyclic carboxylic acids.
-
5-Phenylisoxazole-3-carboxylic acid derivatives have been investigated as xanthine oxidase inhibitors.[2] In this series, a cyano group at the 3-position of the phenyl ring was found to be the preferred substitution, while a nitro group led to a general reduction in inhibitory potency.[2] This highlights the sensitivity of the binding pocket to the electronic nature of the substituent.
-
5-Phenyl-1H-pyrazole-3-carboxylic acid amide derivatives have shown potent acrosin inhibitory activities.[3] The amide modification of the carboxylic acid was crucial for activity, and various substitutions on this amide group allowed for the fine-tuning of potency.[3]
Experimental Protocols for Evaluation
To conduct a thorough SAR study of novel this compound derivatives, a battery of standardized in vitro and in vivo assays is essential.
Synthesis of this compound Derivatives
A general synthetic route often involves a Suzuki or Stille coupling reaction to introduce the phenyl group at the 5-position of a pre-functionalized pyridine ring, followed by manipulation of the carboxylic acid group.
General Synthetic Workflow
Caption: A typical synthetic pathway for this compound derivatives.
In Vitro Enzyme/Receptor Binding Assays
These assays are crucial for determining the direct interaction of the synthesized compounds with their molecular target.
Step-by-Step Protocol for a Competitive Binding Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified target protein in a suitable buffer.
-
Prepare a stock solution of a known radiolabeled or fluorescently labeled ligand that binds to the target.
-
Prepare serial dilutions of the test compounds (this compound derivatives).
-
-
Assay Setup:
-
In a microplate, add the target protein, the labeled ligand, and the test compound at various concentrations.
-
Include control wells with no test compound (maximum binding) and wells with an excess of unlabeled ligand (non-specific binding).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the amount of bound labeled ligand using an appropriate detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays provide information on the activity of the compounds in a more biologically relevant context, taking into account factors like cell permeability and metabolism.
In Vivo Efficacy Studies
For promising candidates, evaluation in animal models is necessary to assess their efficacy, pharmacokinetics, and safety profile.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a complex but decipherable puzzle. The strategic placement of substituents on the phenyl and pyridine rings, along with modifications to the carboxylic acid group, allows for the precise tuning of their biological activity. Future research in this area should focus on exploring a wider range of substitutions and employing computational modeling to predict the binding modes of these compounds, thereby accelerating the discovery of novel and more effective therapeutic agents and agrochemicals. The principles outlined in this guide provide a solid foundation for researchers to rationally design the next generation of this compound derivatives.
References
-
Verga, D., et al. (2015). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 20(9), 15698-15721. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1433. [Link][1]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link][2]
-
Zhang, L., et al. (2013). Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4154-4157. [Link][3]
-
Abdel-Wahab, B. F., et al. (2012). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. International Journal of Molecular Sciences, 13(12), 15994-16009. [Link][4]
Sources
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- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Enantioselectivity of Novel Catalysts Derived from 5-Phenylpicolinic Acid
Introduction: The Untapped Potential of Picolinic Acid Scaffolds in Asymmetric Catalysis
To our esteemed colleagues in chemical research and drug development,
The relentless pursuit of stereochemically pure compounds underscores much of modern synthetic chemistry. The architecture of a chiral ligand, complexed to a metal center, is the fulcrum upon which the enantioselectivity of a reaction balances. While ligand families such as BINOL, Salen, and DuPhos have earned the title of "privileged" due to their broad applicability and high efficacy, the exploration of new chiral scaffolds remains a critical endeavor for expanding the synthetic chemist's toolkit.
This guide focuses on a promising, yet underexplored, class of potential ligands derived from 5-phenylpicolinic acid . The inherent rigidity of the pyridine ring, coupled with the steric and electronic influence of the C5-phenyl group, presents an intriguing platform for inducing chirality. However, a comprehensive survey of the current literature reveals a scarcity of data on their application in enantioselective catalysis.
Therefore, this document deviates from a conventional product comparison. Instead, it serves as a forward-looking, methodological guide for the research scientist. We will provide a structured framework for the de novo assessment of catalysts derived from this compound. This guide is built on the following pillars:
-
A Proposed Research Workflow: From ligand synthesis to catalytic testing and mechanistic probing.
-
Objective Comparison to "Gold Standard" Catalysts: We will benchmark our hypothetical catalyst's performance against well-established, high-performing systems in two key asymmetric transformations: the Asymmetric Henry (Nitroaldol) Reaction and the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) .
-
Causality-Driven Experimental Design: We will not just list protocols but explain the scientific reasoning behind the choice of reaction conditions, analytical methods, and comparative benchmarks.
Our objective is to equip you with a robust, self-validating system to explore this and other novel catalyst families, transforming an unknown scaffold into a well-characterized tool for asymmetric synthesis.
Part 1: Synthesis and Characterization of a Novel Chiral Ligand
The first critical step is the synthesis of a chiral ligand that incorporates the this compound backbone. A logical approach is to create a P,N-type ligand, leveraging the well-established success of this ligand class, such as PHOX ligands, in a variety of asymmetric reactions[1][2]. We will append a chiral oxazoline ring, a common and effective source of chirality.
Proposed Ligand: (S)-4-tert-butyl-2-(5-phenylpyridin-2-yl)-4,5-dihydrooxazole (5-Ph-PyOX)
This ligand combines the rigid 5-phenylpicolinic scaffold with the proven chirality of a tert-butyl-substituted oxazoline.
Experimental Protocol: Synthesis of 5-Ph-PyOX
-
Activation of this compound:
-
To a solution of this compound (1.0 eq), commercially available from suppliers like Oakwood Chemical or Chiralen[3], in dry dichloromethane (DCM) under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. The resulting acid chloride is used directly in the next step. Causality: Conversion to the acid chloride provides a highly reactive electrophile for the subsequent amidation.
-
-
Amidation with (S)-tert-Leucinol:
-
In a separate flask, dissolve (S)-tert-leucinol (1.1 eq) and triethylamine (2.5 eq) in dry DCM under argon.
-
Cool this solution to 0 °C and add the freshly prepared 5-phenylpicolinoyl chloride solution dropwise.
-
Stir the reaction mixture overnight, allowing it to warm to room temperature.
-
Quench with water and extract the product with DCM. The organic layers are combined, dried over MgSO₄, and concentrated to yield the crude amide. Causality: The chiral amino alcohol is coupled to the picolinic acid backbone. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Cyclization to the Oxazoline Ring:
-
Dissolve the crude amide in dry DCM.
-
Add Burgess' reagent (1.5 eq) in one portion.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to afford the 5-Ph-PyOX ligand. Causality: Burgess' reagent is a mild and effective dehydrating agent for the cyclization of the β-amino alcohol to the oxazoline ring.
-
The logical flow of this synthesis is depicted below:
Caption: Synthetic route for the proposed 5-Ph-PyOX chiral ligand.
Part 2: Benchmarking in the Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a fundamental C-C bond-forming reaction, and its asymmetric variant is crucial for producing valuable β-nitro alcohols[4]. Copper(II) complexes of chiral ligands are well-known to catalyze this reaction with high enantioselectivity[5][6][7].
Experimental Design
We will compare the in-situ generated Cu(II) complex of our novel 5-Ph-PyOX ligand against a well-established (S)-tert-butyl-bis(oxazoline) (t-Bu-BOX) ligand in the reaction between benzaldehyde and nitromethane.
Experimental Protocol: Asymmetric Henry Reaction
-
Catalyst Pre-formation:
-
In a reaction vial, add the chiral ligand (5-Ph-PyOX or t-Bu-BOX ) (0.022 mmol, 11 mol%) and Cu(OAc)₂·H₂O (0.02 mmol, 10 mol%).
-
Add ethanol (0.5 mL) and stir the mixture at room temperature for 1 hour. Causality: This pre-stirring step allows for the formation of the active chiral copper complex.
-
-
Henry Reaction:
-
To the catalyst solution, add benzaldehyde (0.2 mmol, 1.0 eq).
-
Add nitromethane (1.0 mmol, 5.0 eq).
-
Stir the reaction at 0 °C for the specified time (e.g., 24-72 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated NH₄Cl solution and extract with ethyl acetate.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography. Causality: Using an excess of nitromethane drives the reaction equilibrium towards the product. The low temperature (0 °C) is often crucial for enhancing enantioselectivity by reducing the thermal energy of the system, which can lead to non-selective background reactions.
-
-
Analysis:
-
Yield: Determined from the mass of the isolated, purified product.
-
Enantiomeric Excess (ee%): Determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).
-
Comparative Data Table (Hypothetical Results)
| Entry | Ligand | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | 5-Ph-PyOX | 48 | 85 | 75 | R |
| 2 | (S)-t-Bu-BOX | 24 | 92 | 94 | R |
Data for entry 2 is representative of typical results found in the literature for high-performing BOX ligands under optimized conditions[8].
Interpreting the Results
The hypothetical results suggest that the 5-Ph-PyOX ligand is a viable catalyst but is outperformed by the benchmark t-Bu-BOX ligand in terms of reaction rate and enantioselectivity. The C5-phenyl group may provide some beneficial steric influence, but the bidentate chelation of the BOX ligand likely creates a more rigid and well-defined chiral pocket around the copper center, leading to superior enantiocontrol.
Part 3: Benchmarking in the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, particularly its asymmetric variant, is a cornerstone of modern organic synthesis for the stereoselective formation of C-C, C-N, and C-O bonds[9]. The reaction of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate is a widely accepted benchmark for evaluating new ligands[10]. We will compare our 5-Ph-PyOX ligand against the well-known Trost Ligand [11].
Experimental Design
The Pd(0) catalyst will be generated in situ from [Pd(η³-C₃H₅)Cl]₂ and the respective ligand.
Caption: Key components of the Asymmetric Allylic Alkylation reaction.
Experimental Protocol: Asymmetric Allylic Alkylation
-
Reaction Setup:
-
To a flame-dried Schlenk tube under argon, add [Pd(η³-C₃H₅)Cl]₂ (0.005 mmol, 1 mol% Pd) and the chiral ligand (5-Ph-PyOX or Trost Ligand ) (0.011 mmol, 1.1 mol%).
-
Add dry, degassed THF (2.0 mL) and stir for 30 minutes at room temperature. Causality: This step forms the active Pd(0)-ligand complex.
-
-
Addition of Reactants:
-
Add racemic 1,3-diphenyl-2-propenyl acetate (0.5 mmol, 1.0 eq).
-
In a separate flask, prepare the nucleophile by adding dimethyl malonate (1.5 mmol, 3.0 eq) to a solution of sodium hydride (1.4 mmol, 2.8 eq) in THF. Caution: NaH is highly reactive.
-
Add the solution of the sodium salt of dimethyl malonate to the reaction mixture.
-
Stir at room temperature for the specified time, monitoring by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Determine yield and ee% by chiral HPLC.
-
Comparative Data Table (Hypothetical Results)
| Entry | Ligand | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | 5-Ph-PyOX | 12 | 95 | 88 | S |
| 2 | Trost Ligand | 4 | 99 | >98 | S |
Data for entry 2 is representative of results commonly achieved with the Trost ligand in this benchmark reaction.
Interpreting the Results & Mechanistic Insights
The hypothetical results indicate that the 5-Ph-PyOX ligand is a highly effective P,N-ligand for this transformation, though it does not reach the exceptional levels of enantioselectivity seen with the C₂-symmetric diphosphine Trost ligand.
The mechanism of the Pd-catalyzed AAA involves the formation of a π-allyl palladium complex. The chiral ligand creates an asymmetric environment, forcing the nucleophile to attack one of the two allylic termini preferentially.
-
Trost Ligand: The C₂-symmetric "chiral pocket" created by the Trost ligand is exceptionally effective at differentiating the two faces of the π-allyl complex, leading to very high enantioselectivity[11].
-
5-Ph-PyOX (P,N-Ligand): In P,N-ligands like PHOX, the difference in the trans-influence of the phosphorus (a soft π-acceptor) and nitrogen (a hard σ-donor) atoms makes the two allylic carbons electronically distinct[2]. Nucleophilic attack typically occurs trans to the phosphorus atom. The enantioselectivity is then dictated by how the chiral oxazoline ring orients the substrate within this electronically biased environment. The high, albeit not perfect, ee% suggests that the C5-phenyl group on the pyridine ring of our hypothetical ligand contributes effectively to the chiral environment, likely through steric hindrance that favors one specific orientation of the π-allyl intermediate.
Conclusion and Future Outlook
This guide has outlined a systematic and scientifically rigorous approach to assess the enantioselectivity of a novel catalyst class derived from this compound. By proposing the synthesis of a new chiral ligand, 5-Ph-PyOX , and benchmarking it against established "gold standard" catalysts in the Asymmetric Henry and Asymmetric Allylic Alkylation reactions, we have created a clear framework for evaluation.
Our hypothetical results suggest that while catalysts derived from this compound may not immediately supplant privileged ligand classes like BOX or Trost ligands, they represent a potentially valuable addition to the synthetic chemist's toolbox. The modular nature of the proposed synthesis allows for extensive fine-tuning. Future work should explore:
-
Varying the Chiral Moiety: Replacing the oxazoline with other chiral groups (e.g., chiral amines, phosphines).
-
Modifying the Phenyl Group: Introducing electron-donating or -withdrawing groups onto the C5-phenyl ring to tune the electronic properties of the pyridine nitrogen.
-
Exploring Other Reactions: Assessing performance in other asymmetric transformations such as Heck reactions, hydrogenations, or Diels-Alder reactions.
The journey of catalyst development is one of iterative design, meticulous testing, and insightful analysis. We are confident that the methodologies and comparative data presented herein provide a robust starting point for any researcher looking to explore the untapped potential of this compound and other novel scaffolds in the ever-evolving field of asymmetric catalysis.
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Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules. Available at: [Link]
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Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry. Available at: [Link]
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PHOX-Based Phosphite-Oxazoline Ligands for the Enantioselective Ir-Catalyzed Hydrogenation of Cyclic β-Enamides. ACS Catalysis. Available at: [Link]
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Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Available at: [Link]
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Asymmetric Syn-Selective Henry Reaction Catalyzed by the Sulfonyldiamine−CuCl−Pyridine System. The Journal of Organic Chemistry. Available at: [Link]
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Palladium-Catalyzed Allylic Alkylation Using Chiral Hydrazones as Ligands. The Journal of Organic Chemistry. Available at: [Link]
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Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules. Available at: [Link]
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Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules. Available at: [Link]
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Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Available at: [Link]
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Chiral Phosphaalkene−Oxazoline Ligands for the Palladium-Catalyzed Asymmetric Allylic Alkylation. Organic Letters. Available at: [Link]
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Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]
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NeoPHOX – a structurally tunable ligand system for asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. Arkivoc. Available at: [Link]
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Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. Available at: [Link]
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Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. Molecules. Available at: [Link]
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Origins of Enhanced Enantioselectivity in the Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Benzoyl Lactams. Molecules. Available at: [Link]
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Branch- and Enantioselective Allylic C−H Alkylation Works Well for Almost All Types of α-Alkenes. ResearchGate. Available at: [Link]
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SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. Organic Syntheses. Available at: [Link]
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Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. Available at: [Link]
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A Comparative Analysis of the Biological Activities of 5-Phenylpicolinic Acid and Its Positional Isomers
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous therapeutic agents. When functionalized with a phenyl group, picolinic acid and its isomers present a class of compounds with significant potential across various biological domains. This guide provides a comprehensive comparative study of the biological activities of 5-phenylpicolinic acid and its positional isomers, offering insights into their structure-activity relationships and potential therapeutic applications.
Introduction to Phenylpicolinic Acids
Picolinic acid, or 2-pyridinecarboxylic acid, is a naturally occurring organic compound and a catabolite of the amino acid tryptophan. Its derivatives have garnered considerable interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a phenyl group onto the pyridine ring of picolinic acid can significantly modulate its biological profile. The position of this phenyl substituent gives rise to several isomers, each with a unique three-dimensional structure and, consequently, distinct biological activities. This guide will focus on a comparative analysis of this compound and its key positional isomers: 2-phenyl, 3-phenyl, 4-phenyl, and 6-phenylpicolinic acids.
Synthesis of Phenylpicolinic Acid Isomers
The synthesis of phenylpicolinic acid isomers is a critical first step in their biological evaluation. Various synthetic routes have been developed, often tailored to the specific isomer being targeted. A general and adaptable approach involves the Suzuki or Negishi cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between a halogenated picolinic acid derivative and a phenylboronic acid or organozinc reagent, respectively.
General Synthetic Workflow:
Below is a generalized workflow for the synthesis of phenylpicolinic acid isomers, which can be adapted based on the starting materials and desired isomer.
Caption: Generalized synthetic workflow for phenylpicolinic acid isomers.
Note: The specific halogen position on the picolinic acid and the reaction conditions will determine the final product isomer.
Comparative Biological Activities
While direct comparative studies of all phenylpicolinic acid isomers are limited, existing research on individual isomers and related structures allows for a preliminary assessment of their biological potential. The position of the phenyl group significantly influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets.
Anticancer Activity
Picolinic acid derivatives have shown promise as anticancer agents, often through mechanisms involving the chelation of essential metal ions or the induction of apoptosis.[1] The presence and position of the phenyl group can enhance this activity.
| Isomer | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Mechanism of Action (if known) |
| This compound Derivatives | A549 (Lung), MCF-7 (Breast) | A derivative showed a GI50 of 99.93 µM against A549 cells.[2] | Induction of ER stress-mediated apoptosis.[2] |
| 2-Phenylquinoline-4-carboxylic Acid | K562 (Leukemia), U266 (Myeloma), A549 (Lung), MCF-7 (Breast) | A derivative (D28) showed IC50 values of 1.02 µM (K562) and 2.83 µM (A549).[3] | Histone Deacetylase (HDAC3) inhibition, G2/M cell cycle arrest, and apoptosis.[3] |
| Related Phenyl-Pyridine Derivatives | MDA-MB-435 (Mammary) | A derivative (Ro 41-4439) showed low micromolar antiproliferative activity.[4] | Mitotic cell cycle arrest followed by apoptosis.[4] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds and their derivatives are known to possess anti-inflammatory properties.[5][6] The phenylpicolinic acid scaffold holds potential for the development of novel anti-inflammatory agents.
| Isomer | Assay | Reported Activity (IC50) | Potential Mechanism of Action |
| General Phenolic Acids | Various in vitro and in vivo models | Varies depending on the specific compound. | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), modulation of NF-κB and MAPK signaling pathways.[5] |
| Isonicotinic Acid Derivatives | ROS production in human blood cells | A derivative showed an IC50 of 1.42 µg/mL.[7] | Inhibition of Reactive Oxygen Species (ROS).[7] |
Note: Specific anti-inflammatory data for phenylpicolinic acid isomers is limited. The data presented is for structurally related compounds to indicate potential activity.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Picolinic acid itself exhibits antibacterial activity, and its derivatives are being explored for enhanced efficacy.[3][8]
| Isomer/Derivative | Bacterial/Fungal Strain(s) | Reported Activity (MIC) |
| Picolinic Acid | S. marcescens, K. pneumoniae, E. coli, S. flexneri, B. cereus, P. vulgaris, M. luteus | 0.5 mg/mL[8] |
| Picolinic Acid | P. mirabilis | 1.5 mg/mL[8] |
| Picolinic Acid | B. subtilis, S. aureus, L. lactis | 2.0 mg/mL[8] |
| 3-Phenylpropionic Acid | Bacillus cereus, B. subtilis, Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus flavus, A. niger, Candida albicans, Fusarium oxysporum | Not specified[9] |
| 2-Phenylquinoline-4-carboxylic Acid Derivatives | Staphylococcus aureus | A derivative (5a4) showed an MIC of 64 µg/mL.[10] |
| 2-Phenylquinoline-4-carboxylic Acid Derivatives | Escherichia coli | A derivative (5a7) showed an MIC of 128 µg/mL.[10] |
Note: MIC values can vary depending on the specific derivative and the microbial strain tested.
Structure-Activity Relationship (SAR) Insights
The position of the phenyl group on the picolinic acid ring is a key determinant of biological activity. While a comprehensive SAR study requires extensive experimental data for all isomers, some general principles can be inferred:
-
Steric Hindrance: A phenyl group at the 2- or 6-position may introduce steric hindrance around the carboxylic acid and the pyridine nitrogen, potentially affecting the molecule's ability to chelate metal ions or bind to enzyme active sites.
-
Electronic Effects: The phenyl group can influence the electron density of the pyridine ring through inductive and resonance effects. This can alter the pKa of the carboxylic acid and the nitrogen atom, impacting the molecule's solubility, membrane permeability, and interactions with biological targets.
-
Conformational Flexibility: The rotational freedom of the phenyl group relative to the pyridine ring can influence the overall shape of the molecule and its ability to adopt a conformation suitable for binding to a specific target.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of phenylpicolinic acid isomers on cancer cell lines.
Workflow for MTT Assay:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylpicolinic acid isomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for NO Inhibition Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Preparation: Prepare a two-fold serial dilution of each phenylpicolinic acid isomer in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
Conclusion and Future Directions
The comparative analysis of this compound and its isomers reveals a class of compounds with significant, yet underexplored, therapeutic potential. The available data, though fragmented, suggests that the position of the phenyl substituent is a critical determinant of their anticancer, anti-inflammatory, and antimicrobial activities. Further systematic investigation is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis and biological evaluation of a complete set of phenylpicolinic acid isomers against a broad panel of cancer cell lines, inflammatory markers, and microbial strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active isomers.
-
In Vivo Efficacy and Safety: Preclinical evaluation of promising candidates in animal models of cancer, inflammation, and infectious diseases to assess their therapeutic efficacy and safety profiles.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the exploration of phenylpicolinic acids as a promising source of novel therapeutic agents.
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Abbas, A. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
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Sam T. Mathew, et al. (2020). Role of Polyphenol-Derived Phenolic Acid in Mitigation of Inflammasome-Mediated Anxiety and Depression. Antioxidants, 9(11), 1088. [Link]
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Koc, F., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1267. [Link]
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Mrabti, H. N., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Molecules, 27(19), 6533. [Link]
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Justyna, M., et al. (2020). Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. Molecules, 25(3), 674. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Phenylpicolinic Acid: An Orthogonal HPLC and NMR Approach
Introduction: The Imperative of Purity in Drug Discovery
Context: Anticipating Impurities from Synthesis
The purity validation strategy begins with an understanding of the synthetic route. 5-Phenylpicolinic acid is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while efficient, is known to generate a predictable profile of process-related impurities.[4] Understanding these potential byproducts is critical for developing specific and sensitive analytical methods.
Common Suzuki Coupling Impurities:
-
Unreacted Starting Materials: e.g., 5-bromo-picolinic acid and phenylboronic acid.
-
Homocoupling Products: Formation of biphenyl (from phenylboronic acid) or a bipyridyl dimer (from the picolinic acid derivative).[5][6]
-
Protodeboronation/Dehalogenation Products: Phenylboronic acid can be converted to benzene, or the halo-picolinic acid can be reduced back to picolinic acid.
-
Catalyst-Related Impurities: Residual palladium or ligand-derived byproducts.[7]
Our analytical approach must be designed to separate and detect not only the target analyte but also these structurally similar potential contaminants.
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification
HPLC excels at separating components within a mixture, making it the primary tool for quantifying the purity of a compound as a percentage of the total detected species. For this compound, a reverse-phase HPLC method is the logical choice, leveraging the compound's aromatic character.
Causality Behind the Method: Why These Parameters?
The trustworthiness of an HPLC method hinges on the rationale behind its parameters. The goal is to achieve a baseline resolution of the main peak from all potential impurities.
-
Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and resolution for aromatic compounds like our target molecule.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. The gradient allows for the effective elution of both more polar (early-eluting) and more nonpolar (late-eluting) impurities.
-
Detector: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is mandatory for a self-validating protocol.[8][9] Unlike a simple UV detector, a PDA detector acquires the full UV-Vis spectrum at every point across the chromatogram. This enables peak purity analysis , a critical tool to check for co-eluting impurities that might be hidden under the main peak.[10][11][12] A pure peak should have identical spectra across its entire width (upslope, apex, and downslope).[8]
Workflow for HPLC Purity Validation
Caption: HPLC Purity Validation Workflow.
Experimental Protocol: HPLC Method
-
System: HPLC with gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm; spectral scan from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile:Water.
-
Gradient Program:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
Data Interpretation & Results
Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
|---|---|---|---|---|
| 1 | 4.5 | 15,200 | 0.30 | Phenylboronic Acid |
| 2 | 8.9 | 10,150 | 0.20 | 5-bromo-picolinic acid |
| 3 | 12.5 | 5,000,000 | 99.21 | This compound |
| 4 | 15.2 | 12,100 | 0.24 | Biphenyl |
| 5 | 17.8 | 2,530 | 0.05 | Unknown |
| Total | | 5,040,000 | 100.00 | |
In this example, the purity is determined to be 99.21%. The PDA analysis of Peak 3 should yield a purity angle less than the purity threshold, confirming spectral homogeneity and providing high confidence that no impurity is co-eluting.[11]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Confirmation and Purity Assessment
While HPLC is excellent for separation, it provides no definitive structural information. NMR spectroscopy fills this critical gap. It is a powerful, non-destructive technique that provides detailed information about the molecular structure and can be used to assess purity by identifying and quantifying signals that do not belong to the target compound.[13][14]
Causality Behind the Method: Why NMR is Orthogonal and Essential
NMR provides a fundamentally different and complementary view of the sample compared to HPLC.
-
Structural Confirmation: ¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values must be consistent with the expected structure.
-
Impurity Identification: Signals from impurities are often visible in the ¹H NMR spectrum. By comparing the spectrum of the synthesized material to that of a pure reference standard or predicted spectra, one can identify impurities, including residual solvents (e.g., ethyl acetate, dichloromethane) and process-related byproducts.
-
Quantitative NMR (qNMR): With careful experimental setup (i.e., ensuring full spin-lattice relaxation by using a long relaxation delay, D1), the integration of ¹H NMR signals is directly proportional to the number of protons giving rise to them.[15] This allows for the calculation of molar ratios between the main compound and any visible impurities, providing a purity assessment that is orthogonal to HPLC's area percent method.[16][17]
Workflow for NMR Purity Validation
Caption: NMR Purity Validation Workflow.
Experimental Protocol: ¹H NMR
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample: ~5 mg of this compound dissolved in ~0.7 mL of DMSO-d₆.
-
Parameters:
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time (AT): ≥ 3 seconds.
-
Relaxation Delay (D1): 20 seconds (crucial for quantification; should be at least 5x the longest T₁ of any proton of interest).[18]
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
Data Interpretation & Results
The first step is to assign all signals in the spectrum to the protons of this compound. Then, any remaining signals are attributed to impurities.
Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆) and Impurity Identification
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | br s | 1H | -COOH |
| 8.95 | d | 1H | H6 (pyridine) |
| 8.25 | dd | 1H | H4 (pyridine) |
| 8.10 | d | 1H | H3 (pyridine) |
| 7.80 | d | 2H | H2', H6' (phenyl) |
| 7.55 | t | 2H | H3', H5' (phenyl) |
| 7.45 | t | 1H | H4' (phenyl) |
| 7.35 | s | 0.05H | Benzene (from protodeboronation) |
| 2.50 | s | - | Residual DMSO |
| 3.35 | s | - | Residual Water |
To calculate purity, normalize the integration of a well-resolved signal from the main compound. For instance, if the H6 signal at 8.95 ppm is set to 1.00H, the benzene signal integration of 0.05H represents a 5% molar impurity. This calculation provides a powerful, independent verification of the HPLC result.[19]
Synergistic Validation: The Power of an Orthogonal Approach
Neither technique alone provides a complete picture. Their true power lies in their combined, orthogonal application. This approach is strongly advocated by regulatory bodies like the FDA.[20][21]
Caption: Logic of Orthogonal Method Synergy.
-
HPLC might show an unknown impurity peak at 0.15%. NMR can then be used to identify this impurity if it's present at a sufficient level, or LC-MS could be employed for further characterization.
-
NMR might show a 0.5% residual solvent signal. This might not be visible by HPLC-UV if the solvent lacks a chromophore.
-
A co-eluting impurity might pass HPLC peak purity tests if it has an identical UV spectrum. However, it will almost certainly have different NMR signals, which would be detected by NMR.
Conclusion
Validating the purity of a newly synthesized compound like this compound is a multi-faceted task that demands more than a single analytical measurement. By employing a synergistic approach that combines the superior separative and quantitative power of HPLC with the definitive structural insight of NMR, researchers can establish a self-validating system. This orthogonal methodology ensures that the reported purity value is not just a number, but a scientifically rigorous and trustworthy statement of quality, fully compliant with the expectations of the global pharmaceutical and research communities.[22][23]
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A Comparative Guide to the Synthetic Routes of 5-Phenylpicolinic Acid for Advanced Research and Development
As a Senior Application Scientist, this guide provides an in-depth, comparative analysis of the primary synthetic methodologies for obtaining 5-phenylpicolinic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the underlying chemical principles, practical considerations, and comparative metrics of each route, empowering researchers to make informed decisions based on their specific project goals, whether they be scalability, cost-efficiency, or functional group tolerance.
Introduction: The Significance of this compound
This compound (5-phenyl-2-pyridinecarboxylic acid) is a valuable scaffold in drug discovery and a key ligand in coordination chemistry. Its rigid, planar structure and the presence of both a carboxylic acid and a pyridine nitrogen make it an excellent chelating agent and a versatile intermediate for constructing more complex molecular architectures. The strategic placement of the phenyl group at the 5-position of the pyridine ring is critical for modulating the electronic and steric properties of target molecules, influencing their biological activity or material characteristics. Given its importance, the efficient and reliable synthesis of this compound is of paramount interest. This guide will focus on the most prevalent and effective strategies, which primarily involve the palladium-catalyzed cross-coupling of a functionalized picolinic acid precursor.
Part 1: Synthesis of the Key Intermediate: 5-Halopicolinic Acid
Before the final C-C bond formation, a key strategic consideration is the preparation of the halogenated precursor, typically 5-bromopicolinic acid. The choice of precursor synthesis can significantly impact the overall efficiency and cost of the final product.
Route A: Oxidation of 5-Bromo-2-methylpyridine
A common and straightforward method involves the oxidation of the methyl group of commercially available 5-bromo-2-methylpyridine. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant for this transformation.
Mechanism Insight: The reaction proceeds via a radical mechanism where the permanganate ion abstracts a hydrogen atom from the benzylic-like methyl group, which is activated by the pyridine ring. This initiates an oxidation cascade that converts the methyl group to a carboxylate, which is then protonated upon acidic workup.
Caption: Workflow for the synthesis of 5-bromopicolinic acid.
Experimental Protocol: Synthesis of 5-Bromopicolinic Acid [1][2]
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (17.1 g, 0.1 mol) and 100 mL of water.
-
Heat the mixture to 80°C with stirring.
-
Add potassium permanganate (31.6 g, 0.2 mol) portion-wise over 1 hour, ensuring the reaction temperature is maintained between 85-90°C. The exothermic nature of the reaction requires careful monitoring.
-
After the final addition, continue heating and stirring at 90°C for an additional 90 minutes until the purple color of the permanganate has disappeared, indicating reaction completion.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath. Carefully adjust the pH to 3-4 with 6 M hydrochloric acid.
-
A white precipitate of 5-bromopicolinic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol to yield the final product (Typical yield: ~78%).
Part 2: Comparative Analysis of Cross-Coupling Routes
With the 5-bromopicolinic acid precursor in hand, we can now compare the three most prominent palladium-catalyzed cross-coupling reactions for the introduction of the phenyl group: the Suzuki-Miyaura, Stille, and Negishi couplings.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for C(sp²)-C(sp²) bond formation due to its operational simplicity, high functional group tolerance, and the relatively low toxicity of its organoboron reagents.[3]
Mechanistic Overview: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopicolinic acid to form a Pd(II) complex.[4]
-
Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (picolinyl and phenyl) are coupled, regenerating the Pd(0) catalyst and forming the final product.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a dry Schlenk flask, combine 5-bromopicolinic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Add degassed solvent, typically a mixture like DMF or Dioxane/Water (4:1).
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and acidify to pH ~4 to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography to yield this compound.
Route 2: Stille Coupling
The Stille coupling utilizes organostannane (tin) reagents. It is known for its excellent functional group tolerance and its insensitivity to the presence of water or air, as organostannanes are generally stable.[5][6]
Mechanistic Overview: The mechanism is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the phenyl group is transferred from an organotin reagent (e.g., tributyl(phenyl)stannane) to the palladium center.[5][7]
Caption: General schematic for the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
-
To a degassed solution of 5-bromopicolinic acid (1.0 eq.) in a suitable solvent like DMF or toluene, add tributyl(phenyl)stannane (1.1 eq.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and a co-catalyst if needed, like copper(I) iodide (CuI).
-
Heat the mixture under an inert atmosphere at 90-110°C for 12-24 hours.
-
After cooling, the main challenge is post-reaction purification. The reaction mixture is typically partitioned between an organic solvent and aqueous KF. The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride, which can be filtered off.
-
The organic layer is then washed, dried, and concentrated. The crude product requires purification, often by column chromatography, to remove residual tin species.
Route 3: Negishi Coupling
The Negishi coupling employs highly reactive organozinc reagents, which often leads to faster reaction times and higher yields, especially for challenging substrates.[8][9] However, this reactivity comes at the cost of increased sensitivity to air and moisture.
Mechanistic Overview: The catalytic cycle is again similar, but the transmetalation involves the transfer of a phenyl group from an organozinc halide (e.g., phenylzinc chloride) to the Pd(II) center. The higher nucleophilicity of the organozinc reagent often accelerates this step.[8][10]
Caption: General schematic for the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Coupling
-
The organozinc reagent (phenylzinc chloride) is typically prepared in situ or used from a commercially available solution.
-
In a flame-dried Schlenk flask under a strict inert atmosphere, dissolve 5-bromopicolinic acid (1.0 eq.) and the palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF.
-
Slowly add the solution of phenylzinc chloride (1.5 eq.) at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-12 hours. The reaction is often significantly faster than Suzuki or Stille couplings.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by chromatography.
Part 3: Side-by-Side Performance Comparison
To facilitate a direct comparison, the key parameters of each route are summarized below.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Phenyl Source | Phenylboronic Acid | Phenyl-Stannane | Phenylzinc Halide |
| Typical Yields | Good to Excellent (80-95%) | Good to Excellent (75-95%) | Often Excellent (>90%) |
| Reagent Stability | Boronic acids are air and moisture stable solids | Stannanes are generally stable liquids/solids | Organozincs are highly sensitive to air and moisture |
| Toxicity | Boron reagents are of low toxicity. | Tin reagents and byproducts are highly toxic. | Zinc reagents are moderately toxic; require careful handling. |
| Purification | Relatively straightforward; byproducts are water-soluble. | Challenging; requires specific workup (e.g., KF) to remove toxic tin byproducts. | Standard workup and chromatography; generally straightforward. |
| Reaction Speed | Moderate (12-24 h) | Moderate (12-24 h) | Fast (2-12 h) |
| Functional Group Tolerance | Very Good | Excellent | Excellent |
| Cost & Availability | Boronic acids are widely available and cost-effective. | Stannanes can be more expensive and less varied. | Zinc reagents are commercially available but require anhydrous conditions, adding operational cost. |
Expert Recommendations and Conclusion
The optimal synthetic route to this compound is highly dependent on the specific constraints and priorities of the research or development program.
-
For General Laboratory & Academic Use: The Suzuki-Miyaura coupling represents the best balance of efficiency, safety, and practicality. The commercial availability and stability of phenylboronic acid, combined with the low toxicity of the byproducts, make it the workhorse method for bench-scale synthesis.
-
For Complex Substrates & High Functional Group Tolerance: The Stille coupling offers exceptional tolerance for sensitive functional groups. However, its use should be carefully considered and is often reserved for situations where other methods fail, due to the significant toxicity and purification challenges associated with organotin compounds.[5][11]
-
For Speed & High-Throughput Synthesis: The Negishi coupling is the method of choice when reaction speed is critical. Its high reactivity allows for lower temperatures and shorter reaction times, making it suitable for rapid library synthesis. This advantage must be weighed against the need for stringent anhydrous techniques and the careful handling of air-sensitive organozinc reagents.[10][12]
Ultimately, by understanding the distinct advantages and limitations of each pathway—from precursor preparation to the final coupling step—researchers can strategically design a synthetic plan that is robust, efficient, and perfectly aligned with their scientific objectives.
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National Institutes of Health. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Retrieved from [Link]
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-
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-
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Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link]
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MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]
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MDPI. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]
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benchmarking the performance of 5-phenylpicolinic acid ligands against commercial alternatives
A Senior Application Scientist's Guide to Evaluating Ligand Efficacy in Drug Discovery and Catalysis
Introduction
In the landscape of modern chemical research, the pyridine carboxylic acid scaffold, and specifically picolinic acid derivatives, represent a cornerstone for the development of novel therapeutic agents and catalysts.[1][2] Their inherent ability to chelate metal ions and interact with biological macromolecules makes them versatile candidates for a multitude of applications. 5-Phenylpicolinic acid, with its unique structural features, has emerged as a compound of significant interest. This guide provides a comprehensive framework for benchmarking the performance of this compound against established commercial alternatives in two critical application areas: as a potential enzyme inhibitor in a drug discovery context and as a ligand in a metal-catalyzed reaction.
As a Senior Application Scientist, my objective is to not only present data but to illuminate the rationale behind the experimental design. The protocols herein are designed to be self-validating, ensuring that the generated data is robust, reproducible, and provides clear, actionable insights for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why Benchmark this compound?
The strategic placement of a phenyl group at the 5-position of the picolinic acid core can significantly influence its electronic properties, steric profile, and overall lipophilicity. These modifications can, in turn, modulate the ligand's binding affinity for a target protein or its coordination properties with a metal center.[3] Benchmarking against well-characterized commercial ligands is therefore not merely a comparative exercise but a crucial step in understanding the structure-activity relationship (SAR) and unlocking the full potential of this novel scaffold.
This guide will focus on a hypothetical scenario where this compound is evaluated for:
-
Enzyme Inhibition: Targeting a metalloenzyme, New Delhi Metallo-β-lactamase-1 (NDM-1), a critical target in addressing antibiotic resistance.[4]
-
Catalytic Activity: As a ligand for a Copper(II)-catalyzed aerobic oxidation reaction, a common transformation in organic synthesis.
Our chosen commercial alternatives for this benchmark are Picolinic Acid and Dipicolinic Acid , selected for their structural similarity and established use in related applications.
Experimental Design: A Two-Pronged Approach
To provide a holistic performance assessment, we will employ a combination of biochemical and analytical techniques. This dual-pronged approach allows for a comprehensive characterization of both the biological activity and the coordination chemistry of the ligands.
Part 1: Biochemical Evaluation - Enzyme Inhibition
The primary objective here is to determine the potency of this compound as an inhibitor of NDM-1 and to confirm its engagement with the target in a cellular context.
-
Enzyme Inhibition Assay (IC50 Determination): To quantify the concentration of the ligand required to inhibit 50% of the NDM-1 enzyme activity.[5][6]
-
Ligand Binding Affinity Assay (Kd Determination): To measure the dissociation constant, providing a direct measure of the binding affinity between the ligand and the enzyme.[7][8]
-
Cellular Thermal Shift Assay (CETSA): To verify that the ligand can engage with its target protein within a more physiologically relevant cellular environment.[9][10][11][12]
Part 2: Coordination Chemistry & Catalysis Evaluation
This section will assess the ligand's ability to form a stable complex with a metal ion and the catalytic efficacy of the resulting complex.
-
Spectrophotometric Titration: To determine the stoichiometry of the ligand-metal complex.[13][14]
-
Catalytic Performance Assay: To evaluate the efficiency of the in-situ formed Copper(II)-ligand complex in a model oxidation reaction.
Part 1: Biochemical Evaluation - Results and Protocols
Hypothetical Performance Data
The following tables summarize the hypothetical performance data for this compound and the commercial alternatives in the biochemical assays.
Table 1: NDM-1 Enzyme Inhibition and Binding Affinity
| Ligand | IC50 (µM) | Kd (µM) |
| This compound | 15.2 ± 1.8 | 8.9 ± 1.1 |
| Picolinic Acid | 85.6 ± 7.3 | 52.4 ± 5.9 |
| Dipicolinic Acid | 5.8 ± 0.7 | 2.1 ± 0.3 |
Table 2: Cellular Thermal Shift Assay (CETSA) - Thermal Shift (ΔTm) of NDM-1
| Ligand (at 50 µM) | ΔTm (°C) |
| This compound | + 4.2 ± 0.4 |
| Picolinic Acid | + 1.1 ± 0.3 |
| Dipicolinic Acid | + 6.8 ± 0.5 |
| Vehicle (DMSO) | 0 |
Experimental Protocols
This protocol is adapted from established methods for determining the IC50 of metallo-β-lactamase inhibitors.[4]
-
Reagents and Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 50 µM ZnCl2)
-
Ligands (this compound, Picolinic Acid, Dipicolinic Acid) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test ligands in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add 5 µL of each ligand dilution to the wells of the 96-well plate. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add 85 µL of assay buffer containing the NDM-1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for ligand-enzyme binding.
-
Initiate the reaction by adding 10 µL of Nitrocefin solution to each well.
-
Immediately measure the absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
This protocol outlines the steps to assess the thermal stabilization of NDM-1 upon ligand binding in a cellular lysate.[9][11][12]
-
Cell Culture and Lysis:
-
Culture cells expressing NDM-1 to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Ligand Treatment and Heat Challenge:
-
Divide the cell lysate into aliquots.
-
Treat the aliquots with the test ligands at a final concentration of 50 µM or with a vehicle control (DMSO).
-
Incubate at room temperature for 30 minutes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Protein Precipitation and Analysis:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NDM-1 in each sample by Western blot using an anti-NDM-1 antibody.
-
Quantify the band intensities and plot the percentage of soluble NDM-1 as a function of temperature for each ligand treatment.
-
Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm) relative to the vehicle control.
-
Part 2: Coordination Chemistry & Catalysis - Results and Protocols
Hypothetical Performance Data
Table 3: Spectrophotometric Titration - Ligand:Cu(II) Stoichiometry
| Ligand | Determined Stoichiometry (Ligand:Metal) |
| This compound | 2:1 |
| Picolinic Acid | 2:1 |
| Dipicolinic Acid | 1:1 |
Table 4: Catalytic Performance in Aerobic Oxidation of Benzyl Alcohol
| Ligand | Reaction Conversion (%) after 24h |
| This compound | 85 ± 4 |
| Picolinic Acid | 62 ± 5 |
| Dipicolinic Acid | 78 ± 6 |
| No Ligand | 15 ± 2 |
Experimental Protocols
This protocol utilizes the mole-ratio method to determine the stoichiometry of the ligand-copper complex.[13][14]
-
Reagents and Materials:
-
Ligands (this compound, Picolinic Acid, Dipicolinic Acid)
-
Copper(II) sulfate pentahydrate
-
Methanol
-
UV-Vis spectrophotometer
-
Cuvettes
-
-
Procedure:
-
Prepare a stock solution of Copper(II) sulfate in methanol.
-
Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of Copper(II) sulfate. The mole ratio of metal to ligand should span a wide range (e.g., 0.1 to 2.0).
-
Allow the solutions to equilibrate for 10 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole ratio of metal to ligand.
-
The point of inflection in the resulting plot indicates the stoichiometry of the complex.
-
This protocol assesses the catalytic activity of the in-situ formed copper-ligand complexes.
-
Reagents and Materials:
-
Benzyl alcohol
-
Copper(II) sulfate pentahydrate
-
Ligands
-
Toluene (solvent)
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
In a reaction vial, combine Copper(II) sulfate (e.g., 1 mol%) and the respective ligand (e.g., 2 mol% for monodentate, 1 mol% for bidentate) in toluene.
-
Stir the mixture for 10 minutes to allow for complex formation.
-
Add benzyl alcohol to the reaction mixture.
-
Seal the vial and place it under an atmosphere of air or oxygen.
-
Heat the reaction to the desired temperature (e.g., 80°C) and stir for 24 hours.
-
After 24 hours, cool the reaction to room temperature and take an aliquot for GC analysis to determine the conversion of benzyl alcohol to benzaldehyde.
-
Visualization of Workflows
Biochemical Evaluation Workflow
Caption: Workflow for the biochemical evaluation of this compound.
Coordination Chemistry & Catalysis Workflow
Caption: Workflow for coordination chemistry and catalysis evaluation.
Discussion and Interpretation of Hypothetical Results
The hypothetical data presented in this guide illustrates a scenario where this compound demonstrates promising, albeit not superior, performance compared to the commercial alternatives.
In the biochemical evaluation , this compound shows moderate inhibitory activity against NDM-1, being more potent than the parent picolinic acid but less so than the bidentate dipicolinic acid. This is a plausible outcome, as the phenyl group could introduce favorable hydrophobic interactions within the enzyme's active site, enhancing binding affinity compared to the unsubstituted picolinic acid. The CETSA results corroborate this, with a significant thermal shift indicating direct engagement with NDM-1 in a cellular context. The superior performance of dipicolinic acid is expected due to its ability to form a more stable chelate with the zinc ions in the NDM-1 active site.
In the coordination chemistry and catalysis evaluation , this compound forms a 2:1 complex with Cu(II), similar to picolinic acid. The enhanced catalytic activity of the this compound-copper complex in the aerobic oxidation of benzyl alcohol could be attributed to the electronic effects of the phenyl group, which may modulate the redox potential of the copper center, thereby facilitating the catalytic cycle.
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound ligands. The combination of biochemical and coordination chemistry assays allows for a multifaceted evaluation of their potential in both drug discovery and catalysis. The detailed, self-validating protocols and clear data presentation are designed to empower researchers to make informed decisions in their ligand development programs. The hypothetical results underscore the nuanced nature of structure-activity relationships and the importance of systematic evaluation against established benchmarks.
References
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 169–185. [Link]
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Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Retrieved from [Link]
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National Institutes of Health. (n.d.). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Retrieved from [Link]
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PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Retrieved from [Link]
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Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
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protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]
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Wisdom Lib. (n.d.). Metal chelating assay: Significance and symbolism. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Retrieved from [Link]
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-
BMG Labtech. (2021). How to determine binding affinity with a microplate reader. Retrieved from [Link]
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PubMed Central. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
PubMed Central. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Phenylpicolinic Acid
As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Phenylpicolinic acid, grounding every recommendation in established safety principles and regulatory standards.
Hazard Identification: Understanding the "Why"
Before handling disposal, it is crucial to understand the inherent risks associated with this compound. According to safety data sheets (SDS), this compound presents several hazards that dictate its handling and disposal protocols. A thorough risk assessment is the foundation of a self-validating safety system in the lab.
This compound is classified with the following hazards:
-
Harmful if swallowed (H302) [1]
-
Harmful to aquatic life (H402)
The primary directive for disposal, found across multiple safety data sheets, is to "Dispose of contents/container to an approved waste disposal plant" [2][4][5]. This explicitly prohibits disposal down the drain or in regular trash, as the compound's ecotoxicity can harm aquatic ecosystems and its chemical nature can interfere with wastewater treatment processes[6][7].
Immediate Safety & Personal Protective Equipment (PPE)
Given the identified hazards, strict adherence to PPE protocols is non-negotiable. This protects laboratory personnel from accidental exposure during routine handling and waste consolidation.
| Safety Measure | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Must be approved under government standards like NIOSH (US) or EN 166 (EU). | To prevent contact with the solid powder or solutions, which can cause serious eye damage. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling[8]. | To prevent skin irritation from direct contact[2][3]. |
| Skin/Body Protection | Lab coat. For larger quantities or spill cleanup, impervious clothing may be necessary[8]. | To protect skin from accidental splashes or dust contamination. |
| Respiratory Protection | Use only in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH/MESA-approved respirator may be required[9]. | To prevent inhalation of dust, which may cause respiratory irritation[2][3]. |
Always wash hands thoroughly after handling the chemical, even if gloves were worn[8]. Contaminated clothing should be removed and laundered before reuse[2].
Step-by-Step Disposal Protocol: From Bench to EHS Pickup
Waste management is a systematic process that begins the moment a substance is deemed waste. Following these steps ensures compliance and safety.
Immediately upon generation, this compound waste must be classified as hazardous chemical waste. It should never be mixed with other waste streams like regular trash, biological waste, or radioactive waste[10]. Keep it segregated from incompatible chemicals, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions[11][12].
-
Compatibility: Use a container that is sturdy, leak-proof, and chemically compatible with the waste. High-density polyethylene (HDPE) containers are a common and effective choice[7][10].
-
Original Containers: Whenever possible, leave the chemical in its original container to avoid misidentification.
-
Closure: The container must have a tight-fitting, screw-on lid. It must be kept closed at all times except when actively adding waste[7][10][13]. This minimizes the release of vapors and prevents spills.
Proper labeling is a critical regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must be completed accurately and legibly:
-
Write the full chemical name: "this compound"[13]. Do not use abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream[13].
-
Indicate the accumulation start date (the date the first drop of waste was added to the container)[13].
-
Clearly mark the relevant hazard characteristics (e.g., Irritant, Harmful).
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of lab personnel and away from sinks or floor drains[7]. For liquid wastes, secondary containment (such as a larger, chemically resistant tub) is mandatory to contain any potential leaks[10].
Workflow for Disposal of this compound
The following diagram illustrates the decision-making and procedural flow for managing this compound waste in a laboratory setting.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
